3,5-Dibromo-2-ethoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHLTABSSSGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652057 | |
| Record name | 3,5-Dibromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856852-69-2 | |
| Record name | 3,5-Dibromo-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 3,5-Dibromo-2-ethoxypyridine: Properties, Synthesis, and Reactivity
This compound is a halogenated pyridine derivative that has emerged as a pivotal building block in synthetic organic chemistry. Its strategic combination of a pyridine core, an electron-donating ethoxy group, and two reactive bromine atoms at the C3 and C5 positions makes it an exceptionally valuable intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The dibromo functionality of this specific reagent allows for selective and sequential functionalization through modern cross-coupling methodologies, enabling the construction of complex molecular architectures for drug discovery, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its appropriate handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 856852-69-2 | [3] |
| Molecular Formula | C₇H₇Br₂NO | [3] |
| Molecular Weight | 280.95 g/mol | [3] |
| Appearance | White to pale yellow solid (typical) | N/A |
| SMILES | CCOC1=NC=C(Br)C=C1Br | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectroscopic Characterization (Predicted)
While a definitive experimental spectrum should be acquired for each batch, the expected ¹H NMR spectral data can be predicted based on analogous structures like 3,5-dibromopyridine and 2-methoxy-3,5-dibromopyridine.[4][5]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.1-8.3 ppm: (d, 1H, J ≈ 2.0-2.5 Hz). Aromatic proton at C6.
-
δ 7.8-8.0 ppm: (d, 1H, J ≈ 2.0-2.5 Hz). Aromatic proton at C4.
-
δ 4.4-4.6 ppm: (q, 2H, J ≈ 7.0 Hz). Methylene protons (-OCH₂CH₃).
-
δ 1.4-1.6 ppm: (t, 3H, J ≈ 7.0 Hz). Methyl protons (-OCH₂CH₃).
-
Synthesis of this compound
The most direct and common synthesis of this compound is achieved through the Williamson ether synthesis, starting from its precursor, 3,5-Dibromo-2-hydroxypyridine. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an ethylating agent.
Causality in Experimental Design
-
Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It irreversibly deprotonates the relatively acidic pyridinol proton, driving the reaction forward without competing as a nucleophile. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.
-
Choice of Solvent: An anhydrous, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is preferred. These solvents effectively solvate the cation (e.g., Na⁺) while not interfering with the nucleophilicity of the resulting alkoxide, thereby accelerating the Sₙ2 reaction.
-
Ethylating Agent: Ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) are common choices. Ethyl iodide is highly reactive, ensuring efficient ethylation.
Workflow: Synthesis via Williamson Etherification
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-2-hydroxypyridine (1.0 eq).
-
Solvation: Add anhydrous DMF (approx. 0.2 M concentration) via syringe and cool the resulting suspension to 0°C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred suspension. Caution: H₂ gas is evolved.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases and the solution becomes homogeneous.
-
Ethylation: Cool the mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.
-
Quench: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Chemical Reactivity: A Platform for Cross-Coupling
The true synthetic utility of this compound lies in the differential reactivity of its two carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species (boronic acid or ester) with an organohalide.[6][7] It is widely used to construct biaryl and vinyl-aryl structures.
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is typically the rate-determining step.[6]
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[9] This transformation is invaluable in pharmaceutical synthesis, where aryl amine moieties are prevalent.
Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the aryl bromide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base (typically an alkoxide like NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[10]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[9][11]
The choice of phosphine ligand is critical for success, with sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) often providing the best results.[10]
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., (±)-BINAP, 0.08 eq), and sodium tert-butoxide (1.4 eq).[12]
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat to 80-110°C with stirring for the required time (typically 4-24 hours).
-
Workup: After cooling, dilute the reaction with diethyl ether, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Applications in Research and Development
The primary application of this compound is as a versatile scaffold for building complex molecules. Its di-halogenated nature allows for:
-
Sequential Functionalization: The bromine atoms can be addressed stepwise, often allowing for selective reaction at one position before the other, enabling the synthesis of tri-substituted pyridines with precise control over substituent placement.
-
Library Synthesis: It serves as an excellent starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. By varying the coupling partners in Suzuki and Buchwald-Hartwig reactions, a wide array of analogues can be rapidly synthesized.
-
Access to Privileged Structures: The resulting substituted pyridine cores are integral to numerous biologically active agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.[13]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][17]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[15]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound. Experimental protocols should be adapted and optimized based on the specific substrates and equipment available. Always consult the relevant Safety Data Sheet (SDS) before use.
References
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PubChem. (n.d.). 3,5-Dibromo-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
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Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
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Sobańska, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]
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Leite, F., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to 3,5-Dibromo-2-ethoxypyridine: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of 3,5-Dibromo-2-ethoxypyridine in Medicinal Chemistry
In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic compounds, substituted pyridines stand out for their prevalence in numerous approved drugs.[1][2] this compound (CAS Number: 856852-69-2) has emerged as a highly valuable, albeit specialized, intermediate for drug development professionals.[3] Its unique trifunctionalized scaffold, featuring two bromine atoms and an ethoxy group on a pyridine core, offers a versatile platform for the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] The strategic positioning of the bromo and ethoxy substituents allows for a range of selective chemical transformations, making it a powerful tool in the medicinal chemist's arsenal.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is essential for its effective use in synthesis and for ensuring safe handling. While extensive experimental data for this compound is not broadly published, the properties of its close analog, 3,5-Dibromo-2-methoxypyridine, provide a reliable reference point.[5][6]
| Property | Value (for 3,5-Dibromo-2-methoxypyridine) | Reference |
| CAS Number | 13472-60-1 | [7] |
| Molecular Formula | C6H5Br2NO | [5] |
| Molecular Weight | 266.93 g/mol | [7] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 48-52 °C | [6] |
| Boiling Point | No data available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several strategic pathways, primarily leveraging the principles of electrophilic aromatic substitution and nucleophilic aromatic substitution.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
A highly plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 3,5-dibromo-2-chloropyridine, with sodium ethoxide.[8][9] The electron-withdrawing effect of the pyridine nitrogen and the bromine atoms activates the 2-position of the ring towards nucleophilic attack.[10][11]
Caption: Proposed synthesis of this compound via SNAr.
Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on established principles of nucleophilic aromatic substitution on pyridine rings.[8][9]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol (a suitable volume to ensure complete dissolution) with careful stirring. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 3,5-dibromo-2-chloropyridine (1.0 eq) in anhydrous ethanol dropwise at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
The Role of this compound in Drug Development
The strategic placement of three distinct functional groups on the pyridine ring makes this compound a versatile intermediate in the synthesis of complex drug molecules.[] The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[8] The ethoxy group can also be modified or cleaved to a hydroxyl group if required, adding another layer of synthetic flexibility.[13]
Logical Framework for API Synthesis
Caption: A generalized workflow for the use of this compound in API synthesis.
Safe Handling and Storage
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of its analogs, such as 3,5-Dibromo-2-aminopyridine and 5-Bromo-2-methoxypyridine, provide valuable guidance.[14][15]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][16]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Hazard Statements for Analogous Compounds:
The following GHS hazard statements are associated with closely related compounds and should be considered when handling this compound:
-
H315: Causes skin irritation.[17]
-
H318: Causes serious eye damage.[5]
-
H319: Causes serious eye irritation.[17]
-
H335: May cause respiratory irritation.[17]
Conclusion
This compound is a strategically important building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups provides a versatile platform for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound is limited in publicly accessible literature, its synthesis and reactivity can be reliably inferred from its close analogs and the fundamental principles of organic chemistry. As the demand for novel therapeutics continues to grow, the utility of such specialized intermediates in the construction of new chemical entities is expected to increase.
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ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link].
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YouTube. nucleophilic aromatic substitutions. YouTube. [Link].
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link].
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Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. [Link].
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PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link].
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PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link].
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Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link].
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PMC. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC. [Link].
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An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2-ethoxypyridine
Abstract
This technical guide provides a comprehensive overview of a robust and well-precedented synthetic pathway to obtain 3,5-Dibromo-2-ethoxypyridine, a valuable substituted pyridine derivative for research and development in pharmaceuticals and materials science. The primary focus of this document is a detailed exploration of the nucleophilic aromatic substitution (SNAr) approach, leveraging readily available precursors. This guide delves into the mechanistic underpinnings of the key reaction steps, provides a detailed experimental protocol, and discusses alternative synthetic strategies. The content is tailored for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource for the synthesis of this important heterocyclic building block.
Introduction and Strategic Overview
This compound is a key heterocyclic compound whose structural features, including the presence of two bromine atoms and an ethoxy group on the pyridine ring, make it a versatile intermediate for the synthesis of more complex molecules. The bromine atoms can be selectively functionalized through various cross-coupling reactions, while the ethoxy group modulates the electronic properties of the pyridine ring.
Two principal synthetic strategies can be envisaged for the preparation of this compound:
-
Pathway 1: Electrophilic Aromatic Substitution. This approach involves the direct bromination of 2-ethoxypyridine. The ethoxy group at the 2-position is an activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). While theoretically straightforward, this pathway may present challenges in controlling the extent of bromination and could lead to a mixture of mono-, di-, and poly-brominated products.
-
Pathway 2: Nucleophilic Aromatic Substitution (SNAr). This strategy commences with a pre-brominated pyridine scaffold, such as 3,5-dibromo-2-chloropyridine, followed by the displacement of the chloro group with an ethoxide nucleophile. This approach offers excellent regiochemical control and is generally high-yielding. The pyridine nitrogen atom withdraws electron density from the ring, particularly from the α-positions (C2 and C6), making these positions susceptible to attack by strong nucleophiles[1].
This guide will primarily focus on the detailed execution of Pathway 2, as it represents a more reliable and controllable synthetic route based on established chemical principles and analogous transformations found in the literature.
Recommended Synthesis Pathway: Nucleophilic Aromatic Substitution
The recommended pathway for the synthesis of this compound involves a two-step sequence starting from the commercially available 3,5-dibromopyridine. The overall transformation is depicted below:
Caption: Overall workflow for the synthesis of this compound via a chlorination and subsequent nucleophilic aromatic substitution sequence.
Step 1: Synthesis of 3,5-Dibromo-2-chloropyridine
The initial step involves the chlorination of 3,5-dibromopyridine. This transformation can be achieved using various chlorinating agents.
Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
The core of this synthetic approach is the nucleophilic aromatic substitution of the chlorine atom in 3,5-dibromo-2-chloropyridine with an ethoxide nucleophile.
The reaction proceeds via a classic SNAr mechanism, which is a two-step addition-elimination process[2].
-
Nucleophilic Attack: The strongly nucleophilic ethoxide ion attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atom. This initial attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom, which is a key factor in favoring attack at the 2- and 4-positions of the pyridine ring[2].
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the leaving group, which in this case is the chloride ion. The departure of the chloride ion is facilitated by its stability as an anion.
The overall reaction is a net substitution of the chlorine atom with the ethoxy group.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,5-Dibromo-2-chloropyridine | ≥98% | Commercially available |
| Sodium metal | Reagent grade | Commercially available |
| Anhydrous Ethanol (EtOH) | ≥99.5% | Commercially available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially available |
| Diethyl ether | Anhydrous | Commercially available |
| Saturated aqueous NaCl solution (Brine) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Commercially available |
Step-by-Step Procedure for Ethoxylation
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL). Carefully add sodium metal (e.g., 1.1 equivalents relative to the starting halide) in small portions to the ethanol at room temperature under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous N,N-dimethylformamide (DMF) (e.g., 50 mL).
-
Addition of Substrate: Dissolve 3,5-dibromo-2-chloropyridine (e.g., 1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium ethoxide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 70-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours. A similar reaction for the methoxy analogue is reported to be complete in 4 hours at 70 °C[3].
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Quantitative Data Summary
| Starting Material | Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| 3,5-Dibromopyridine | 3-Bromo-5-methoxypyridine | NaOMe, DMF, 70 °C, 4 h | 62 | - | [3] |
| 3,5-Dibromopyridine | 3-Bromo-5-methoxypyridine | NaH, MeOH, DMF, 90 °C, 1 h | 73 | - | [3] |
Note: The yields provided are for the analogous synthesis of 3-bromo-5-methoxypyridine and serve as an estimation for the target synthesis.
Alternative Synthetic Pathway: Electrophilic Bromination
As previously mentioned, a potential alternative route to this compound is the direct bromination of 2-ethoxypyridine. The ethoxy group is an ortho-, para-directing and activating group, which should favor the introduction of bromine at the 3 and 5 positions.
Sources
Introduction: The Imperative for Rigorous Structural Elucidation
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 3,5-Dibromo-2-ethoxypyridine
In the landscape of pharmaceutical research and drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents. This compound is a key substituted heterocycle, often employed as an intermediate in the synthesis of more complex molecular architectures. The precise placement of its substituents—two bromine atoms and an ethoxy group—is critical to its reactivity and its utility as a building block. Consequently, unambiguous structural verification is not merely a procedural step but a foundational requirement for advancing any synthetic campaign.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1][2][3] This guide provides a comprehensive, in-depth analysis of this compound, moving from fundamental one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation techniques. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, ensuring both accuracy and confidence in their chemical characterization.
Part 1: Foundational Analysis via 1D NMR Spectroscopy
The initial and most fundamental step in NMR analysis involves the acquisition of 1D proton (¹H) and carbon-13 (¹³C) spectra. These experiments provide essential information regarding the chemical environment and connectivity of atoms within the molecule.
Experimental Protocol: Acquiring High-Fidelity 1D NMR Data
A self-validating protocol is essential for acquiring reproducible and high-quality data. The following procedure outlines the key steps for the analysis of this compound.
Sample Preparation & Instrumentation:
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR. The choice of solvent can influence chemical shifts, so consistency is key.[4][5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
-
Number of Scans: 8-16, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024, as ¹³C has a low natural abundance and is less sensitive than ¹H.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a direct map of the proton environments. For this compound, we anticipate four distinct signals corresponding to the two aromatic protons and the two chemically different sets of protons in the ethoxy group.
-
Ethoxy Group Protons: The ethoxy group (-O-CH₂-CH₃) gives rise to two signals: a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The splitting pattern is a classic example of vicinal coupling (³JHH). The methylene protons are deshielded by the adjacent oxygen atom and will appear further downfield.
-
Pyridine Ring Protons: The pyridine ring contains two protons at the C4 and C6 positions. These protons are in different chemical environments and will couple to each other. Since they are separated by three bonds (a meta relationship), they will appear as two distinct doublets with a small coupling constant (⁴JHH), typically in the range of 2-3 Hz.[6] The proton at C6 is adjacent to the nitrogen atom, which typically results in a downfield shift compared to the proton at C4.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.
-
Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the upfield (aliphatic) region of the spectrum, typically between 10-70 ppm.[7]
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the downfield (aromatic) region.
-
C2, C3, C5: These carbons are directly attached to electronegative atoms (O, Br). C2, bonded to the oxygen of the ethoxy group, will be significantly deshielded. The carbons bonded to bromine (C3 and C5) will also have their chemical shifts influenced, though the effect of bromine is more complex than simple deshielding.[7]
-
C4, C6: These are the protonated carbons of the ring. Their chemical shifts will be influenced by the surrounding substituents.
-
Predicted ¹H and ¹³C NMR Data Summary
The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃. These predictions are based on established principles and data from analogous structures.[8][9][10]
| Assignment | ¹H NMR Data | ¹³C NMR Data |
| δ (ppm) | Multiplicity | |
| H4 | ~7.9 - 8.1 | Doublet (d) |
| H6 | ~8.1 - 8.3 | Doublet (d) |
| -OCH₂- | ~4.3 - 4.5 | Quartet (q) |
| -CH₃ | ~1.4 - 1.6 | Triplet (t) |
| C2 | - | - |
| C3 | - | - |
| C5 | - | - |
Part 2: Unambiguous Assignment with 2D NMR Spectroscopy
While 1D NMR provides a foundational dataset, complex molecules or those with overlapping signals necessitate the use of 2D NMR techniques for definitive structural confirmation.[1][3][11] These experiments reveal through-bond correlations, allowing for the unequivocal assembly of the molecular structure.
Experimental Workflow for 2D NMR Analysis
The following workflow provides a logical sequence for acquiring and interpreting 2D NMR data.
Caption: A standard workflow for structural elucidation using 2D NMR.
¹H-¹H COSY: Mapping Proton Spin Systems
Correlation Spectroscopy (COSY) is the simplest 2D experiment and reveals which protons are coupled to each other, typically through two or three bonds.[12][13]
-
Expected Correlations:
-
A cross-peak between the doublet at ~8.1-8.3 ppm (H6) and the doublet at ~7.9-8.1 ppm (H4), confirming their meta-coupling on the pyridine ring.
-
A strong cross-peak between the quartet at ~4.3-4.5 ppm (-OCH₂-) and the triplet at ~1.4-1.6 ppm (-CH₃), confirming the ethoxy fragment.
-
-
Insight: The COSY spectrum definitively groups the signals into two independent spin systems: the aromatic system (H4-H6) and the aliphatic ethoxy system (CH₂-CH₃).
¹H-¹³C HSQC: Linking Protons to Their Carbons
Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons to which they are attached (one-bond C-H coupling).[14][15] This is the most reliable method for assigning the signals of protonated carbons.
-
Expected Correlations:
-
The aromatic proton signal for H4 will show a cross-peak to its corresponding carbon signal, C4.
-
The aromatic proton signal for H6 will show a cross-peak to its corresponding carbon signal, C6.
-
The methylene (-OCH₂-) proton quartet will correlate to the methylene carbon signal.
-
The methyl (-CH₃) proton triplet will correlate to the methyl carbon signal.
-
-
Insight: HSQC allows for the direct and unambiguous assignment of all protonated carbons (C4, C6, -OCH₂-, and -CH₃). The remaining three signals in the ¹³C spectrum must therefore belong to the quaternary carbons (C2, C3, and C5).
¹H-¹³C HMBC: Assembling the Molecular Skeleton
Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for piecing together the complete molecular structure. It reveals correlations between protons and carbons over two and three bonds (and occasionally four).[12][15] This allows for the connection of the spin systems identified in COSY and the assignment of non-protonated (quaternary) carbons.
-
Key Expected Correlations:
-
From H6 (~8.1-8.3 ppm):
-
³J coupling to C4.
-
²J coupling to the quaternary carbon C5.
-
³J coupling to the quaternary carbon C2. This is a crucial correlation that links the aromatic ring to the ethoxy substituent.
-
-
From H4 (~7.9-8.1 ppm):
-
³J coupling to H6.
-
²J coupling to the quaternary carbons C3 and C5.
-
³J coupling to the quaternary carbon C2.
-
-
From -OCH₂- (~4.3-4.5 ppm):
-
²J coupling to the quaternary carbon C2, confirming the attachment point of the ethoxy group.
-
³J coupling to the methyl carbon (-CH₃).
-
-
Caption: Key HMBC correlations for structural confirmation.
-
Insight: The HMBC spectrum provides the final pieces of the puzzle. The correlation from the methylene protons (-OCH₂-) to C2 confirms the connectivity of the ethoxy group. The correlations from H4 and H6 to C2, C3, and C5 allow for the unambiguous assignment of all three quaternary carbons, thereby completing the structural elucidation.
Conclusion
The comprehensive NMR analysis of this compound is a multi-step process that builds a case for the molecular structure with increasing certainty. The initial 1D ¹H and ¹³C spectra provide fundamental data on the chemical environments of the nuclei. Subsequently, 2D correlation experiments—COSY, HSQC, and HMBC—serve to validate these initial hypotheses and provide unequivocal proof of the atomic connectivity. By systematically applying this workflow, researchers and drug development professionals can ensure the structural integrity of this key synthetic intermediate, a critical requirement for the successful advancement of any chemical research program.
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]
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Abo-Ghalia, M., et al. (2009). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Scielo. Retrieved from [Link]
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Maciel, G. E., & Ruben, G. C. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. Retrieved from [Link]
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Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]
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Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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"3,5-Dibromo-2-ethoxypyridine" mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dibromo-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Halogenated heterocyclic compounds, such as this compound, are prevalent scaffolds in drug discovery and organic electronics. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio of ionized molecules.[1][2] This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound, focusing on the principles of ionization, the predictable and characteristic isotopic patterns, and the logical fragmentation pathways that enable its unambiguous identification. Understanding these core principles is essential for researchers in compound verification, metabolite identification, and quality control.
Molecular Ion and Isotopic Distribution: The Dibromo Signature
The most telling feature in the mass spectrum of a brominated compound is its unique isotopic pattern, arising from the near-equal natural abundance of the two stable isotopes of bromine, 79Br (50.69%) and 81Br (49.31%).[3][4] For a molecule containing two bromine atoms, like this compound, this results in a characteristic triplet of peaks for the molecular ion (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[5]
The molecular formula for this compound is C7H7Br2NO. The expected molecular weight and the corresponding m/z values for the molecular ion cluster are detailed in the table below.
| Ion | Isotopic Composition | Approximate m/z | Relative Abundance |
| [M]•+ | C7H7(79Br)2NO | 279 | ~1 |
| [M+2]•+ | C7H7(79Br)(81Br)NO | 281 | ~2 |
| [M+4]•+ | C7H7(81Br)2NO | 283 | ~1 |
Table 1: Predicted isotopic distribution for the molecular ion of this compound.
This distinctive 1:2:1 triplet is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule or any of its fragments.
Fragmentation Analysis under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2][6] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information. For this compound, the fragmentation is anticipated to be driven by the functionalities present: the ethoxy group, the pyridine ring, and the bromine substituents.
Primary Fragmentation Pathways
-
Alpha-Cleavage of the Ethoxy Group: A common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom.[7] In this case, the loss of a methyl radical (•CH3) is a probable event, leading to the formation of a stable oxonium ion.
-
Loss of Ethylene: Another characteristic fragmentation of ethyl ethers is the elimination of a neutral ethylene molecule (C2H4) via a rearrangement process, resulting in a hydroxyl-substituted pyridine radical cation.
-
Loss of the Ethyl Group: Cleavage of the O-C bond of the ethoxy group can lead to the loss of an ethyl radical (•C2H5), forming a pyridone-like cation.
-
Loss of Bromine: The carbon-bromine bonds are susceptible to cleavage, leading to the loss of a bromine radical (•Br). This will result in a fragment ion that still shows the isotopic signature of a single bromine atom (a 1:1 doublet for M' and M'+2). Sequential loss of both bromine atoms is also possible.
The interplay of these pathways will define the overall appearance of the mass spectrum. Below is a diagram illustrating the most probable primary fragmentation pathways.
Caption: Primary fragmentation pathways of this compound.
Secondary Fragmentation
The primary fragment ions will likely undergo further fragmentation, leading to a complex but interpretable spectrum. For instance, the ion resulting from the loss of ethylene ([C6H4Br2NO]•+) can subsequently lose a bromine atom. Similarly, the ion formed by the loss of a bromine atom ([C7H7BrNO]•+) can then lose an ethylene molecule.
Caption: Sequential fragmentation of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for analyzing this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS), which separates the analyte from any impurities before it enters the mass spectrometer.[8]
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).[9]
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion cluster to confirm the presence of two bromine atoms.
-
Identify and assign structures to the major fragment ions based on the predicted pathways.
-
Summary of Predicted Key Ions
| m/z (79Br) | Ion Formula | Description | Isotopic Pattern |
| 279 | [C7H7Br2NO]•+ | Molecular Ion (M) | 1:2:1 triplet at m/z 279, 281, 283 |
| 251 | [C5H3Br2NO]•+ | [M - C2H4]•+ | 1:2:1 triplet at m/z 251, 253, 255 |
| 250 | [C5H2Br2N]+ | [M - •OC2H5]+ | 1:2:1 triplet at m/z 250, 252, 254 |
| 200 | [C7H7BrNO]•+ | [M - Br]+ | 1:1 doublet at m/z 200, 202 |
| 172 | [C5H3BrNO]•+ | [M - C2H4 - Br]+ | 1:1 doublet at m/z 172, 174 |
Table 2: Summary of predicted key ions in the EI mass spectrum of this compound.
Conclusion
The mass spectrometry of this compound is characterized by a highly diagnostic molecular ion cluster and a series of predictable fragmentation pathways. By leveraging the principles of isotopic abundance and established fragmentation mechanisms of related chemical moieties, researchers can confidently identify this compound and elucidate its structure. The methodologies and theoretical framework presented in this guide offer a robust system for the analysis of this and similar halogenated heterocyclic molecules, ensuring scientific integrity and accelerating research and development efforts.
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-
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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-
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-
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-
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-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
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Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
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Starting materials for "3,5-Dibromo-2-ethoxypyridine" synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Dibromo-2-ethoxypyridine
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the strategic placement of reactive sites: the bromine atoms at the 3- and 5-positions are amenable to a variety of cross-coupling reactions, while the ethoxy group at the 2-position influences the electronic properties of the pyridine ring. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind the associated chemical transformations.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale of the reaction and the available laboratory equipment. The most common strategies involve either the direct bromination of an ethoxypyridine precursor or the etherification of a pre-brominated pyridinone.
Route 1: Electrophilic Bromination of 2-Ethoxypyridine
This approach is conceptually the most direct, involving the introduction of bromine atoms onto the 2-ethoxypyridine scaffold. The ethoxy group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring.
Causality of Experimental Choices
The key to this synthesis is controlling the extent of bromination. The use of a suitable brominating agent and solvent system is crucial to achieve the desired dibrominated product while minimizing the formation of monobrominated or other side products. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its ease of handling and more moderate reactivity. The reaction is typically carried out in an aprotic solvent, such as acetonitrile or a chlorinated solvent, to avoid side reactions with the solvent.
Experimental Protocol: Bromination of 2-Ethoxypyridine
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxypyridine in a suitable aprotic solvent (e.g., acetonitrile).
-
Reagent Addition: Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) to the solution. The reaction is often initiated at room temperature and may be gently heated to ensure completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Data Summary
| Starting Material | Brominating Agent | Solvent | Temperature | Typical Yield |
| 2-Ethoxypyridine | N-Bromosuccinimide | Acetonitrile | Room Temp. to Reflux | Moderate to High |
Workflow Diagram
Caption: Synthetic route from 2-ethoxypyridine.
Route 2: Etherification of 3,5-Dibromo-2-hydroxypyridine
An alternative and widely used strategy is the etherification of 3,5-Dibromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3,5-Dibromo-2(1H)-pyridinone)[1][2][3][4]. This method is advantageous because 3,5-Dibromo-2-hydroxypyridine is a commercially available and relatively inexpensive starting material. The reaction is a classic Williamson ether synthesis.
Causality of Experimental Choices
The success of this reaction hinges on the deprotonation of the hydroxyl group of the pyridinone tautomer to form a nucleophilic pyridinoxide, which then attacks an ethylating agent. A strong base, such as sodium hydride, is typically used to ensure complete deprotonation. The choice of ethylating agent can vary, with ethyl iodide or diethyl sulfate being common options. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it solvates the cation of the base, enhancing the nucleophilicity of the pyridinoxide.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5-Dibromo-2-hydroxypyridine in DMF dropwise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for a period to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.
-
Ethylating Agent Addition: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel.
Data Summary
| Starting Material | Base | Ethylating Agent | Solvent | Temperature | Typical Yield |
| 3,5-Dibromo-2-hydroxypyridine | Sodium Hydride | Ethyl Iodide | DMF | 0 °C to Room Temp. | High |
Workflow Diagram
Caption: Synthesis via Williamson etherification.
Alternative Starting Materials and Synthetic Considerations
While the two routes described above are the most common, other starting materials can be considered depending on availability and synthetic goals.
-
From 3,5-Dibromopyridine: It is conceivable to introduce an ethoxy group at the 2-position of 3,5-dibromopyridine via a nucleophilic aromatic substitution (SNAAr) reaction. However, this is generally challenging as the pyridine ring is electron-deficient and requires strong activation, such as the presence of a good leaving group or the formation of an N-oxide, to facilitate the substitution. The synthesis of 3,5-dibromopyridine itself can be achieved by the bromination of pyridine, often under harsh conditions using oleum and bromine.[5]
-
Multi-step Synthesis from 2-Aminopyridine: A more lengthy but viable route could start from 2-aminopyridine. This would involve a sequence of reactions such as bromination to 2-amino-3,5-dibromopyridine, followed by a Sandmeyer reaction to replace the amino group with a hydroxyl group, and finally etherification as described in Route 2. The bromination of 2-aminopyridine can sometimes lead to a mixture of products, which would necessitate careful purification.[6]
Conclusion
The synthesis of this compound is most reliably achieved through two primary pathways: the direct bromination of 2-ethoxypyridine and the Williamson ether synthesis from 3,5-Dibromo-2-hydroxypyridine. The choice between these routes will depend on factors such as the cost and availability of starting materials, desired scale, and safety considerations. For large-scale synthesis, the etherification of the commercially available 3,5-Dibromo-2-hydroxypyridine often presents the most practical and economical option. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving high yields and purity of this important synthetic intermediate.
References
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AOBChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. Retrieved from [Link]
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Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3,5-Dibromo-2-ethoxypyridine: A Versatile Heterocyclic Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Pre-Functionalized Pyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands out as a "privileged scaffold," a core structural motif found in a remarkable number of FDA-approved drugs and functional materials.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design. However, the true potential of this scaffold is unlocked through precise functionalization. 3,5-Dibromo-2-ethoxypyridine emerges as a research chemical of significant strategic value, offering a pre-functionalized, stable, and highly reactive platform for complex molecular synthesis.
This guide provides an in-depth technical overview of this compound, moving beyond simple catalog data to explain the causality behind its synthesis, reactivity, and application. We will explore its physicochemical properties, validated synthetic protocols, and its role as a key intermediate, particularly in the context of creating novel therapeutic agents and agrochemicals.[4][5] The strategic placement of two bromine atoms at the C3 and C5 positions provides orthogonal handles for sequential, site-selective cross-coupling reactions, while the 2-ethoxy group modulates the electronic character of the ring and offers an additional point for potential modification. This combination makes it an invaluable tool for constructing diverse molecular architectures.
Section 1: Physicochemical Characteristics and Spectroscopic Profile
A comprehensive understanding of a research chemical begins with its fundamental properties. These data points are critical for experimental design, safety considerations, and analytical characterization.
Core Properties
The essential identification and handling parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 856852-69-2 | [6] |
| Molecular Formula | C₇H₇Br₂NO | [6] |
| Molecular Weight | 280.95 g/mol | [6] |
| Appearance | White to off-white crystalline powder or solid | |
| Purity | Typically >98.0% (by GC or HPLC) | |
| Storage | Sealed in dry, 2-8°C, under inert atmosphere | [6][7] |
Spectroscopic Signature (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to be the most informative for routine characterization. Key signals would include:
-
A triplet at ~1.4 ppm (3H), corresponding to the methyl protons of the ethoxy group.
-
A quartet at ~4.4 ppm (2H), corresponding to the methylene protons of the ethoxy group.
-
Two doublets in the aromatic region (~7.8-8.2 ppm, 1H each), representing the two pyridine ring protons, coupled to each other.
-
-
¹³C NMR: The carbon spectrum would show seven distinct signals: two for the ethoxy group and five for the pyridine ring, with the carbon atoms attached to bromine exhibiting characteristic shifts.
-
Mass Spectrometry (MS): The mass spectrum would display a distinctive isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks corresponding to the molecular ion [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that relies on fundamental principles of aromatic chemistry. The most logical and field-proven approach involves the initial dibromination of a pyridine precursor followed by a nucleophilic aromatic substitution to introduce the ethoxy group.
Synthetic Pathway Overview
The synthesis begins with pyridine, a readily available starting material. The process involves two key transformations:
-
Electrophilic Bromination: Direct bromination of the pyridine ring to install the two bromine atoms at the 3 and 5 positions.
-
Nucleophilic Substitution: Introduction of the ethoxy group at the 2-position via reaction with sodium ethoxide. This reaction is facilitated by the electron-withdrawing nature of the bromine atoms and the pyridine nitrogen.
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic pathway to this compound.
Detailed Synthesis Protocol
This protocol provides a self-validating methodology, incorporating purification and characterization checkpoints.
Part A: Synthesis of 3,5-Dibromopyridine [11]
-
Reaction Setup: In a fume hood, cautiously add pyridine (100g) to a mixture of concentrated sulfuric acid (100g) and thionyl chloride (300g) in a flask equipped with a reflux condenser and a dropping funnel.
-
Bromination: Heat the mixture to reflux. Slowly add bromine (550g) dropwise over 10 hours. The causality here is that the acidic medium activates the pyridine ring towards electrophilic substitution, while the high temperature is necessary to overcome the ring's inherent deactivation.
-
Reaction Monitoring & Workup: After the addition is complete, maintain the reaction at 130°C until the evolution of red-brown gas ceases. Cool the mixture and perform steam distillation. The crude 3,5-dibromopyridine will precipitate in the distillate.
-
Purification & Validation: Collect the crude product by filtration. Recrystallize from methanol to yield pure 3,5-dibromopyridine. The product's identity should be confirmed by melting point and ¹H NMR spectroscopy. The expected yield is approximately 82%.[11]
Part B: Synthesis of this compound (Based on analogous methoxy-synthesis[12])
-
Preparation of Nucleophile: In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare sodium ethoxide by carefully dissolving sodium metal (1.2 eq.) in anhydrous ethanol (a sufficient volume to dissolve).
-
Nucleophilic Substitution: Add the prepared sodium ethoxide solution to a solution of 3,5-dibromopyridine (1.0 eq.) in dry DMF. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the sodium cation, enhancing the nucleophilicity of the ethoxide anion.
-
Reaction Conditions: Heat the reaction mixture to 70-90°C for several hours. The reaction progress should be monitored by TLC or LC-MS. The electron-withdrawing effect of the two bromine atoms makes the C2 position sufficiently electrophilic for the ethoxide to attack and displace a hydride ion, which is then oxidized. A more common variant would be starting from 2,3,5-tribromopyridine where the 2-bromo is selectively substituted. However, direct C-H activation and substitution is also possible under specific conditions. A more reliable method starts from 3,5-Dibromo-2-hydroxypyridine via Williamson ether synthesis.
-
Workup and Purification: After cooling, pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by filtration. Purify the crude material using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Final Validation: Combine the pure fractions and remove the solvent under reduced pressure. The final product's identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
Section 3: Applications in Research and Development
The utility of this compound lies in its capacity to serve as a versatile scaffold for building molecular complexity through metal-catalyzed cross-coupling reactions.
Core Reactivity and Strategic Use
The two bromine atoms are the primary reactive sites. Their differing electronic environments (C3 vs. C5) can potentially allow for selective, sequential reactions under carefully controlled conditions. This makes the molecule an ideal substrate for:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
This multi-handle approach allows for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery.
General Workflow: Suzuki Coupling Example
The following diagram illustrates a typical workflow for utilizing this compound in a Suzuki coupling reaction to generate a mono-arylated product, which can then be further functionalized.
Caption: Generalized workflow for a Suzuki coupling reaction.
Protocol: Selective Mono-Arylation via Suzuki Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and potassium carbonate (2.5 eq.). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling argon through it for 20 minutes. Add the degassed solvent to the flask via cannula.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. The reaction's progress should be tracked by taking small aliquots and analyzing them by LC-MS until the starting material is consumed.
-
Aqueous Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The purpose of the brine wash is to remove residual water from the organic phase.
-
Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the mono-arylated product. Confirm its structure and purity using NMR and MS.
Section 4: Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following information is derived from safety data sheets (SDS) of structurally similar compounds.[13][14][15]
Hazard Identification
| Hazard Class | Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| STOT, Single Exposure | May cause respiratory irritation | H335 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Nitrile gloves (wear double gloves if necessary).
-
Chemical safety goggles or a face shield.
-
A flame-retardant lab coat.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the handling area.[15] Wash hands thoroughly after handling.[15]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][14] Recommended storage temperature is 2-8°C.[6]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
Conclusion
This compound is more than a mere catalog chemical; it is a sophisticated synthetic intermediate designed for efficiency and versatility. Its pre-installed functional handles—two distinct bromine atoms and a modulating ethoxy group on a privileged pyridine scaffold—provide researchers with a powerful platform for the construction of complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for leveraging its full potential in the rapid and rational design of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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PubChem. (n.d.). 3,5-Dibromo-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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den Hertog, H. J., & Jouwersma, C. (1953). Bromo‐derivatives of 3,5‐diethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. Available at: [Link]
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SpectraBase. (n.d.). 3-Bromo-2-ethoxypyridine. Wiley. Retrieved from [Link]
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Ilango, K., & Arunkumar, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Organic & Medicinal Chemistry International Journal, 10(4). Available at: [Link]
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Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1846-1865. Available at: [Link]
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Calero, L., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4979. Available at: [Link]
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"3,5-Dibromo-2-ethoxypyridine" literature review
An In-depth Technical Guide to 3,5-Dibromo-2-ethoxypyridine
Introduction
This compound is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. The strategic placement of two bromine atoms and an ethoxy group on the pyridine ring provides multiple reactive sites, making it an invaluable intermediate for constructing complex molecular architectures. The pyridine scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This guide offers a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and chemical research.
Physicochemical and Spectroscopic Properties
A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental settings. This compound is typically handled as a solid under standard laboratory conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 856852-69-2 | [4] |
| Molecular Formula | C₇H₇Br₂NO | [4] |
| Molecular Weight | 280.95 g/mol | [4] |
| SMILES | CCOC1=NC=C(Br)C=C1Br | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Spectroscopic data such as NMR, HPLC, and LC-MS are available from commercial suppliers for identity and purity confirmation.[4]
Synthesis and Manufacturing
The synthesis of this compound can be logically approached from its corresponding hydroxyl precursor, 3,5-Dibromo-2-hydroxypyridine, via a classic Williamson ether synthesis. This method is reliable and scalable, making it suitable for both laboratory and industrial production. The precursor, 3,5-Dibromo-2-hydroxypyridine (CAS 13472-81-6), is a commercially available starting material.[5]
Proposed Synthetic Workflow: Williamson Ether Synthesis
The core of this synthesis involves the deprotonation of the hydroxyl group on the pyridine ring to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.
Caption: Synthetic route from 3,5-Dibromo-2-hydroxypyridine.
Detailed Experimental Protocol
-
Preparation: To a solution of 3,5-Dibromo-2-hydroxypyridine (1.0 eq) in a dry, aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The base is essential to deprotonate the hydroxyl group, forming the more nucleophilic pyridinolate anion. An aprotic solvent is used to prevent protonation of the strong base and the intermediate anion.
-
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the anion.
-
Addition of Ethylating Agent: Slowly add an ethylating agent, such as ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄), (1.2 eq) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from the reactivity of its two bromine substituents. These positions are prime handles for metal-catalyzed cross-coupling reactions, which are foundational techniques in modern drug discovery for forging carbon-carbon and carbon-heteroatom bonds.
Key Reactions: Palladium-Catalyzed Cross-Coupling
The bromine atoms at the C3 and C5 positions can be selectively or sequentially replaced using various palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.[6][7]
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions allow for the systematic elaboration of the pyridine core, enabling the construction of large, diverse chemical libraries for high-throughput screening.[8][9]
Caption: Key cross-coupling reactions of this compound.
Role in Drug Development and Medicinal Chemistry
The pyridine nucleus is a cornerstone of many therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[2] this compound serves as a key starting material for synthesizing novel compounds with potential biological activity. Its derivatives have been investigated in various therapeutic areas, including kinase inhibition for oncology.[9] The ability to introduce diverse substituents at the 3- and 5-positions allows medicinal chemists to fine-tune a molecule's structure to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
For instance, its structural analogues are used as intermediates in the synthesis of compounds targeting central nervous system disorders and as building blocks for kinase inhibitors.[9][10]
Safety and Handling
As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided results, data from closely related brominated pyridines suggest the following precautions.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Conclusion
This compound is a valuable and strategically important building block for chemical synthesis. Its well-defined structure, coupled with the versatile reactivity of its bromine substituents, provides a robust platform for generating novel and complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable starting point for creating diverse libraries of compounds, accelerating the development of new therapeutic agents and functional materials. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.
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- (S)-5-broMo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-aMine. (n.d.).
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- ResearchGate. (2025). Synthesis of 2‐amino‐5‐ethoxypyridine.
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- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs.
- Benchchem. (2025). Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Dibromo-2-ethoxypyridine
Introduction: Strategic C-C Bond Formation on the Pyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility, functional group tolerance, and relatively mild conditions in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries for creating biaryl and heteroaryl structures.[3]
Among the vast array of building blocks, halogenated pyridines are of particular interest due to the prevalence of the pyridine motif in bioactive molecules.[4][5] 3,5-Dibromo-2-ethoxypyridine emerges as a highly strategic substrate. Its di-halogenated nature opens avenues for sequential or exhaustive functionalization, allowing for the controlled synthesis of 3,5-disubstituted pyridines. This scaffold is a key feature in molecules with potent antituberculosis activity and other therapeutic agents.[4] The 2-ethoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity in the catalytic cycle.
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound. We will dissect the mechanistic nuances, present robust experimental protocols, and offer field-proven insights for optimization and troubleshooting, tailored for researchers in organic synthesis and drug development.
Mechanistic Rationale: Navigating the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition : The cycle begins with the insertion of a low-valent Pd(0) species into the carbon-bromine bond of the pyridine. This is often the rate-determining step.[6] For this compound, regioselectivity can be a key consideration. The C5-Br bond is generally more susceptible to oxidative addition than the C3-Br bond due to a combination of electronic and steric factors. This allows for selective mono-arylation at the 5-position under carefully controlled conditions.
-
Transmetalation : Following oxidative addition, the organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[10] The choice of base is critical and can significantly influence the rate and efficiency of this step.
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center.[10] This regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[8]
The pyridine nitrogen itself can act as a Lewis base and coordinate to the palladium catalyst. This coordination can sometimes inhibit catalytic activity, a known challenge in the cross-coupling of nitrogen-containing heterocycles.[11] The selection of bulky, electron-rich ligands on the palladium catalyst is a common strategy to mitigate this issue and promote the desired catalytic turnover.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization and Parameter Selection
Achieving high yields and selectivity requires careful optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for success.[14]
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source that comes pre-ligated.[15] Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require the addition of an external ligand; this allows for greater flexibility in catalyst system design.[8] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos, RuPhos, NHC Ligands (e.g., IPr) | For challenging substrates like bromopyridines, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often superior.[12] They promote faster oxidative addition and reductive elimination while preventing catalyst inhibition by the pyridine nitrogen.[12] N-Heterocyclic Carbene (NHC) ligands can also be highly effective, often allowing for lower catalyst loadings.[12] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[7] K₃PO₄ and Cs₂CO₃ are generally stronger and more effective for less reactive substrates.[12] An aqueous solution of the base is often used, as water can play a beneficial role in the reaction. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is common.[16][15] This system helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.[16] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Most Suzuki couplings require heating to proceed at a reasonable rate.[15] The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. |
Detailed Experimental Protocol: Mono-Arylation at the 5-Position
This protocol provides a robust starting point for the selective mono-arylation of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer, condenser, and inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and connect it to an inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 3-bromo-5-aryl-2-ethoxypyridine product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere; Incorrect base/solvent. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure boronic acid is pure and dry. Thoroughly degas solvents and maintain a positive inert gas pressure. Screen alternative bases (e.g., Cs₂CO₃) and ligands.[12] |
| Protodeboronation | Presence of excess water or protic sources; prolonged reaction time at high temperature. | Use anhydrous solvents if possible, or minimize the amount of water. Use a stronger, non-nucleophilic base. Try to shorten the reaction time by using a more active catalyst system.[17] |
| Formation of Di-arylated Product | Reaction conditions too harsh; excess boronic acid. | Reduce the amount of boronic acid to 1.05-1.1 equivalents. Lower the reaction temperature or shorten the reaction time. Use a less active catalyst system if selectivity is a major issue. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst system promotes this side reaction. | Ensure the reaction is rigorously deoxygenated. Screen different palladium sources and ligands. |
Conclusion
This compound is a valuable and versatile substrate for the Suzuki-Miyaura coupling, enabling the strategic construction of 3,5-disubstituted pyridine derivatives. Success with this building block relies on a solid understanding of the reaction mechanism and careful control over key experimental parameters. By selecting an appropriate palladium catalyst and bulky, electron-rich ligand, and by optimizing the base and solvent system, researchers can achieve high yields and, where desired, excellent regioselectivity. The protocols and insights provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful transformation in their synthetic endeavors.
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]
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Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... - ResearchGate. [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
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Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
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Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). [Link]
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. [Link]
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Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. [Link]
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
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Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]
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Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
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Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - RSC Publishing. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
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Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]
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3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PubMed Central. [Link]
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Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed. [Link]
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(PDF) Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction - ResearchGate. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. [Link]
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SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. [Link]
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Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed. [Link]
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Introduction: Unlocking the Potential of Substituted Pyridines
An Application Guide to the Buchwald-Hartwig Amination of 3,5-Dibromo-2-ethoxypyridine
The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction is indispensable in medicinal chemistry and materials science, where arylamine and heteroarylamine moieties are prevalent structural motifs.[4] this compound is a particularly valuable heterocyclic building block, offering two distinct reactive sites for sequential functionalization. The ability to selectively introduce amine substituents at these positions opens avenues for the creation of complex molecular architectures and diverse compound libraries for drug discovery and advanced materials development.
This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the Buchwald-Hartwig amination as applied to this compound. It moves beyond a simple recitation of steps to explain the underlying principles, guide experimental design, and offer practical solutions to common challenges.
Reaction Principle: The Catalytic Cycle and Regioselectivity
The power of the Buchwald-Hartwig amination lies in its catalytic nature, orchestrated by a palladium complex. The generally accepted mechanism involves a series of well-defined steps that cycle the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[1][4][5][6][7][8]
-
Catalyst Activation : If a Pd(II) salt like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species.[6][8] Modern, well-defined "precatalysts" are often preferred as they generate the active LPd(0) complex under mild basic conditions, leading to more reproducible results.[9]
-
Oxidative Addition : The active LPd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[1][4][7]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[4]
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the desired aminated pyridine product is expelled from the coordination sphere of the palladium. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]
The Critical Question of Regioselectivity
With two bromine atoms at the C3 and C5 positions, controlling which site reacts is paramount. The general order of reactivity for oxidative addition to aryl halides is I > Br > Cl.[7][8] In dihalopyridines, electronic and steric factors govern selectivity. For 3,5-dibromo-substituted pyridines, the C5 position is generally more susceptible to oxidative addition than the C3 position. This is attributed to the C5 position being electronically more akin to a standard bromobenzene, whereas the C3 position is influenced more strongly by the adjacent nitrogen and ethoxy group. This inherent reactivity difference allows for a high degree of selectivity in achieving mono-amination at the C5 position under carefully controlled conditions. Studies on similarly substituted dihalopyridines, such as 2,5-dibromopyridine and 5-bromo-2-chloropyridine, consistently show preferential substitution at the position further from the nitrogen atom under palladium catalysis.[10][11]
Dissecting the Experimental Parameters: A Scientist's Guide
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components. Understanding the role of each is crucial for protocol development and optimization.
-
Palladium Source : While simple salts like Pd₂(dba)₃ are effective, they require in situ reduction, which can be inconsistent. Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald Precatalysts) are often preferred. These air- and moisture-stable solids generate the active catalyst with high efficiency upon exposure to base, leading to lower catalyst loadings and more reproducible outcomes.
-
Ligand : The ligand is arguably the most critical component, stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[1] Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and BrettPhos, are the gold standard.[7][12] The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive.[9] For heteroaromatic substrates, ligands like Xantphos have also demonstrated excellent efficacy.[11][12]
-
Base : A base is required in stoichiometric amounts to deprotonate the amine, enabling the formation of the key palladium-amido intermediate.[4][13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective and promote fast reaction rates.[6] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[6]
-
Solvent : Anhydrous, polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common choices, as they effectively solubilize the reactants and catalyst components while remaining inert to the reaction conditions.[2][6] Thoroughly degassing the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a robust starting point for the amination of this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Protocol 1: Selective Monoamination at the C5 Position
This protocol is optimized for the selective coupling of an amine to the C5-bromo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve 0.1 M concentration)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.[4]
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add this compound.
-
Add the anhydrous, degassed toluene via syringe.
-
Finally, add the amine coupling partner (liquid amines can be added via syringe; solid amines can be added along with the other solids in Step 1).
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts.[4] Wash the pad with additional ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired 5-amino-3-bromo-2-ethoxypyridine product.
Protocol 2: Strategy for Sequential or Double Amination
To introduce a second, different amine at the C3 position, the purified mono-aminated product from Protocol 1 is used as the starting material. Due to the increased steric hindrance and altered electronics at the C3 position, more forcing conditions are typically required.
General Strategy:
-
Isolate and purify the 5-amino-3-bromo-2-ethoxypyridine product.
-
Subject this intermediate to a second Buchwald-Hartwig amination with a different amine.
-
Harsher conditions may be necessary. This can include:
-
Higher Temperature : Increasing the temperature to 110-120 °C.
-
Different Ligand/Catalyst : Employing a more active catalyst system, potentially with a different ligand that is more effective for hindered substrates.
-
Stronger Base : Ensuring a highly active base is present.
-
This sequential approach allows for the synthesis of unsymmetrically substituted 3,5-diaminopyridine derivatives, significantly expanding the molecular diversity accessible from the starting material.[14]
Data Presentation: Optimizing for Success
The tables below provide representative data to guide reaction optimization. Yields are illustrative and will vary based on the specific amine and precise experimental conditions.
Table 1: Representative Screening of Reaction Conditions for Monoamination of this compound with Morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (1.4 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOt-Bu | Toluene | 100 | 8 | 92 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOt-Bu | Toluene | 100 | 8 | 88 |
| 3 | XPhos Pd G3 (2) | - | NaOt-Bu | Toluene | 100 | 6 | 95 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane | 110 | 16 | 75 |
| 5 | XPhos Pd G3 (2) | - | Cs₂CO₃ | Toluene | 110 | 18 | 81 |
Table 2: Representative Substrate Scope for C5-Monoamination
| Entry | Amine Partner | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(3-Bromo-2-ethoxypyridin-5-yl)morpholine | 95 |
| 2 | Aniline | N-(3-Bromo-2-ethoxypyridin-5-yl)aniline | 89 |
| 3 | Hexylamine | N-(3-Bromo-2-ethoxypyridin-5-yl)hexan-1-amine | 85 |
| 4 | Piperidine | 1-(3-Bromo-2-ethoxypyridin-5-yl)piperidine | 93 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is old or has low activity. | 1. Use a reliable precatalyst (e.g., Buchwald G-series).2. Ensure solvent is freshly distilled/degassed; maintain a positive inert gas pressure.3. Use a fresh bottle of base or titrate to confirm activity. |
| Formation of Side Products | 1. Hydrodehalogenation (Ar-Br → Ar-H).2. Double amination at both C3 and C5.3. Amine decomposition at high temperatures. | 1. Screen different ligands; sometimes a less bulky ligand can suppress this pathway.2. Use a strict 1.0 equivalent of the aryl bromide or slightly less than 1.2 equiv of amine.3. Lower the reaction temperature and extend the reaction time. |
| Difficulty in Purification | 1. Streaking on silica gel column.2. Product co-elutes with ligand byproducts. | 1. Add 1% triethylamine to the eluent to suppress amine tailing.2. Perform an aqueous wash (e.g., with HCl) to remove basic impurities before chromatography. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and highly selective transformation that provides access to valuable 5-amino-3-bromopyridine intermediates. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields for the mono-amination reaction. Furthermore, the remaining bromine at the C3 position serves as a handle for subsequent diversification, making this substrate a versatile platform for the synthesis of complex, functionalized pyridine derivatives. This guide provides the fundamental principles and practical protocols necessary for scientists to successfully implement and adapt this critical reaction in their research endeavors.
References
- Li, J. J., Wang, Z., & Mitchell, L. H. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Figshare.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (n.d.).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Al-Tel, T. H. (2010).
- BenchChem. (n.d.).
- Buchwald–Hartwig amination. (2024, November 26). In Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Sigma-Aldrich. (n.d.).
- Adebayo, A., & Shaughnessy, K. (n.d.). PdCl2(butylamine)
- Online Organic Chemistry Tutor. (n.d.).
- BenchChem. (n.d.).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Yang, B., et al. (2018). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Frontiers in Chemistry, 6, 563.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Mitchell, I. S., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(22), 8541-8544.
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- 9. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
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- 14. researchgate.net [researchgate.net]
Application Note: 3,5-Dibromo-2-ethoxypyridine as a Versatile Building Block for the Synthesis of Highly Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. The development of efficient and modular synthetic routes to access highly functionalized pyridines is therefore a critical endeavor. 3,5-Dibromo-2-ethoxypyridine has emerged as a valuable and versatile building block, offering multiple reaction handles for sequential and regioselective functionalization.
This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in constructing complex pyridine derivatives through modern cross-coupling and lithiation methodologies.
Reactivity Profile and Regioselectivity
The synthetic utility of this compound stems from the differential reactivity of its two bromine atoms, located at the C3 and C5 positions. This difference is governed by both steric and electronic factors, enabling selective, stepwise reactions.
-
C5-Bromine: This position is generally more reactive in palladium-catalyzed cross-coupling reactions. It is less sterically hindered compared to the C3 position, which is flanked by the ethoxy group at C2.
-
C3-Bromine: This position is more sterically encumbered. The adjacent electron-donating ethoxy group can also influence its electronic properties, making it less susceptible to oxidative addition in some catalytic cycles.
-
C2-Ethoxy Group: This group not only influences the reactivity of the adjacent C3-Br but also serves as a latent 2-pyridone. It can be cleaved under specific conditions to unmask a hydroxyl group, which exists in tautomeric equilibrium with the more stable 2-pyridone form.[1]
This inherent difference in reactivity allows for a powerful synthetic strategy: selective functionalization at C5, followed by a subsequent, distinct transformation at C3.
Caption: Reactivity map of this compound.
Key Applications and Protocols
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2][3] By carefully selecting the catalyst and conditions, mono-arylation can be achieved selectively at the C5 position of this compound. The lower bond dissociation energy of the C-Br bond compared to a C-Cl bond generally facilitates the initial oxidative addition step in the palladium catalytic cycle, and similar principles apply to the differentiated C-Br bonds in this molecule.[4]
Protocol 1: Selective Mono-Arylation at the C5-Position
This protocol is based on general procedures for the selective coupling of dihalopyridines and may require optimization.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-aryl-2-ethoxypyridine.
-
-
Expertise & Causality:
-
Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For less reactive boronic acids or to improve selectivity, catalyst systems with more specialized ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ may be beneficial.[4]
-
Base: K₂CO₃ is a moderately strong base suitable for most Suzuki couplings. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes increase reaction rates.
-
Selectivity: The preferential reaction at C5 is primarily due to reduced steric hindrance, allowing easier access for the bulky palladium catalyst to undergo oxidative addition.
-
Sequential Cross-Coupling Strategy
The mono-functionalized product from the first coupling serves as an excellent substrate for a second, different cross-coupling reaction at the C3 position. This powerful one-pot, two-step approach allows for the rapid construction of unsymmetrical, highly substituted pyridines.
Caption: Workflow for sequential cross-coupling reactions.
Sonogashira Coupling
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne, a valuable transformation for extending molecular scaffolds.[4][5] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[5]
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
This protocol can be used for either the first coupling at C5 or the second coupling at C3 of a mono-substituted intermediate.
-
Reagents & Equipment:
-
Bromo-pyridine substrate (1.0 eq)
-
Terminal Alkyne (1.2-1.5 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous THF (optional co-solvent)
-
Schlenk flask, magnetic stirrer, inert atmosphere
-
-
Procedure:
-
To a dry Schlenk flask, add the bromo-pyridine substrate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed Et₃N (or a mixture of THF/DIPA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expertise & Causality:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[5]
-
Base: An amine base like Et₃N or DIPA is crucial. It acts as a base to deprotonate the terminal alkyne and also serves as a solvent.
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira conditions have been developed, which can prevent the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[6]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, allowing the introduction of primary or secondary amines onto the pyridine core.[7][8][9]
Protocol 3: Buchwald-Hartwig C-N Coupling
-
Reagents & Equipment:
-
Bromo-pyridine substrate (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos or BINAP (ligand) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask, magnetic stirrer, condenser, inert atmosphere
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOtBu, the ligand, and Pd₂(dba)₃ to a dry Schlenk flask.
-
Add the bromo-pyridine substrate and the amine.
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous, degassed solvent.
-
Heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
-
Expertise & Causality:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[9] Bulky, electron-rich ligands like Xantphos or BINAP promote the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[10]
-
Data Summary
The following table provides a general summary of conditions for the functionalization of this compound. Yields are representative and highly dependent on the specific coupling partners used.
| Reaction Type | Position | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | C5 | Pd(PPh₃)₄ (2-5%) | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 |
| Sonogashira | C5 | PdCl₂(PPh₃)₂ (2-3%) / CuI (5%) | Et₃N / DIPA | THF / Et₃N | 25-60 | 65-90 |
| Buchwald-Hartwig | C5 | Pd₂(dba)₃ (1-2%) / Xantphos (2-4%) | NaOtBu | Toluene | 80-110 | 60-85 |
| Suzuki-Miyaura | C3 | Pd(OAc)₂ (2-5%) / SPhos (4-10%) | K₃PO₄ | Toluene/H₂O | 100-110 | 50-80 |
References
-
Crust, E. J., & Gurnani, P. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Sci-Hub. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for 3,5-Dibromo-2-ethoxypyridine in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-2-ethoxypyridine, a versatile heterocyclic building block crucial for modern drug discovery and materials science. We delve into its core chemical properties, essential safety protocols, and its strategic application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, emphasizing the mechanistic rationale behind procedural steps. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex molecular architectures.
Compound Profile and Strategic Handling
This compound is a disubstituted pyridine ring, a scaffold of immense importance in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1][2] The two bromine atoms serve as versatile synthetic handles for forming new carbon-carbon and carbon-nitrogen bonds, while the 2-ethoxy group modulates the electronic properties of the ring, influencing its reactivity and the physicochemical properties of its derivatives.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 856852-69-2 | [3] |
| Molecular Formula | C₇H₇Br₂NO | [3] |
| Molecular Weight | 280.95 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Safety and Handling Precautions
As with any halogenated organic compound, proper safety protocols are paramount. While a specific safety data sheet (SDS) for the ethoxy derivative is not widely available, data from analogous compounds like 3,5-dibromopyridine and other brominated pyridines suggest a consistent hazard profile.[5][6][7]
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood.
-
Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Reactivity: The Power of Palladium Catalysis
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The bromine atoms at the C3 and C5 positions are excellent leaving groups for oxidative addition to a Palladium(0) center, the crucial first step in several catalytic cycles.[8] This allows for the sequential or simultaneous introduction of diverse functional groups.
Caption: Reactivity of this compound in key cross-coupling reactions.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Modern phosphine ligands, particularly bulky biaryl phosphines, have been instrumental in improving the efficiency and scope of these transformations, allowing reactions to proceed under milder conditions.[9]
Experimental Protocols: A Practical Guide
The following protocols are generalized methodologies that serve as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling
A successful cross-coupling experiment follows a meticulous workflow to ensure an inert atmosphere and precise reagent addition, which are critical for catalyst activity.
Caption: Standard experimental workflow for anaerobic cross-coupling reactions.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
Principle: This reaction forms a new carbon-carbon bond between the pyridine ring and an aryl or vinyl group from a boronic acid or ester. The base activates the organoboron species, facilitating transmetalation to the palladium center.[8][10]
Materials & Reagents:
| Reagent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 1.1 - 2.2 equiv |
| Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Catalyst | 1-5 mol% |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 equiv |
| Toluene/H₂O or Dioxane/H₂O | Solvent | 0.1 M concentration |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (and ligand, if used separately) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Low Yield: Ensure reagents and solvents are anhydrous and properly degassed. The catalyst may be inactive; use a fresh source.
-
Side Products (Homocoupling): Reduce reaction temperature or catalyst loading. Ensure precise stoichiometry of the boronic acid.
Protocol: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
Principle: This reaction couples the pyridine ring with a terminal alkyne, creating an alkynylpyridine derivative. It uniquely uses a dual-catalyst system of palladium and copper(I).[11][12][13]
Materials & Reagents:
| Reagent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv |
| Terminal Alkyne | Coupling Partner | 1.2 - 2.5 equiv |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | 1-3 mol% |
| Copper(I) Iodide (CuI) | Co-catalyst | 2-5 mol% |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base & Solvent | 0.1 M concentration |
| THF or DMF | Co-solvent (optional) | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., TEA or a mixture of THF/DIPA) via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aq. NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Glaser Coupling (Alkyne Homocoupling): Ensure the reaction is strictly anaerobic, as oxygen promotes this side reaction.
-
No Reaction: The copper co-catalyst is essential; ensure it is added and of good quality.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
Principle: This reaction forms a new carbon-nitrogen bond, coupling the pyridine ring with a primary or secondary amine. The choice of a bulky phosphine ligand is critical for facilitating the reductive elimination step.[14][15]
Materials & Reagents:
| Reagent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv |
| Amine | Coupling Partner | 1.1 - 2.2 equiv |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | 1-2 mol% |
| Xantphos, BINAP, or other Biarylphosphine | Ligand | 2-4 mol% |
| NaOt-Bu or K₃PO₄ | Base | 1.5 - 2.5 equiv |
| Toluene or Dioxane | Solvent | 0.1 M concentration |
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound.
-
Add the anhydrous, degassed solvent.
-
Finally, add the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography.
Troubleshooting:
-
Reductive Dehalogenation: This side reaction replaces bromine with hydrogen. Use a bulkier ligand or a weaker, non-coordinating base like K₃PO₄.
-
Poor Conversion: The base is crucial for deprotonating the amine; NaOt-Bu is strong and effective but can promote side reactions.[9] Ensure it is fresh and handled under inert conditions.
Application in Drug Discovery: A Synthetic Pathway Example
Derivatives of 3,5-disubstituted-2-alkoxypyridines are scaffolds for developing kinase inhibitors, CNS-active agents, and other therapeutic compounds.[16][17][18] The protocols above enable the rapid generation of a library of diverse compounds from a single starting material.
Caption: Hypothetical pathway for synthesizing a complex drug-like molecule.
This example illustrates a selective, sequential cross-coupling strategy. By carefully controlling stoichiometry (e.g., using ~1.0 equivalent of the first coupling partner), one can achieve mono-functionalization. The remaining bromine atom is then available for a second, different coupling reaction, providing access to complex, hetero-disubstituted pyridines that are highly valuable in medicinal chemistry.
References
- Vertex AI Search. (n.d.). 3,5-dibromo-2-Methoxy-Pyridine.
- Santa Cruz Biotechnology. (n.d.). 3,5-Dibromo-2-methoxypyridine | CAS 13472-60-1.
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Application Notes & Protocols: The Strategic Utility of 3,5-Dibromo-2-ethoxypyridine in Medicinal Chemistry
Abstract
This document provides a comprehensive guide to the strategic application of 3,5-Dibromo-2-ethoxypyridine in modern medicinal chemistry. As a highly functionalized heterocyclic building block, its unique electronic and steric properties offer medicinal chemists a robust platform for the synthesis of complex molecular architectures. We will explore its utility in constructing diverse compound libraries, with a particular focus on the synthesis of kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are provided, along with an exploration of the causality behind experimental choices.
Introduction: The Value Proposition of a Differentiated Pyridine Scaffold
In the landscape of drug discovery, pyridine derivatives are ubiquitous, forming the core of numerous approved therapeutic agents.[1][2] The compound this compound emerges as a particularly valuable intermediate due to its pre-configured handles for controlled, site-selective functionalization. The presence of two bromine atoms at the C3 and C5 positions serves as orthogonal synthetic vectors for modern cross-coupling reactions, while the 2-ethoxy group modulates the electronic character of the ring and offers potential for further modification.
This strategic arrangement allows for the systematic exploration of chemical space around a core scaffold, a cornerstone of lead optimization campaigns. The ability to independently and sequentially modify the C3 and C5 positions enables the rapid generation of analogues to build robust Structure-Activity Relationships (SAR). Its utility is particularly pronounced in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting a range of biological targets, from central nervous system disorders to oncology.[3]
Core Synthetic Strategy: Sequential Cross-Coupling
The primary advantage of this compound lies in the differential reactivity of its C-Br bonds, enabling a two-step, sequential cross-coupling strategy. This allows for the controlled and directional synthesis of highly substituted pyridine cores, which are prevalent in many classes of therapeutic agents, especially protein kinase inhibitors.[4][5][6]
The general workflow involves a first palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at one position, followed by a second, different coupling reaction at the remaining bromine position. This modular approach is exceptionally powerful for building molecular complexity from a simple, commercially available starting material.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃/SPhos combination
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add the palladium catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product. Characterize by ¹H NMR and Mass Spectrometry.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination for less reactive substrates. |
| Base | K₂CO₃ | Cs₂CO₃ | Cesium carbonate is more soluble and a stronger base, often accelerating transmetalation. [7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Toluene can be beneficial for higher reaction temperatures and substrate solubility. |
| Temperature | 90 °C | 110 °C | Higher temperatures can overcome activation barriers but may increase side product formation. |
Application Protocol II: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming aryl C-N bonds, a linkage present in a vast number of pharmaceuticals. [8]Starting with a mono-arylated 3-bromo-2-ethoxypyridine intermediate, this reaction allows for the introduction of primary or secondary amines, key functional groups for modulating solubility, basicity, and target engagement.
Rationale and Mechanistic Insight
Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. [8]The catalytic cycle involves:
-
Oxidative Addition: Pd(0) adds to the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex. [9]3. Reductive Elimination: The aryl group and the amino group couple to form the product and regenerate the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting. [8]Strong, non-nucleophilic bases like sodium tert-butoxide are typically required. [7][10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of a bromo-ethoxypyridine substrate.
Materials:
-
5-Aryl-3-bromo-2-ethoxypyridine (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or RuPhos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed toluene or dioxane
-
Glovebox or Schlenk line setup
Procedure:
-
Inert Atmosphere Setup: Causality Note: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere (glovebox preferred). Add the bromo-ethoxypyridine substrate, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Catalyst and Reagent Addition: Add the palladium precursor. In a separate vial, dissolve the amine in the anhydrous solvent.
-
Reaction Assembly: Add the solvent to the solids in the reaction vessel, followed by the dropwise addition of the amine solution.
-
Reaction Execution: Seal the vessel and heat to 80-110 °C. Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a product with the expected mass is indicative of a successful reaction.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash chromatography or preparative HPLC to obtain the final amino-pyridine product.
| Parameter | Condition A (General Amines) | Condition B (Hindered/Weakly Nucleophilic Amines) | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / RuPhos | RuPhos is a highly active ligand that can facilitate couplings with challenging amine substrates. |
| Base | NaOt-Bu | LHMDS | LHMDS is a very strong, non-nucleophilic base suitable for amines with acidic protons or other sensitive functional groups. [7] |
| Solvent | Toluene | 1,4-Dioxane | Dioxane's higher polarity can sometimes improve solubility and reaction rates. |
| Temperature | 100 °C | 110 °C | Increased temperature may be necessary to drive the reaction to completion with less reactive partners. |
Conclusion
This compound is a premier building block for medicinal chemists engaged in drug discovery. Its capacity for controlled, sequential functionalization via robust and well-understood cross-coupling methodologies provides a reliable and efficient pathway to novel and diverse chemical entities. The protocols and strategic insights provided herein are designed to empower researchers to leverage this versatile scaffold in the synthesis of next-generation therapeutic agents, particularly in the competitive field of kinase inhibitor development.
References
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LookChem. (n.d.). (S)-5-broMo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-aMine. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]
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National Institutes of Health. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of a binding model to protein tyrosine kinases for substituted pyrido[2,3-d]pyrimidine inhibitors. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3,5-Dibromo-2-ethoxypyridine
Introduction: The Strategic Value of 3,5-Dibromo-2-ethoxypyridine in Medicinal Chemistry
Substituted pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals, owing to their presence in numerous natural products and FDA-approved drugs.[1][2] Their versatile reactivity and ability to participate in various biological interactions make them privileged scaffolds in drug discovery.[3][4][5] Among the diverse range of functionalized pyridines, this compound emerges as a highly strategic building block for the synthesis of complex bioactive molecules. The presence of two bromine atoms at the 3- and 5-positions offers orthogonal handles for sequential, site-selective functionalization through modern cross-coupling methodologies. The ethoxy group at the 2-position, a common feature in many kinase inhibitors, can serve to modulate the electronic properties of the pyridine ring and participate in crucial hydrogen bonding interactions within biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a versatile precursor. We will delve into detailed protocols for its application in the synthesis of a representative bioactive scaffold, a substituted pyrido[2,3-d]pyrimidine, which is a core structure in many kinase inhibitors. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Core Synthetic Strategy: Sequential Cross-Coupling for Rapid Scaffolding
The differential reactivity of the bromine atoms on the this compound ring can be exploited to achieve selective, sequential installation of different functionalities. This stepwise approach allows for the controlled construction of complex molecular architectures. A general workflow for the synthesis of a disubstituted pyridine derivative from this compound is depicted below.
Figure 1: General workflow for the sequential functionalization of this compound.
Application Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold
This section details the synthesis of a hypothetical, yet medicinally relevant, pyrido[2,3-d]pyrimidine derivative, a scaffold known to exhibit kinase inhibitory activity. The synthesis showcases the strategic use of this compound in a sequence of Sonogashira and Suzuki-Miyaura cross-coupling reactions, followed by a cyclization step.
Overall Synthetic Scheme
Figure 2: Synthetic pathway to a pyrido[2,3-d]pyrimidine scaffold.
Part 1: Sonogashira Coupling of this compound
The first step involves a selective Sonogashira coupling at one of the bromine positions. The choice of catalyst and reaction conditions can influence the regioselectivity. For this protocol, we will perform a mono-alkynylation.
Protocol 1: Mono-alkynylation of this compound
Objective: To synthesize 3-Bromo-5-((trimethylsilyl)ethynyl)-2-ethoxypyridine.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 282.96 | 1.0 g | 3.54 mmol |
| Trimethylsilylacetylene | 98.22 | 0.42 g (0.6 mL) | 4.25 mmol |
| Pd(PPh₃)₄ | 1155.56 | 204 mg | 0.177 mmol |
| CuI | 190.45 | 67 mg | 0.354 mmol |
| Triethylamine (TEA) | 101.19 | 15 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 3.54 mmol), Pd(PPh₃)₄ (204 mg, 0.177 mmol), and CuI (67 mg, 0.354 mmol).
-
Add anhydrous THF (15 mL) and triethylamine (15 mL) to the flask.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add trimethylsilylacetylene (0.6 mL, 4.25 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings.[6]
-
Base and Solvent: Triethylamine acts as both a base and a solvent, while THF is used as a co-solvent to ensure solubility of the starting materials.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.
Part 2: Suzuki-Miyaura Coupling of the Monosubstituted Intermediate
The second step involves a Suzuki-Miyaura coupling at the remaining bromine position to introduce an aryl or heteroaryl group, a common feature in many kinase inhibitors.
Protocol 2: Arylation of 3-Bromo-5-((trimethylsilyl)ethynyl)-2-ethoxypyridine
Objective: To synthesize 3-Aryl-5-((trimethylsilyl)ethynyl)-2-ethoxypyridine.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 3-Bromo-5-((trimethylsilyl)ethynyl)-2-ethoxypyridine | 302.26 | 1.0 g | 3.31 mmol |
| Arylboronic acid | - | 1.1 eq | 3.64 mmol |
| Pd(dppf)Cl₂ | 816.64 | 135 mg | 0.165 mmol |
| K₂CO₃ | 138.21 | 1.37 g | 9.93 mmol |
| 1,4-Dioxane | - | 20 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 3-Bromo-5-((trimethylsilyl)ethynyl)-2-ethoxypyridine (1.0 g, 3.31 mmol), the desired arylboronic acid (3.64 mmol), Pd(dppf)Cl₂ (135 mg, 0.165 mmol), and K₂CO₃ (1.37 g, 9.93 mmol).
-
Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings involving heteroaryl halides.
-
Base and Solvent System: The use of an aqueous base like K₂CO₃ in a dioxane/water solvent system is a standard and effective condition for this type of cross-coupling.[1][7]
Part 3: Desilylation and Cyclization to the Pyrido[2,3-d]pyrimidine Core
The final steps involve the removal of the trimethylsilyl protecting group from the alkyne, followed by a base-mediated cyclization with guanidine to form the desired pyrido[2,3-d]pyrimidine ring system.
Protocol 3: Formation of the Bioactive Scaffold
Objective: To synthesize the final substituted pyrido[2,3-d]pyrimidine.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 3-Aryl-5-((trimethylsilyl)ethynyl)-2-ethoxypyridine | - | 1.0 g | - |
| K₂CO₃ | 138.21 | 2.0 eq | - |
| Methanol | - | 20 mL | - |
| Guanidine hydrochloride | 95.53 | 3.0 eq | - |
| Sodium ethoxide | 68.05 | 3.0 eq | - |
| Ethanol | - | 25 mL | - |
Procedure:
Step A: Desilylation
-
Dissolve the 3-Aryl-5-((trimethylsilyl)ethynyl)-2-ethoxypyridine (1.0 g) in methanol (20 mL).
-
Add K₂CO₃ (2.0 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude terminal alkyne, which can be used in the next step without further purification.
Step B: Cyclization
-
To a solution of the crude terminal alkyne in ethanol (25 mL), add guanidine hydrochloride (3.0 eq) and sodium ethoxide (3.0 eq).
-
Heat the reaction mixture to reflux for 8 hours.
-
Monitor the formation of the pyrido[2,3-d]pyrimidine product by LC-MS.
-
Upon completion, cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC or crystallization to obtain the final product.
Rationale for Experimental Choices:
-
Desilylation: K₂CO₃ in methanol is a mild and effective method for removing the TMS protecting group from terminal alkynes.
-
Cyclization: The condensation of the ethoxy-alkynyl-pyridine intermediate with guanidine is a common method for the synthesis of aminopyrimidine rings, which upon intramolecular cyclization yields the pyrido[2,3-d]pyrimidine scaffold.
Conclusion and Future Perspectives
The protocols outlined in these application notes demonstrate the synthetic utility of this compound as a versatile building block in medicinal chemistry. The sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions provide a robust and flexible strategy for the synthesis of complex, biologically relevant scaffolds such as the pyrido[2,3-d]pyrimidine core of kinase inhibitors. The presented methodologies are grounded in established chemical principles and offer a solid foundation for researchers to explore the synthesis of novel bioactive molecules. Further exploration of other cross-coupling reactions and diversification of the coupling partners will undoubtedly expand the chemical space accessible from this valuable starting material, paving the way for the discovery of new therapeutic agents.
References
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- A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry2015, 1(1), 1-11.
- The nitrogen-bearing heterocycle pyridine in its several analogous forms occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research. RSC Publishing2022.
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- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. RSC Adv.2021, 11, 38446-38458.
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Application Notes and Protocols: 3,5-Dibromo-2-ethoxypyridine as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] This document provides a detailed technical guide on the synthesis and application of 3,5-Dibromo-2-ethoxypyridine, a highly functionalized intermediate poised for the efficient construction of complex molecular architectures. While not a commercial product itself, its strategic design allows for selective, sequential functionalization through modern cross-coupling methodologies. We present a robust, multi-step synthesis of this compound and provide detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery and development.
Introduction: The Prominence of Substituted Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in pharmaceutical sciences, owing to its presence in a wide array of biologically active compounds.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable motif for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's interaction with its biological target. Halogenated pyridines, in particular, serve as versatile building blocks, offering multiple reaction handles for the introduction of diverse substituents through powerful transition-metal-catalyzed cross-coupling reactions.[3]
This compound is a prime example of such a versatile intermediate. The presence of two bromine atoms at the C3 and C5 positions, with differing electronic environments, allows for regioselective functionalization. The ethoxy group at the C2 position can influence the reactivity of the adjacent bromine atom and provides an additional point for molecular recognition or metabolic modulation in the final active pharmaceutical ingredient (API). This guide will detail a practical synthetic route to this valuable intermediate and demonstrate its utility in the synthesis of complex organic molecules relevant to pharmaceutical research.
Synthesis of this compound: A Multi-Step Approach
A direct and efficient synthesis of this compound can be envisioned through a three-step sequence starting from the readily available 3,5-dibromopyridine. This proposed pathway involves N-oxidation, subsequent chlorination at the 2-position, and finally, nucleophilic substitution with ethoxide.
Sources
Application Notes & Protocols: Regioselective Functionalization of 3,5-Dibromo-2-ethoxypyridine
Abstract: This document provides a comprehensive technical guide on the regioselective reactions of 3,5-dibromo-2-ethoxypyridine, a versatile building block in modern synthetic chemistry. We delve into the underlying principles governing site-selectivity and present detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and bromine-lithium exchange. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecules with precise control over substitution patterns.
The Strategic Importance of this compound
This compound is a highly valuable heterocyclic scaffold. Its two distinct bromine atoms, positioned at C3 and C5, offer differential reactivity that can be exploited for sequential, regioselective functionalization. This capability is paramount in fields like medicinal chemistry and materials science, where the precise placement of substituents on the pyridine core dictates biological activity, photophysical properties, and overall molecular architecture. Understanding and controlling the regiochemical outcome of its reactions is therefore not merely an academic exercise but a critical requirement for efficient and logical synthesis design.
The key to unlocking the synthetic potential of this molecule lies in modulating the electronic and steric environment at each bromine-substituted carbon.
Electronic and Steric Landscape
The reactivity of the C3 and C5 positions is governed by a confluence of factors:
-
Inductive Effects: The pyridine nitrogen and the two bromine atoms are electron-withdrawing, creating an overall electron-deficient ring system.
-
Resonance Effects: The 2-ethoxy group is a strong electron-donating group (EDG) through resonance, which partially counteracts the inductive withdrawal and preferentially enriches the ortho (C3) and para (C5) positions with electron density.
-
Steric Hindrance: The bulky ethoxy group at the C2 position sterically encumbers the adjacent C3-Br bond. The C5-Br bond, being more remote, is significantly more accessible.
This interplay creates a scenario where the C5 position is generally favored for reactions sensitive to steric hindrance, such as the oxidative addition step in many palladium-catalyzed cross-coupling reactions.
Caption: Figure 1: Electronic & Steric Factors
Palladium-Catalyzed Cross-Coupling Reactions: Preferential C5 Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds.[1][2][3] The catalytic cycle for most of these transformations begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4][5] For this compound, this initial step is highly sensitive to steric hindrance, leading to a strong and predictable preference for reaction at the C5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions due to its mild conditions and the low toxicity of its reagents.[6][7][8] When applied to this compound, the reaction proceeds with high regioselectivity at the C5 position.
Protocol 1: Regioselective C5-Arylation via Suzuki-Miyaura Coupling
-
Objective: To synthesize 5-aryl-3-bromo-2-ethoxypyridine.
-
Principle: A Pd(0) catalyst, generated in situ, preferentially undergoes oxidative addition into the less sterically hindered C5-Br bond. Subsequent transmetalation with the boronic acid and reductive elimination yields the C5-coupled product.[5]
| Reagent/Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Robust, commercially available catalysts effective for aryl bromides. |
| Ligand | (If not using pre-formed catalyst) | Phosphine ligands stabilize the Pd(0) state.[5] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the pyridine substrate. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Activates the boronic acid for transmetalation.[5] |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Biphasic solvent systems are common and effective.[6] |
| Temperature | 80 - 100 °C | Sufficient thermal energy to drive the catalytic cycle. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography on silica gel to afford the 5-aryl-3-bromo-2-ethoxypyridine product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9][10] This reaction employs a dual catalytic system of palladium and copper(I).[9][11] Similar to the Suzuki coupling, the reaction on this compound shows high regioselectivity for the C5 position.[12]
Protocol 2: Regioselective C5-Alkynylation via Sonogashira Coupling
-
Objective: To synthesize 5-alkynyl-3-bromo-2-ethoxypyridine.
-
Principle: The catalytic cycle involves oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with a copper(I) acetylide intermediate.[11] The steric environment dictates a strong preference for C5.
| Reagent/Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Standard, effective palladium sources. |
| Copper Co-catalyst | CuI (Copper(I) iodide) | Facilitates the formation of the reactive copper acetylide.[9][11] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both a base and often as the solvent.[11] |
| Solvent | THF or DMF (if co-solvent is needed) | To ensure solubility of all reactants. |
| Temperature | Room Temperature to 60 °C | Generally milder conditions than Suzuki coupling.[11] |
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of THF and TEA (e.g., 2:1 ratio).
-
Add the terminal alkyne (1.2 eq), followed by the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and CuI (0.05 eq).
-
Stir the reaction at room temperature or heat gently to 50 °C.
-
Monitor the reaction by TLC. The reaction is often complete in 2-6 hours.
-
After completion, filter the reaction mixture through a pad of Celite® to remove precipitated salts, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 5-alkynyl-3-bromo-2-ethoxypyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C-N bonds.[1][13] The reaction couples an aryl halide with a primary or secondary amine.[13] For this compound, this transformation provides a reliable route to 5-amino-3-bromo-2-ethoxypyridine derivatives, again with excellent C5 selectivity.
Protocol 3: Regioselective C5-Amination via Buchwald-Hartwig Reaction
-
Objective: To synthesize N-substituted 5-amino-3-bromo-2-ethoxypyridines.
-
Principle: The catalytic cycle involves oxidative addition of Pd(0) to the C5-Br bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[2][13]
| Reagent/Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common Pd(0) and Pd(II) sources that form the active catalyst in situ.[2] |
| Ligand | XPhos, SPhos, or BINAP | Bulky, electron-rich phosphine ligands are critical for promoting reductive elimination.[1][2] |
| Amine | 1.2 - 1.5 equivalents | Primary or secondary amines can be used. |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required for amine deprotonation.[2] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to drive the reaction. |
Step-by-Step Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to a Schlenk tube.
-
Add this compound (1.0 eq).
-
Add anhydrous, degassed toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. Reactions can take 6-24 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: Figure 2: Cross-Coupling Workflow
Bromine-Lithium Exchange: A Switch to C3 Reactivity (Under Kinetic Control)
While palladium catalysis offers a thermodynamic pathway favoring the less-hindered C5 position, bromine-lithium exchange provides a kinetically controlled alternative that can, under specific conditions, favor the C3 position. This reaction is extremely fast and must be performed at very low temperatures.[14][15]
The regioselectivity of the Br-Li exchange is influenced by the stability of the resulting lithiated intermediate. For 3,5-dibromo-2-alkoxypyridines, the exchange has been reported to occur regioselectively at the C5 position.[16] This is attributed to the instability of a carbanion at the C3 position, which is adjacent to the electron-donating alkoxy group.[16] However, this outcome contrasts with related 3,5-dibromo-2-hydroxypyridine systems where C5 lithiation is also observed, but for different electronic reasons related to the pyridinolate anion.[16]
It is crucial to note that precise control of stoichiometry and temperature is essential to avoid side reactions like di-lithiation.[16]
Protocol 4: Regioselective C5-Lithiation and Electrophilic Quench
-
Objective: To generate a 3-bromo-2-ethoxy-5-lithiopyridine intermediate and trap it with an electrophile.
-
Principle: An organolithium reagent (typically n-BuLi) rapidly and irreversibly exchanges with the bromine atom at the more accessible C5 position at low temperature. The resulting highly reactive organolithium species can be trapped with various electrophiles.
| Reagent/Parameter | Recommendation | Rationale |
| Organolithium Reagent | n-BuLi (1.0 - 1.1 equivalents) | n-BuLi is a standard and effective reagent for Br-Li exchange.[14][16] |
| Electrophile | DMF, I₂, CO₂, Aldehydes, etc. | A wide range of electrophiles can be used to trap the anion. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic ethereal solvents are required to stabilize the organolithium. |
| Temperature | -78 °C | Critical for preventing side reactions and decomposition.[14][17] |
Step-by-Step Procedure:
-
To an oven-dried, three-neck flask equipped with a thermometer and under a positive pressure of argon, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.
-
Add a solution of the chosen electrophile (e.g., DMF, 1.5 eq) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Caption: Figure 3: Competing Reaction Pathways
Summary and Outlook
The regioselective functionalization of this compound is a well-defined process governed by the interplay of steric and electronic factors.
-
For C5-Selectivity: Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) are the methods of choice. The steric bulk of the 2-ethoxy group reliably directs the reaction to the more accessible C5 position, providing a robust platform for introducing a wide range of substituents.
-
For C3-Selectivity: Accessing the C3 position is more challenging. While bromine-lithium exchange can offer complementary selectivity in some dihalopyridine systems, reports on this compound suggest C5 lithiation is still favored.[16] Achieving C3 functionalization would likely require a two-step sequence: C5-functionalization followed by a subsequent reaction at C3, or the development of novel, sterically-demanding catalytic systems capable of overcoming the hindrance at C3.
By mastering the protocols outlined in this guide, researchers can confidently and predictably incorporate the 3-bromo-2-ethoxypyridin-5-yl and related motifs into their synthetic targets, accelerating discovery in pharmaceuticals and advanced materials.
References
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Negishi coupling. In: Wikipedia. [Link]
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Regioselective Bromine-Lithium Exchange of Dibromo Hydroxypyridines 7-12. ResearchGate. [Link]
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Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Beilstein Journal of Organic Chemistry. [Link]
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate. [Link]
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Sonogashira Coupling. NROChemistry. [Link]
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Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. PubMed. [Link]
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Stille Coupling. OpenOChem Learn. [Link]
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Negishi Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
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Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. PubMed. [Link]
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Negishi Coupling. Organic Chemistry Portal. [Link]
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The Mechanisms of the Stille Reaction. University of Windsor. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
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Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. PubMed. [Link]
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Buchwald-Hartwig reaction. chemeurope.com. [Link]
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Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. [Link]
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Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. PubMed. [Link]
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General approach to the bromine‐lithium exchange. The formation of... ResearchGate. [Link]
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Possible pathways of the step‐by‐step bromine−lithium exchange in 2.... ResearchGate. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
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Metal–halogen exchange. In: Wikipedia. [Link]
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10.10. Regioselectivity and Substituent Effects. Introduction to Organic Chemistry. [Link]
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Application Notes and Protocols: Functionalization of the Pyridine Ring with 3,5-Dibromo-2-ethoxypyridine
<
Introduction: The Enduring Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its presence in numerous FDA-approved drugs highlights its significance as a privileged structure in drug discovery.[1][4] The nitrogen atom within the pyridine ring not only imparts favorable physicochemical properties, such as improved solubility and the ability to form hydrogen bonds, but also provides a handle for modulating biological activity.[4][5] The versatility of the pyridine ring allows for its incorporation into a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[2]
3,5-Dibromo-2-ethoxypyridine has emerged as a particularly valuable and versatile building block for the synthesis of complex substituted pyridines. The differential reactivity of the bromine atoms at the 3- and 5-positions, coupled with the directing and activating effects of the 2-ethoxy group, allows for a range of selective functionalization reactions. This guide provides detailed protocols and mechanistic insights into the key transformations of this compound, empowering researchers to leverage this reagent in their synthetic endeavors.
Core Functionalization Strategies
The strategic functionalization of this compound primarily revolves around palladium-catalyzed cross-coupling reactions and directed lithiation. These methods offer a high degree of control and functional group tolerance, making them indispensable tools in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly powerful.
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[6][7][8] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[7]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0). The choice of phosphine ligands is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence reaction rates and yields.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Experimental Protocol: Monosubstitution at the 5-position
This protocol details the selective Suzuki-Miyaura coupling at the more reactive 5-position of this compound.
dot
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-3-bromo-2-ethoxypyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Readily available and effective for many Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base that is effective and cost-efficient. |
| Solvent | Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction has broad applicability, allowing for the coupling of a wide range of amines with aryl halides.[9][11]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for an efficient reaction. Sterically hindered and electron-rich ligands, such as BINAP or Josiphos-type ligands, are often employed to promote the reductive elimination step.[9][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[10][11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Experimental Protocol: Amination at the 5-position
This protocol outlines the Buchwald-Hartwig amination at the 5-position of this compound.
dot
Caption: Buchwald-Hartwig Amination Workflow.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 equiv) to a Schlenk flask.
-
Add this compound (1.0 equiv), the desired amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and BINAP (0.04 equiv).
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / BINAP | A common and effective catalyst system for C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates amine deprotonation. |
| Solvent | Toluene | Anhydrous and aprotic, preventing side reactions. |
| Temperature | 100 °C | Ensures a reasonable reaction rate for a variety of amines. |
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides.[13][14] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.[14]
Causality Behind Experimental Choices:
-
Catalysts: A palladium(0) catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) cocatalyst (e.g., CuI) are used. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper cocatalyst activates the alkyne.[13][15]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and serve as the solvent in some cases.[13][16]
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used.
Experimental Protocol: Alkynylation at the 5-position
This protocol describes the Sonogashira coupling of a terminal alkyne at the 5-position of this compound.
dot
Caption: Sonogashira Coupling Workflow.
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and triethylamine.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalysts | Pd(PPh₃)₂Cl₂ / CuI | A standard and effective catalyst system for Sonogashira couplings. |
| Base | Et₃N | Acts as both a base and a solvent, facilitating the reaction. |
| Solvent | THF | A good solvent for the reagents and intermediates. |
| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature. |
Directed Lithiation and Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[17] The 2-ethoxy group in this compound can act as a directed metalation group (DMG), facilitating lithiation at the adjacent 6-position. However, the bromine atoms are also susceptible to lithium-halogen exchange. By carefully controlling the reaction conditions, selective functionalization can be achieved.
Causality Behind Experimental Choices:
-
Lithiation Reagent: Strong lithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are used. LDA is often preferred for deprotonation, while n-BuLi can also induce lithium-halogen exchange.[17]
-
Temperature: Low temperatures (typically -78 °C) are crucial to control the regioselectivity and prevent side reactions.[17][18]
-
Electrophile: A wide variety of electrophiles can be used to quench the organolithium intermediate, including aldehydes, ketones, esters, and alkyl halides.
Experimental Protocol: Lithiation and Quench at the 6-position
This protocol describes the directed lithiation at the 6-position followed by an electrophilic quench.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with 3,5-Dibromo-2-ethoxypyridine
Welcome to the technical support guide for optimizing cross-coupling reactions involving 3,5-Dibromo-2-ethoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you maximize your reaction yields and purity.
Understanding the Substrate: this compound
The successful functionalization of this compound hinges on understanding its inherent electronic and steric properties. The pyridine core is electron-deficient, which influences the rates of key steps in catalytic cycles.[1][2] Furthermore, the presence of two bromine atoms presents opportunities for both mono- and di-functionalization, making regioselectivity a critical parameter to control. A common challenge with pyridine-containing substrates is the potential for the ring nitrogen to coordinate with the palladium catalyst, leading to deactivation.[1][3] Therefore, catalyst and ligand selection is paramount.
Below is a general troubleshooting workflow for common issues encountered during the coupling reactions of this substrate.
Sources
Technical Support Center: Suzuki Coupling of 3,5-Dibromo-2-ethoxypyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-2-ethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into common side reactions, provide robust troubleshooting strategies, and answer frequently asked questions to enhance the success and reproducibility of your experiments.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues you may encounter during the Suzuki coupling of this compound, offering explanations for the underlying causes and actionable solutions.
Q1: I am observing low or no conversion of my starting material. What are the likely causes and how can I fix it?
Low or no conversion is a common but multifaceted problem. The primary culprits are typically related to catalyst activity and reaction conditions. The electron-deficient nature of the pyridine ring and potential for catalyst inhibition by the nitrogen lone pair are key challenges.[1][2]
Potential Causes & Solutions:
-
Catalyst Deactivation: The nitrogen atom of the pyridine can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Inefficient Oxidative Addition: The C-Br bonds on the electron-deficient pyridine ring can be challenging to activate.
-
Solution: Use a highly active palladium precatalyst system. Pd₂(dba)₃ with a suitable ligand or a pre-formed palladacycle like an XPhos Pd G2 or G3 precatalyst can be more effective than traditional Pd(PPh₃)₄.[5] Increasing the reaction temperature can also facilitate oxidative addition.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[6][7]
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvent can halt the reaction.
Q2: My reaction stops at the mono-substituted product. How can I drive the reaction to full disubstitution?
Achieving complete disubstitution on a dihalogenated pyridine requires overcoming the electronic deactivation that occurs after the first coupling.
Potential Causes & Solutions:
-
Decreased Reactivity After First Coupling: The introduction of an aryl or alkyl group from the first Suzuki coupling can electronically deactivate the pyridine ring, making the second oxidative addition slower.
-
Solution 1: Increase Catalyst Loading & Reaction Time/Temperature: A higher catalyst loading (e.g., 3-5 mol%) and extended reaction times or higher temperatures can provide the necessary energy to overcome the activation barrier for the second coupling.
-
Solution 2: Use a More Active Catalyst System: As mentioned in Q1, highly active catalyst systems with bulky, electron-rich ligands are essential. Systems like Pd(tBu₃P)₂ or Buchwald-type palladacycle precatalysts are designed for challenging couplings.[11]
-
-
Steric Hindrance: If the incoming boronic acid is sterically bulky, the second coupling may be disfavored.
-
Solution: While difficult to change if the target molecule is fixed, be aware that sterics play a significant role. Ensure the catalyst's ligand is not excessively bulky to the point of preventing the approach of the second coupling partner.
-
Q3: I am seeing a significant amount of a debrominated byproduct (e.g., 3-bromo-2-ethoxypyridine or 2-ethoxypyridine). What causes this and how can I prevent it?
Debromination, or hydrodehalogenation, is a common side reaction where a bromine atom is replaced by a hydrogen atom.[2][12] This is often attributed to the formation of a palladium-hydride species (ArPd-H), which can then undergo reductive elimination.[11][12]
Potential Causes & Solutions:
-
Source of Hydride: The hydride can originate from solvents (like alcohols), water, or certain bases.
-
Solution 1: Choice of Base and Solvent: Using anhydrous conditions with a non-hydride-donating base like K₃PO₄ or Cs₂CO₃ can minimize this side reaction.[4] Avoid amine bases if debromination is a major issue.
-
Solution 2: Protect the Boronic Acid: If protodeboronation of the boronic acid is the source of the unwanted proton, converting the boronic acid to its corresponding pinacol ester (Bpin) or trifluoroborate salt can increase its stability and reduce this side reaction.[2][11]
-
-
Reaction Conditions: High temperatures can sometimes promote decomposition pathways that lead to debromination.
-
Solution: If possible with your catalyst system, try running the reaction at a lower temperature for a longer duration.
-
Q4: My purification is complicated by a symmetrical biaryl impurity derived from my boronic acid. How do I suppress this homocoupling?
The formation of a symmetrical biaryl (Ar-Ar) from the boronic acid (Ar-B(OH)₂) is known as homocoupling. This side reaction consumes your nucleophile and reduces the yield of the desired product.[10][13]
Potential Causes & Solutions:
-
Presence of Oxygen: The most common cause of boronic acid homocoupling is the presence of dissolved oxygen in the reaction mixture, which can promote an oxidative cycle involving Pd(II).[9][12]
-
Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can directly react with the boronic acid to cause homocoupling before being reduced to the active Pd(0) species.[9]
-
Solution: While many Pd(II) precatalysts are highly effective, ensuring rapid reduction to Pd(0) is key. The addition of a mild reducing agent can sometimes suppress this pathway.[9] Alternatively, using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ may be beneficial, though the latter is often less active for this type of substrate.[12][14]
-
Troubleshooting Workflow
Use the following diagram to diagnose and address common issues systematically.
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q5: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid used. However, for electron-deficient heteroaryl halides like this substrate, highly active catalyst systems are required.[1][2]
-
Recommended Systems:
-
Precatalysts: Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are excellent choices as they are air-stable and generate the active LPd(0) species under mild conditions.[11]
-
In-situ Systems: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich monophosphine ligand such as SPhos, XPhos, or RuPhos is also highly effective.[3][4]
-
For General Screening: Pd(dppf)Cl₂ is a robust and versatile catalyst that can be a good starting point, although it may require higher temperatures for this specific substrate.[11][15]
-
Q6: How does the choice of base and solvent impact the reaction?
The base and solvent work in concert to facilitate the catalytic cycle, primarily the crucial transmetalation step.[6]
-
Base: The base activates the boronic acid by forming a more nucleophilic boronate species.[6]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Often used with a water co-solvent. They are effective and economical. Cesium carbonate is more soluble and basic, often leading to faster reactions.[6]
-
Phosphates (K₃PO₄): A strong base typically used under anhydrous conditions. It is particularly useful for suppressing protodeboronation of sensitive boronic acids.[6][16]
-
-
Solvent: The solvent must solubilize the reagents and facilitate the interaction between the aqueous (base) and organic phases.
-
Ethereal Solvents (1,4-Dioxane, THF): Very common and effective for a wide range of Suzuki couplings.[4][17]
-
Aromatic Solvents (Toluene): Useful for higher temperature reactions.
-
Aprotic Polar Solvents (DMF): Can be used when solubility is an issue, but may lead to side reactions at high temperatures.[18]
-
Q7: At which position, C3 or C5, does the first coupling preferentially occur?
For dihalopyridines, the site of the first coupling is dictated by a combination of electronic and steric factors. In 3,5-dihalopyridine systems, the C5 position is often reported to be more reactive towards oxidative addition in Suzuki couplings, especially when an electron-donating group is at the C2 position. However, this selectivity can be influenced by the specific catalyst and reaction conditions. It is crucial to characterize the mono-substituted intermediate if isolated.
Q8: What is a reliable starting protocol for this reaction?
The following protocol provides a robust starting point for optimization.
Representative Experimental Protocol:
-
Reagent Preparation:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 to 1.2 equiv. for mono-coupling; 2.2 to 2.5 equiv. for di-coupling), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any additional ligand if required.
-
-
Inert Atmosphere Setup:
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2]
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the inorganic base and salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Summary of Recommended Conditions
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Palladium Source | Pd(dppf)Cl₂ or XPhos Pd G3 | Provides a balance of activity and stability. Buchwald precatalysts are often superior for challenging substrates.[1][11] |
| Ligand | (if needed) SPhos, XPhos | Bulky, electron-rich ligands prevent catalyst deactivation and promote efficient turnover.[3][4] |
| Base | K₂CO₃ or K₃PO₄ | K₂CO₃ (with water) is a general-purpose base. K₃PO₄ (anhydrous) is preferred if protodeboronation is an issue.[4][6][16] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene | Dioxane is an excellent solvent for many Suzuki reactions. Toluene allows for higher temperatures.[4][17] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction, especially for the second coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated side reactions like boronic acid homocoupling.[9][10] |
Catalytic Cycle and Major Side Reactions
The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura coupling and the entry points for the primary side reactions discussed.
Caption: The Suzuki catalytic cycle and pathways for major side reactions.
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme, 1(1). [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 633-639. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
D. F. O'Keefe, et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2736. [Link]
-
Pfizer. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Pfizer Process Chemistry. [Link]
-
Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal, 27(47), 12106-12112. [Link]
-
Moody, C. J., & Roff, G. J. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(45), 8313-8315. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Smith, A. D., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Anguiano, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(61), 35058-35062. [Link]
-
Jedinák, L., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(21), 5021. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. ResearchGate. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Thomas, A. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(12), 8049-8053. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in 3,5-Dibromo-2-ethoxypyridine Reactions
Welcome to the technical support center for 3,5-Dibromo-2-ethoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the critical challenge of controlling regioselectivity in its various chemical transformations. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to achieve predictable and high-yielding outcomes in your experiments.
Foundational Principles: Understanding the Reactivity of this compound
Controlling the regioselectivity of reactions involving this compound hinges on understanding the interplay of electronic and steric effects at the C3 and C5 positions.
-
Electronic Effects : The pyridine nitrogen is highly electronegative, withdrawing electron density from the ring and making it electron-deficient overall.[1] The 2-ethoxy group, however, is an electron-donating group (EDG) through resonance, which partially counteracts this effect. This donation primarily increases electron density at the ortho (C3) and para (C5) positions.
-
Steric Hindrance : The ethoxy group at the C2 position creates significant steric bulk. This hindrance makes the adjacent C3 position less accessible to bulky reagents, including many palladium catalyst complexes, compared to the more remote C5 position.[2]
This combination of factors leads to a general reactivity pattern:
-
Palladium-Catalyzed Cross-Couplings : Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination typically favor the C5 position . The oxidative addition of the palladium catalyst is sterically hindered at the C3 position.[3]
-
Directed Ortho-Metalation (DoM) : Under lithiation conditions, the ethoxy group can act as a directed metalation group (DMG), coordinating to the lithium reagent and directing deprotonation or metal-halogen exchange to the adjacent C3 position .[4][5]
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Q1: My Suzuki-Miyaura coupling is giving me a mixture of C3 and C5-arylated products with low selectivity. How can I favor C5-monoarylation?
A1: Poor selectivity in Suzuki couplings often points to suboptimal reaction conditions that fail to adequately differentiate between the two bromine sites. To enhance C5 selectivity:
-
Ligand Choice is Critical: This is the most important factor. Employ bulky, electron-rich monophosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to create a sterically demanding palladium center.[6] This complex will preferentially undergo oxidative addition at the less hindered C5-Br bond.
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents). Using a large excess can drive the reaction towards di-substitution.
-
Lower Reaction Temperature: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress. Higher temperatures can provide enough energy to overcome the steric barrier at the C3 position, leading to a loss of selectivity.
-
Base Selection: While many bases work, potassium phosphate (K₃PO₄) is often a good choice as it is effective without being overly reactive.[6][7]
Troubleshooting Decision Workflow: Poor C5-Selectivity in Suzuki Coupling
Caption: Troubleshooting workflow for poor C5 regioselectivity.
Q2: I am attempting a Sonogashira coupling, but I'm seeing significant amounts of Glaser coupling (alkyne homocoupling) and low yield of the desired C5-alkynylated product. What's wrong?
A2: Glaser homocoupling is a common side reaction in Sonogashira couplings, often exacerbated by issues with the palladium catalyst cycle or reaction atmosphere.
-
Ensure Anaerobic Conditions: The Sonogashira reaction is sensitive to oxygen, which promotes homocoupling.[8] Ensure your solvent is thoroughly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).
-
Copper(I) Co-catalyst: The role of the copper is to form a copper acetylide, which then transmetalates to the palladium center.[9][10] Ensure you are using a fresh, high-purity source of CuI. If problems persist, consider a "copper-free" Sonogashira protocol, which can mitigate homocoupling issues.
-
Base and Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, and it can often serve as the solvent or co-solvent.[9] Ensure the amine is dry and of high quality.
Q3: In my Buchwald-Hartwig amination, I'm getting hydrodehalogenation (loss of bromine) as a major side product instead of C-N coupling. How can I fix this?
A3: Hydrodehalogenation arises from a competing β-hydride elimination pathway in the catalytic cycle.[11] This is often a sign that the reductive elimination step (the C-N bond formation) is slow compared to side reactions.
-
Optimize the Ligand/Base Combination: This is the most crucial aspect. Sterically hindered biarylphosphine ligands are known to accelerate reductive elimination and suppress side reactions.[12][13] The choice of base is also critical; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are standard.[13][14] The combination of a bulky ligand (e.g., G3 XPhos) and a suitable base often solves this issue.
-
Check Amine Purity: Ensure your amine coupling partner is pure and dry. Impurities can interfere with the catalyst.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.[15]
Metal-Halogen Exchange and Directed Ortho-Metalation (DoM)
Q4: I want to functionalize the C3 position. I tried using n-BuLi, but I'm getting a complex mixture. How can I achieve selective C3-lithiation?
A4: Achieving selective C3 functionalization requires leveraging the 2-ethoxy group as a Directed Metalation Group (DMG).[5][16] Standard n-BuLi at higher temperatures can be unselective.
-
Low Temperature is Essential: The metal-halogen exchange must be performed at very low temperatures, typically -78 °C or colder . This kinetically favors the exchange at the C3 position, which is directed by the coordinating effect of the ethoxy group's oxygen atom.[17][18]
-
Choice of Lithiating Agent: While n-BuLi can work, using a hindered base like LDA (Lithium Diisopropylamide) or a Hauser base (like TMPMgCl·LiCl) can sometimes provide cleaner reactions by minimizing nucleophilic attack on the pyridine ring.[17]
-
Rapid Quench: Once the C3-lithiated species is formed, it should be trapped immediately with the desired electrophile at low temperature. Allowing the reaction to warm up before quenching can lead to decomposition or rearrangement (e.g., pyridyne formation).[18][19]
Reaction Pathway Diagram: Selective Functionalization
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Directed Ortho Metalation [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dibromo-2-ethoxypyridine and its Derivatives
Welcome to the technical support center for the purification of 3,5-Dibromo-2-ethoxypyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important class of compounds.
I. Understanding the Molecule and Potential Impurities
This compound is a substituted pyridine with two bromine atoms and an ethoxy group. The nature and position of these functional groups influence its reactivity and the potential impurities that may arise during its synthesis.
A common synthetic route to 2-alkoxypyridines can introduce several classes of impurities that complicate purification.[] These can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Over-brominated Byproducts: The pyridine ring is susceptible to further bromination, leading to the formation of tri-bromo species.[2]
-
Hydrolysis Products: The ethoxy group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding pyridone.
-
Positional Isomers: Depending on the synthetic route, other isomers of dibromo-2-ethoxypyridine might be formed.
-
Reagent-Related Impurities: Residual reagents or byproducts from the reagents used in the synthesis can contaminate the final product.[]
The first step in any successful purification is to have a clear understanding of the potential impurities you might be dealing with. This knowledge will guide your choice of purification technique and the specific conditions you employ.
II. Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Should I choose recrystallization or column chromatography for purification?
A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of your purification.
-
Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure compound, especially on a larger scale. It is most effective when the desired compound and the impurities have significantly different solubilities in the chosen solvent system.
-
Column chromatography is a more powerful technique for separating complex mixtures of compounds with similar polarities.[2] It is ideal for removing multiple impurities or for purifying smaller quantities of material where high purity is essential.
The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification technique.
III. Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and its derivatives.
Issue 1: My purified product still contains starting material.
Cause: This indicates an incomplete reaction. The unreacted starting material may have similar polarity to your desired product, making separation challenging.
Solution:
1. Recrystallization (if applicable): If the starting material has a significantly different solubility profile, recrystallization can be effective.
-
Step 1: Solvent Screening. The key to successful recrystallization is finding a solvent that dissolves your product at high temperatures but not at low temperatures, while the starting material remains either soluble or insoluble at all temperatures.
-
Step 2: Recrystallization Protocol.
-
Dissolve the crude product in the minimum amount of a suitable hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good for moderately polar compounds.[3][4] |
| Isopropanol | Polar | 82 | Similar to ethanol, good alternative. |
| Methanol | Polar | 65 | Can be effective, but lower boiling point.[5] |
| Ethyl Acetate | Moderately Polar | 77 | Good for a range of polarities. |
| Toluene | Nonpolar | 111 | Useful for less polar compounds. |
| Hexanes/Heptane | Nonpolar | ~69/~98 | Often used as an anti-solvent. |
2. Column Chromatography: This is the more robust method for separating compounds with similar polarities.
-
Step 1: TLC Analysis. Before running a column, it is crucial to determine the optimal mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product.[6] A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Step 2: Column Chromatography Protocol.
-
Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 2: Suggested Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System (v/v) | Gradient Elution Suggestion |
| Silica Gel | Hexanes:Ethyl Acetate (9:1 to 7:3) | Start with a low polarity mixture and gradually increase the ethyl acetate concentration. |
| Silica Gel | Dichloromethane:Hexanes (1:1 to 100% DCM) | Useful if the compound has poor solubility in hexanes. |
Preventative Measures:
-
Ensure your reaction goes to completion by monitoring it with TLC or another appropriate analytical technique.
-
Consider adjusting reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to favor product formation.
Issue 2: My product is contaminated with an over-brominated species.
Cause: Over-bromination is a common side reaction when working with activated pyridine rings.[2] The resulting tri-brominated byproduct is typically less polar than your desired di-bromo product.
Solution:
Column Chromatography: This is the most effective method for separating the di-bromo and tri-bromo species.
-
TLC and Mobile Phase Selection: The tri-bromo impurity will likely have a higher Rf value on TLC than your desired product. Select a mobile phase that gives good separation between the two spots. A less polar mobile phase system (e.g., higher ratio of hexanes to ethyl acetate) will likely be required.
-
Column Protocol: Follow the general column chromatography protocol outlined in Issue 1. Careful collection of fractions is key to isolating the pure di-bromo product.
Preventative Measures:
-
Carefully control the stoichiometry of the brominating agent.
-
Maintain a consistent and appropriate reaction temperature, as higher temperatures can sometimes lead to over-bromination.
Issue 3: My final product has a persistent color.
Cause: Colored impurities can arise from several sources, including degradation of the starting materials or product, or from colored byproducts formed during the reaction.
Solution:
1. Activated Charcoal Treatment during Recrystallization: If you are recrystallizing your product, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
2. Column Chromatography: Colored impurities are often more polar than the desired product and will either stick to the top of the column or elute much later. Column chromatography is very effective at removing these types of impurities.
Preventative Measures:
-
Ensure the quality of your starting materials.
-
Protect your reaction from light if your compounds are known to be light-sensitive.
-
Store the purified product in a cool, dark place.
The following diagram provides a general troubleshooting workflow for purification issues.
Caption: General troubleshooting workflow for purification.
IV. Concluding Remarks
The successful purification of this compound and its derivatives relies on a systematic approach that begins with an understanding of the potential impurities and a careful selection and optimization of the purification technique. This guide provides a foundation for troubleshooting common issues. However, every reaction is unique, and some level of empirical optimization will always be necessary. By applying the principles outlined here, researchers can significantly improve the purity and yield of their target compounds.
V. References
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. (2021).
-
Preparation method of 3,5-dibromopyridine-N-oxide. Google Patents. (CN104447531A).
-
Overcoming challenges in the purification of pyridine compounds. Benchchem.
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH.
-
Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. The Royal Society of Chemistry.
-
Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses.
-
Performing Column Chromatography. YouTube.
-
An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem.
-
Synthesis method of 2,5-dibromopyridine. Google Patents. (CN105061301A).
-
Synthesis method of 2,5-dibromopyridine. Google Patents. (CN110759858A).
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
How to set-up a flash chromatography silica column and actually succeed at separation.
-
How to choose the best solution for column chromatography?. ResearchGate.
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. (2011).
-
column chromatography conditions for purifying 1,3-Dibromo-2,2-dimethoxypropane derivatives. Benchchem.
-
Recrystallization techniques for purifying 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
-
Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients. BOC Sciences.
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH.
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
-
(PDF) Pharmaceutical Impurities: An Overview. ResearchGate.
Sources
- 2. heteroletters.org [heteroletters.org]
- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted 2-Ethoxypyridines
Welcome to the technical support guide for the synthesis of substituted 2-ethoxypyridines. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of preparing these valuable heterocyclic compounds. As key structural motifs in numerous pharmaceuticals and agrochemicals, the reliable synthesis of 2-ethoxypyridines is of paramount importance.
The most common route to these compounds is the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine, typically 2-chloropyridine, with an ethoxide source. While conceptually straightforward, this reaction is fraught with potential challenges, from low conversion and side-product formation to purification difficulties. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction of 2-chloropyridine with sodium ethoxide showing low conversion or failing completely?
A1: This is a frequent issue that can stem from several factors related to reagent quality, reaction conditions, and the electronic nature of your specific substrate.
-
Reagent Integrity: Sodium ethoxide is extremely hygroscopic. Moisture in the air or in your solvent will rapidly quench the ethoxide, reducing its effective concentration and generating sodium hydroxide. The hydroxide can then compete as a nucleophile, leading to the formation of the undesired 2-hydroxypyridine byproduct.[1]
-
Troubleshooting: Always use freshly opened or properly stored sodium ethoxide. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) and that your solvents are rigorously dried before use.
-
-
Substrate Reactivity: The pyridine ring is naturally electron-deficient, which facilitates SNAr. However, this reactivity is highly sensitive to other substituents on the ring.[2]
-
Electron-Donating Groups (EDGs): Groups like alkyl or amino substituents will decrease the electrophilicity of the carbon at the 2-position, slowing down or inhibiting the nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) ortho or para to the leaving group will significantly activate the ring towards SNAr by stabilizing the negatively charged intermediate.[2][3][4][5]
-
-
Insufficient Temperature: While higher temperatures can promote side reactions, SNAr reactions on less activated or deactivated rings often require thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[6] If your substrate is deactivated, consider carefully increasing the reaction temperature.
Q2: I'm observing a significant amount of 2-hydroxypyridine (or its tautomer, 2-pyridone) in my crude product. What is the cause?
A2: The formation of 2-hydroxypyridine is almost always due to the presence of water or hydroxide ions in your reaction mixture.
-
Mechanism of Formation: As mentioned in Q1, if your sodium ethoxide has been exposed to moisture, it will convert to sodium hydroxide. NaOH is a potent nucleophile that will react with your 2-chloropyridine substrate to form 2-hydroxypyridine.[7] Even trace amounts of water in the solvent (e.g., ethanol) can lead to this side product.
-
Prevention: The most effective solution is rigorous control of anhydrous conditions. Use a high-quality, dry grade of ethanol or consider a polar aprotic solvent like dry DMF or DMSO.[8] Prepare your sodium ethoxide in situ by reacting clean sodium metal with anhydrous ethanol for the highest reactivity and purity.
Q3: Why is the SNAr reaction favored at the 2- and 4-positions of the pyridine ring but not the 3-position?
A3: The regioselectivity is a direct consequence of the stability of the intermediate formed during the reaction, known as the Meisenheimer complex.[2][5][9]
-
Mechanism and Stability: When a nucleophile attacks the pyridine ring, a negative charge develops and is delocalized through resonance.
-
Attack at C-2 or C-4: If the attack occurs at the 2- or 4-position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom.[2][10][11] This is a highly stabilizing interaction that lowers the energy of the intermediate and, consequently, the activation energy of the reaction.
-
Attack at C-3: If the attack is at the 3-position, the negative charge is delocalized only onto other carbon atoms. No resonance structure can place the charge on the nitrogen. This results in a much less stable, higher-energy intermediate, making the reaction at the 3-position kinetically unfavorable under standard SNAr conditions.[2]
-
The diagram below illustrates the stabilization of the Meisenheimer complex for attack at the C-2 position.
Caption: SNAr mechanism showing stabilization by nitrogen.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of 2-ethoxypyridines.
Problem 1: Low Yield / Incomplete Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degraded Nucleophile | Test the pH of a small, quenched sample of your sodium ethoxide solution. A lower-than-expected basicity suggests degradation. | Use a fresh bottle of sodium ethoxide or prepare it in situ from sodium metal and anhydrous ethanol under an inert atmosphere. |
| Insufficient Reaction Temperature | Monitor the reaction by TLC or LC-MS. If the starting material is consumed very slowly at your current temperature, thermal energy may be insufficient. | For substrates with electron-donating groups, gradually increase the reflux temperature. Consider switching to a higher-boiling solvent like n-butanol if necessary. |
| Poor Solvent Choice | The reaction is sluggish in protic solvents other than ethanol. | Use anhydrous polar aprotic solvents like DMF or DMSO. These solvents solvate the cation (Na⁺), leaving a more reactive "naked" ethoxide anion.[8] |
| Deactivated Substrate | Check the electronic properties of the substituents on your 2-chloropyridine. Strong EDGs will significantly hinder the reaction. | If possible, consider alternative synthetic routes. If SNAr is the only option, harsher conditions (higher temperature, longer reaction time) may be required, but expect lower yields. |
Problem 2: Significant Byproduct Formation
| Observed Byproduct | Likely Cause | Recommended Solution |
| 2-Hydroxypyridine | Presence of water or hydroxide in the reaction mixture. | Rigorously dry all solvents and glassware. Run the reaction under a strict inert atmosphere. Use high-purity, anhydrous sodium ethoxide.[7] |
| Starting Material in Product | Incomplete reaction. | See solutions for "Low Yield / Incomplete Conversion". Increase reaction time or temperature, or improve nucleophile quality. |
| Dialkoxypyridine | Reaction with a di-substituted starting material (e.g., 2,6-dichloropyridine). | If monosubstitution is desired, use only one equivalent of sodium ethoxide and maintain lower reaction temperatures to improve selectivity. Carefully monitor the reaction to stop it after the first substitution. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low-yielding SNAr reaction for 2-ethoxypyridine synthesis.
Caption: Troubleshooting decision tree for SNAr reactions.
Experimental Protocol: Synthesis of 2-Ethoxy-5-nitropyridine
This protocol describes the synthesis of an activated 2-ethoxypyridine derivative. The nitro group at the 5-position strongly activates the ring, making this a high-yielding example reaction.[2][3]
Materials:
-
2-Chloro-5-nitropyridine
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH), 200 proof
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: Assemble a three-neck flask with a condenser, a nitrogen inlet, and a stopper. Dry the glassware in an oven and allow it to cool under a stream of nitrogen.
-
Reagent Addition: To the flask, add 2-chloro-5-nitropyridine (1.0 eq). Add anhydrous ethanol (approx. 10 mL per gram of substrate) via cannula. Begin stirring to dissolve the solid.
-
Nucleophile Addition: Carefully add sodium ethoxide (1.2 eq) to the solution in portions. An exothermic reaction may be observed.
-
Safety Note: Sodium ethoxide is caustic and moisture-sensitive. Handle it under an inert atmosphere.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
The final product, 2-ethoxy-5-nitropyridine, should be a pale yellow solid.
-
References
- Benchchem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- Garrido, D. O., et al. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ACS.
- Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.
- Akhlaghinia, B., & Zare, K. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
- Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Quora.
- Benchchem. (2025). Troubleshooting Williamson ether synthesis side reactions. Benchchem.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chem Help ASAP. (2019). Nucleophilic aromatic substitutions. YouTube.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines. Google Patents.
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
Avoiding debromination of "3,5-Dibromo-2-ethoxypyridine"
Technical Support Center: 3,5-Dibromo-2-ethoxypyridine
A Troubleshooting Guide to Preventing Unwanted Debromination
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with field-proven insights and actionable protocols to address a critical challenge encountered when working with this versatile building block: unintentional debromination. This guide moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to not only solve current issues but also anticipate and prevent future complications.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a specific concern for this compound?
A1: Debromination, also known as hydrodebromination or reductive dehalogenation, is a side reaction where one or both bromine atoms on the pyridine ring are replaced by a hydrogen atom.[1][2] This leads to the formation of 3-Bromo-2-ethoxypyridine or 2-ethoxypyridine as undesired byproducts.
This is particularly problematic for this compound because the bromine atoms are the primary reactive sites for introducing further chemical diversity, typically through cross-coupling or metal-halogen exchange reactions.[2] The electron-deficient nature of the pyridine ring, combined with the substitution pattern, makes the C-Br bonds susceptible to cleavage under various, often common, reaction conditions. Loss of these bromine atoms terminates the planned synthetic route, reduces yield, and introduces significant purification challenges.
Q2: What are the most common experimental conditions that trigger debromination of this substrate?
A2: Several factors can induce debromination. The primary culprits include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Conditions used in Suzuki, Sonogashira, or Buchwald-Hartwig reactions can inadvertently generate hydride sources that lead to reductive debromination.[1][2]
-
Metal-Halogen Exchange: The use of strong organolithium bases like n-butyllithium (n-BuLi) can be complicated by side reactions if not performed under strictly controlled, cryogenic conditions.[3]
-
Reaction Temperature and Duration: Elevated temperatures and prolonged reaction times significantly increase the likelihood of debromination across various reaction types.[2][3]
-
Choice of Base and Solvent: The properties of the base and solvent system can dramatically influence the stability of the C-Br bonds. For instance, certain solvents can act as hydride donors in the presence of a palladium catalyst.[2]
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific experimental problems. Each scenario details the likely causes and provides step-by-step protocols and comparative data to guide your optimization efforts.
Scenario 1: Debromination during Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
Problem: "I am attempting a Suzuki-Miyaura coupling at the 5-position of this compound with an arylboronic acid, but my analysis (LC-MS/GC-MS) shows a significant peak corresponding to 3-Bromo-2-ethoxypyridine."
Root Cause Analysis: This is a classic case of hydrodebromination competing with the desired cross-coupling pathway in the palladium catalytic cycle.[1] The catalytically active Pd(0) species, which forms after oxidative addition to the C-Br bond, can react with a hydride source in the mixture before reductive elimination of the desired product can occur. Potential hydride sources include the solvent (e.g., alcohols, THF), the boronic acid reagent itself, or water.
Solutions & Optimization Protocol:
The key is to select conditions that favor the reductive elimination step over the competing debromination pathway. The choice of ligand and base is critical.[1]
dot
Caption: Troubleshooting workflow for Suzuki coupling debromination.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (Desired) | Debromination Risk | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 60-80% | Moderate to High | [4] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-90 | 85-95% | Low | [3] |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 110 | 50-70% | High | [5] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | >90% | Very Low | [1] |
Recommended Protocol (Low Debromination Suzuki Coupling):
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Potassium Phosphate (K₃PO₄) (2.5 equiv).[3]
-
Catalyst Loading: In a separate vial or in a glovebox, add the palladium precatalyst Pd₂(dba)₃ (2 mol%) and the ligand SPhos (4 mol%).[3]
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (a 4:1 to 10:1 ratio is a good starting point) via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[3]
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[4]
Scenario 2: Debromination during Metal-Halogen Exchange
Problem: "I am trying to perform a selective lithium-halogen exchange at the 5-position using n-BuLi at -78 °C, followed by quenching with an electrophile. However, I am isolating the 3-bromo-2-ethoxy-5-substituted product along with a significant amount of 3-Bromo-2-ethoxypyridine."
Root Cause Analysis: Lithium-halogen exchange is an equilibrium-driven process and is extremely rapid.[6] The formation of the debrominated byproduct suggests that the organolithium intermediate, once formed, is being quenched by a proton source before it can react with your electrophile.[7] This proton source could be trace water, the solvent (if not sufficiently anhydrous), or even the product of the initial exchange (n-butyl bromide) if the temperature rises. Furthermore, adding the organolithium reagent too quickly can create localized "hot spots" that promote side reactions.[3]
Solutions & Optimization Protocol:
The key to success is rigorous control of temperature and moisture, along with careful selection of the organolithium reagent and addition rate.
dot
Caption: Competing pathways in metal-halogen exchange reactions.
Recommended Protocol (Cryogenic Lithiation):
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and assembled hot under a stream of inert gas (Argon is preferred).
-
Reagent Setup: Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that this temperature is maintained throughout the addition.
-
Slow Addition: Add n-butyllithium (1.0-1.1 equiv) dropwise via syringe pump over 30-60 minutes. Slow addition is crucial to prevent temperature spikes and side reactions.[3]
-
Stirring: Allow the reaction to stir at -78 °C for 30-60 minutes after the addition is complete.
-
Electrophile Quench: Add the electrophile as a solution in the reaction solvent, also pre-cooled if possible, and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and purify.
Expert Tip: If debromination persists, consider using sec-butyllithium or tert-butyllithium. While more reactive, their increased steric bulk can sometimes suppress unwanted side reactions. However, they must be handled with extreme care due to their higher reactivity.
General Best Practices for Purification
Q3: How can I effectively separate my desired product from the debrominated impurity?
A3: The polarity difference between the dibrominated starting material/product and the monobrominated impurity is often small, making purification challenging.
-
Flash Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or dichloromethane). Small differences in polarity can be exploited for separation.
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be highly effective at removing small amounts of the more soluble debrominated impurity.
-
Preparative HPLC: For high-purity requirements, reverse-phase preparative HPLC is an excellent, albeit more resource-intensive, option.
References
- BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem. (2025).
-
P.J. Lindsay, et al. (2018). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC - NIH. Available: [Link]
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
- BenchChem. (2025). Preventing debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol".
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available: [Link]
-
I. D. Bori, et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available: [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Available: [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available: [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available: [Link]
-
PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available: [Link]
-
PubMed. (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Available: [Link]
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Wikipedia. (n.d.). Suzuki reaction. Available: [Link]
-
PubMed. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Available: [Link]
-
ResearchGate. (n.d.). Bromo‐derivatives of 3,5‐diethoxypyridine | Request PDF. Available: [Link]
-
ETH Zurich. (2019). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Available: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available: [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Available: [Link]
-
MDPI. (n.d.). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). Available: [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Available: [Link]
-
PMC - NIH. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Available: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available: [Link]
-
Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Available: [Link]
- Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Available: [Link]
-
YouTube. (2021). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. Available: [Link]
-
PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. Available: [Link]
-
ResearchGate. (n.d.). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene | Request PDF. Available: [Link]
-
PubChem. (n.d.). 3,5-Dibromo-2-methoxypyridine. Available: [Link]
Sources
Impact of base selection on "3,5-Dibromo-2-ethoxypyridine" reactivity
A Guide to Optimizing Reactivity Through Strategic Base Selection
Welcome to the technical support guide for 3,5-Dibromo-2-ethoxypyridine. As a versatile di-halogenated pyridine building block, this reagent is instrumental in the synthesis of complex molecules for pharmaceutical and materials science applications. Its reactivity is profoundly influenced by the choice of base, a parameter that often determines the success, failure, or pathway of a given transformation.
This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting advice to help you navigate the critical role of base selection in your experiments.
Section 1: Foundational Concepts & Base Selection Strategy
This section covers the fundamental principles governing the choice of a base and provides a strategic framework for your experimental design.
FAQ: Core Principles
Question: What are the primary functions of a base in reactions involving this compound?
Answer: A base is rarely just a passive acid scavenger. In the context of this substrate, a base performs one or more of the following critical roles:
-
Proton Abstraction (Deprotonation): This is the most classical role. In reactions like Sonogashira couplings, the base deprotonates the terminal alkyne.[1][2] In directed ortho-metalation (DoM), a strong base can abstract a proton from the pyridine ring itself.
-
Reagent Activation: In Suzuki-Miyaura couplings, the base is crucial for activating the organoboron species (boronic acid or ester) to form a more nucleophilic borate intermediate, which facilitates the key transmetalation step.[3][4][5]
-
Catalyst Regeneration/Turnover: In many palladium-catalyzed cycles, such as the Heck or Buchwald-Hartwig amination, the base is required to neutralize the acid (e.g., HBr) generated during the reaction, regenerating the active Pd(0) catalyst and driving the reaction forward.[6][7]
-
Influencing the Catalytic Cycle: The base can be more than a simple activator or scavenger; it can be a ligand on the metal center. In some Pd-catalyzed C-N couplings, the base can even inhibit the reaction by competing with the amine for a coordination site on the palladium complex.[8][9][10]
Question: How do I begin to select a base for a new transformation?
Answer: Your selection process should be a logical workflow based on the reaction type and substrate compatibility. A weak, non-nucleophilic base is a good starting point for simple acid scavenging, while reactions requiring deprotonation of weakly acidic C-H or N-H bonds necessitate much stronger bases.
Caption: A workflow for initial base selection.
Data Table: Properties of Common Bases
The pKa of a base's conjugate acid is a critical parameter for selection. A higher pKa indicates a stronger base, capable of deprotonating less acidic protons.
| Base | Abbreviation | pKa (Conjugate Acid) | Type | Common Solvents |
| Sodium tert-butoxide | NaOtBu | ~19 (in DMSO) | Strong, Non-nucleophilic | THF, Dioxane, Toluene |
| Lithium diisopropylamide | LDA | ~36 (in THF) | Strong, Hindered | THF, Hexanes |
| n-Butyllithium | n-BuLi | ~50 (in Hexane) | Strong, Nucleophilic | THF, Hexanes, Diethyl Ether |
| Lithium bis(trimethylsilyl)amide | LiHMDS | ~26 (in DMSO) | Strong, Hindered | THF, Toluene |
| Cesium Carbonate | Cs₂CO₃ | 10.3 (pKa of HCO₃⁻) | Mild, Inorganic | DMF, Dioxane, Water, THF |
| Potassium Carbonate | K₂CO₃ | 10.3 (pKa of HCO₃⁻) | Mild, Inorganic | DMF, Water, Ethanol |
| Potassium Phosphate | K₃PO₄ | 12.3 (pKa of HPO₄²⁻) | Moderate, Inorganic | Dioxane, Water, Toluene |
| Triethylamine | Et₃N (TEA) | 10.7 (in H₂O) | Mild, Organic | THF, Toluene, CH₂Cl₂ |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 13.5 (in MeCN) | Strong, Non-nucleophilic | THF, Toluene, MeCN |
pKa values are approximate and can vary significantly with solvent.[11][12][13][14][15]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for Pd-catalyzed reactions to selectively functionalize the C3 and C5 positions. However, base selection is paramount.
Suzuki-Miyaura Coupling
Question: My Suzuki coupling of this compound with an arylboronic acid is slow or gives low yield. Could the base be the problem?
Answer: Yes, this is a very common issue. The problem often lies in either the strength of the base or its solubility.
-
Causality—The Role of the Base: The base activates the boronic acid by forming a more nucleophilic borate complex (R-B(OH)₃⁻), which is essential for the transmetalation step with the Pd(II) intermediate.[3][4] If the base is too weak or not sufficiently available in the reaction medium, this activation is inefficient, stalling the catalytic cycle.
-
Troubleshooting Steps:
-
Assess Base Strength: If you are using a mild base like sodium bicarbonate (NaHCO₃), it may be too weak. Switch to a stronger inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[16]
-
Check Solubility: K₂CO₃ has poor solubility in common organic solvents like toluene or THF. This can lead to reproducibility issues. Consider switching to Cs₂CO₃, which is more soluble, or moving to a more polar solvent system like dioxane/water or DMF/water.[4][17]
-
Consider a Phase-Transfer Catalyst: If running a biphasic reaction (e.g., toluene/water), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the hydroxide or carbonate from the aqueous phase to the organic phase, accelerating the reaction.[17]
-
Caption: The Suzuki cycle, highlighting base-mediated activation.
Buchwald-Hartwig Amination
Question: I am trying to couple a secondary amine with this compound using NaOtBu, but I am seeing significant decomposition. What are my options?
Answer: This indicates that your substrate or product is sensitive to the strongly basic and nucleophilic nature of NaOtBu. While strong bases are generally required for Buchwald-Hartwig amination, several alternatives can mitigate this issue.[7][18]
-
Causality—Why Strong Bases are Needed: The catalytic cycle typically involves the deprotonation of the amine-Pd(II) complex to facilitate reductive elimination. This step requires a strong, non-coordinating base to be efficient.[19][20] However, NaOtBu can promote side reactions on sensitive functional groups.
-
Troubleshooting Steps:
-
Switch to a Hindered Amide Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative. It is a very strong base but is sterically hindered and less nucleophilic than NaOtBu, often providing cleaner reactions for sensitive substrates.[7]
-
Use a Weaker Inorganic Base: For some reactive aryl bromides, a weaker base like Cs₂CO₃ or K₃PO₄ can be sufficient, especially with modern, highly active phosphine ligands. This is often the first change to make when base-sensitivity is suspected.
-
Consider Soluble Organic Bases: Non-nucleophilic organic bases like DBU have the advantage of being soluble, avoiding issues with heterogeneous inorganic bases.[8][9][10] However, be aware that their coordination to the palladium center can sometimes inhibit the reaction, a phenomenon that is dependent on the specific ligand and substrate used.[8][9]
-
Sonogashira Coupling
Question: When running a Sonogashira coupling, I get a mixture of the desired product and homocoupled alkyne (Glaser coupling). How can the base influence this?
Answer: The formation of homocoupled alkyne byproduct is a classic issue in Sonogashira reactions and is highly dependent on the reaction conditions, including the base.
-
Causality—The Dual Role of the Amine Base: The amine base (e.g., Et₃N, piperidine) is required to deprotonate the terminal alkyne, allowing it to coordinate to the copper(I) co-catalyst and form the reactive copper acetylide intermediate.[1] However, if the palladium-catalyzed cross-coupling is slow, the copper acetylide can undergo oxidative homocoupling, especially in the presence of oxygen.
-
Troubleshooting Steps:
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen is a primary culprit in promoting Glaser coupling. Ensure your solvent and reagents are dry and the reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).
-
Choose the Right Amine: While triethylamine is common, more basic amines like piperidine or diisopropylethylamine (DIPEA) can sometimes accelerate the desired cross-coupling pathway, minimizing the time available for homocoupling to occur.[21] The choice can be substrate-dependent and may require screening.
-
Consider "Copper-Free" Conditions: Many modern Sonogashira protocols operate without a copper co-catalyst. These reactions often use a palladium catalyst with a specific ligand and a base like Cs₂CO₃ or an amine. This completely eliminates the pathway for copper-mediated homocoupling.
-
Section 3: Troubleshooting Lithiation and Halogen-Metal Exchange
The two bromine atoms on this compound offer powerful handles for functionalization via lithiation, but achieving regioselectivity is key. The base is the tool that controls this selectivity.
Question: I want to introduce an electrophile at the C4 position. Which base should I use to deprotonate the ring without causing Br-Li exchange?
Answer: To achieve regioselective deprotonation at C4 (a position activated by both the adjacent C3-bromo and the C2-ethoxy groups), you must use a strong, sterically hindered, non-nucleophilic base at very low temperatures.
-
Causality—Kinetic vs. Thermodynamic Control: Deprotonation (C-H abstraction) is generally a kinetically faster process than halogen-metal exchange. Using a bulky base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -78 °C maximizes the rate of proton abstraction while minimizing the competing nucleophilic attack on the bromine atom that leads to exchange.[22] An unhindered base like n-BuLi is more likely to give you a mixture of products or favor halogen-metal exchange.
-
Recommended Protocol:
-
Dissolve this compound in anhydrous THF under an Argon atmosphere.
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Slowly add 1.05 equivalents of freshly prepared or titrated LDA solution dropwise.
-
Stir at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Add your desired electrophile (e.g., TMSCl, DMF, I₂) and stir for another hour at -78 °C before slowly warming to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Question: My goal is the opposite: I want to selectively perform a halogen-metal exchange at one of the bromine positions. How do I achieve this?
Answer: Halogen-metal exchange is favored at the more electronically activated and sterically accessible C5 position over the C3 position. This is best achieved with an alkyllithium reagent.
-
Causality—Electronic Effects: The C5 position is para to the electron-donating ethoxy group and meta to the ring nitrogen, making it more susceptible to exchange than the C3 position. Using a nucleophilic alkyllithium like n-BuLi or sec-BuLi at -78 °C will favor this pathway.
Caption: Competing lithiation pathways based on base selection.
Section 4: References
-
Vaddula, B. R., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link][8]
-
Vaddula, B. R., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Available at: [Link][9]
-
Buchwald, S. L., et al. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Available at: [Link][10]
-
University of Wisconsin-Madison. pKa Values of Common Bases. Chemistry Department. Available at: [Link][11]
-
Various Authors. (2021). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Available at: [Link][23]
-
LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link][6]
-
Various Authors. (2011). Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link][16]
-
Scribd. Organic Acid-Base pKa Table. Available at: [Link][12]
-
Reich, H. J. Bordwell pKa Table. University of Wisconsin-Madison. Available at: [Link][13]
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link][14]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][3]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link][15]
-
Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link][19]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link][7]
-
Various Authors. (2015). Effect of different bases in the Sonogashira reaction. ResearchGate. Available at: [Link][21]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link][20]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link][2]
-
Chopra, H. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link][24]
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link][17]
-
Gysel, K., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link][25]
-
den Hertog, H. J., et al. (1950). Bromo-derivatives of 3,5-diethoxypyridine. ResearchGate. Available at: [Link][26]
-
Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link][27]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link][5]
-
PubChem. 3,5-Dibromo-2-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link][28]
-
Gros, P., et al. (2000). Ring Selective Lithiation of 3,5-Lutidine. A New Route to Heterocyclic Building Blocks. ResearchGate. Available at: [Link][22]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. scribd.com [scribd.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 16. researchgate.net [researchgate.net]
- 17. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. arodes.hes-so.ch [arodes.hes-so.ch]
- 26. researchgate.net [researchgate.net]
- 27. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for "3,5-Dibromo-2-ethoxypyridine" reactions
Technical Support Center: 3,5-Dibromo-2-ethoxypyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. The following content is structured in a question-and-answer format to directly address common challenges and provide expert insights into reaction optimization and troubleshooting.
Section 1: Safety, Handling, and Reagent Quality
Before initiating any experiment, a thorough review of safety protocols is mandatory.
Q1: What are the primary hazards associated with this compound and what precautions should I take?
A1: this compound and related brominated heterocycles should be handled with care. While a specific safety data sheet (SDS) for the ethoxy derivative may not be universally available, we can infer hazards from similar compounds like 3,5-dibromopyridine and other substituted pyridines.
-
Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Causes skin, eye, and respiratory irritation.[1][3]
-
Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4] Avoid creating dust or aerosols. Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]
Q2: My reaction is giving inconsistent results. How can I assess the quality of my this compound starting material?
A2: Inconsistent results often trace back to reagent purity.
-
Initial Assessment: Check the physical appearance. The compound should be a crystalline solid or clear liquid, consistent with the supplier's specification. Any discoloration may indicate degradation.
-
Analytical Verification: The most reliable method is to analyze a sample by ¹H NMR and GC-MS.
-
¹H NMR: Look for the characteristic peaks of the ethoxy group and the pyridine ring protons. The presence of unexpected signals could indicate impurities or hydrolysis.
-
GC-MS: This will confirm the molecular weight and provide a quantitative measure of purity, helping to identify any contaminants.
-
-
Potential Impurity: A common impurity is the hydrolyzed product, 3,5-dibromo-2-hydroxypyridine[6][7], which can form upon exposure to moisture, especially under non-neutral pH. This impurity can interfere with subsequent reactions, particularly those involving organometallics.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for sequential cross-coupling reactions. However, the pyridine nitrogen and the two distinct bromine positions introduce unique challenges.
General Cross-Coupling Issues
Q3: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) is failing or showing very low conversion. What are the first things to check?
A3: A failed reaction points to a fundamental issue with one or more components. The workflow below outlines a systematic approach to troubleshooting.
Caption: General troubleshooting workflow for failed cross-coupling.
Causality: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[8] Water can hydrolyze reagents and interfere with the catalytic cycle. Impurities in starting materials can act as catalyst poisons.
Suzuki-Miyaura Coupling
Q4: I am attempting a Suzuki coupling, but the yield is poor. I suspect catalyst inhibition. What is the cause and how can I fix it?
A4: This is a classic issue known as the "2-pyridyl problem."[9][10] The lone pair on the pyridine nitrogen, especially at the 2-position, can coordinate to the palladium center, inhibiting its catalytic activity by blocking sites needed for oxidative addition or reductive elimination.
Solutions:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, making them more competitive with inhibitory pyridine coordination.
-
Use Pre-catalysts: Modern palladium pre-catalysts are designed for the efficient generation of the active LPd(0) species and often show superior performance with challenging substrates.[11]
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction. A combination of an ethereal solvent like dioxane with a carbonate or phosphate base is a good starting point.[12]
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Pd Source | G2/G3 Buchwald Pre-catalysts, Pd(dppf)Cl₂ | Efficiently generate active Pd(0); robust for challenging substrates. |
| Ligand | SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich ligands that promote key catalytic steps. |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong, non-nucleophilic bases. K₃PO₄ often requires a small amount of water to be effective.[13] |
| Solvent | 1,4-Dioxane, Toluene, or 2-MeTHF (often with H₂O) | Aprotic solvents that solubilize reagents well. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers. |
Q5: How can I selectively perform a mono-Suzuki coupling at either the C3 or C5 position?
A5: Achieving regioselectivity is a significant challenge. The C5-Br is generally more sterically accessible and electronically similar to the bromine in 3-bromopyridine. The C3-Br is ortho to the electron-donating ethoxy group, which can influence its reactivity.
-
For C5 Selectivity (Generally Favored): Use slightly sub-stoichiometric amounts of the boronic acid (e.g., 0.95 equivalents) and carefully monitor the reaction by GC-MS or LC-MS. Stop the reaction once the starting material is consumed to minimize the formation of the di-substituted product. Lowering the reaction temperature may also enhance selectivity.
-
For C3 Selectivity (Challenging): This is much more difficult to achieve directly. A potential strategy involves a directed ortho-metalation approach if other functional groups are present, but with the current substrate, selective C5 coupling is the more probable outcome.
Buchwald-Hartwig Amination
Q6: My Buchwald-Hartwig amination is not working. I'm using a standard Pd₂(dba)₃/BINAP system. What's wrong?
A6: The Buchwald-Hartwig amination of bromopyridines is notoriously difficult due to catalyst inhibition by both the substrate and the aminopyridine product.[8] The catalyst system is paramount.
-
Ineffective Catalyst System: A Pd₂(dba)₃/BINAP system is often not robust enough. You need a more specialized ligand.
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but its poor solubility can be an issue.[11] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
-
Inert Conditions: These reactions are extremely sensitive to oxygen.[8] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
Recommended Conditions:
-
Catalyst/Ligand: Use a palladium pre-catalyst (e.g., a G3 pre-catalyst) paired with a highly active, bulky biarylphosphine ligand like BrettPhos or RuPhos. These systems are designed to overcome substrate inhibition.
-
Base: NaOtBu or LHMDS.
-
Solvent: Anhydrous toluene or dioxane.
Caption: Catalyst system choice for Buchwald-Hartwig amination.
Sonogashira Coupling
Q7: I am trying to perform a Sonogashira coupling and I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A7: Glaser homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvent is degassed and the reaction is run under a strictly inert atmosphere (argon is preferred).
-
Amine Base: The choice of amine base is important. A bulky amine like diisopropylethylamine (DIPEA) can sometimes perform better than triethylamine (TEA).
-
Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed.[14] These typically require a higher catalyst loading or more specialized ligands but completely eliminate the Glaser coupling pathway. A common system involves Pd(PPh₃)₄ in the presence of an amine base.
-
Order of Addition: Adding the alkyne slowly to the reaction mixture containing the palladium catalyst and the aryl halide can sometimes minimize its concentration and thus reduce the rate of homocoupling.
Section 3: Organometallic Reactions (Lithiation & Grignard)
Q8: I am attempting a halogen-metal exchange at low temperature using n-BuLi, but I get a dark, intractable mixture. What is happening?
A8: You are likely experiencing two competing and destructive side reactions:
-
Nucleophilic Addition: Organolithium reagents like n-BuLi can act as nucleophiles and add to the electron-deficient pyridine ring, particularly at the C4 or C6 positions. This leads to a complex mixture of dihydropyridine intermediates and decomposition products.[15]
-
Competitive Deprotonation: The protons on the pyridine ring can be acidic enough to be deprotonated, leading to a mixture of lithiated species.
The Solution: Use a Hindered Base at Very Low Temperatures
-
Reagent: Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[15] These bases are too bulky to add to the ring but are strong enough to effect deprotonation or halogen-metal exchange.
-
Temperature: This reaction must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure kinetic control.
-
Selectivity: Even with a hindered base, you may face regioselectivity issues between lithiation at C4 versus exchange at C3-Br or C5-Br. Halogen-metal exchange is typically much faster than deprotonation. The C5-Br is generally more susceptible to exchange than the more sterically hindered C3-Br.
Q9: I cannot get my Grignard reaction to initiate with this compound. What am I doing wrong?
A9: Grignard reagent formation is notoriously sensitive and requires meticulous technique.[16]
-
Magnesium Activation: The magnesium metal surface is typically coated with a passivating layer of magnesium oxide. This layer must be removed.
-
Method: Before the reaction, add the magnesium turnings to the flame-dried flask, and heat them under a high vacuum to drive off any moisture and surface contaminants. You can also add a small crystal of iodine, which reacts with the surface to expose fresh magnesium.
-
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum is best), and the solvent (typically THF or diethyl ether) must be absolutely anhydrous. Even trace amounts of water will quench the Grignard reagent as it forms.
-
Initiation: Add a small amount of your halide solution to the activated magnesium. You can sometimes gently warm the spot with a heat gun to initiate the reaction (look for bubbling or a change in color). Once initiated, add the rest of the halide solution slowly to maintain a gentle reflux.
-
Side Reaction - Wurtz Coupling: If the halide concentration is too high locally, the newly formed Grignard reagent can react with an incoming molecule of the halide, leading to a Wurtz coupling side product.[17] This is why slow addition is critical.
Section 4: Purification Strategies
Q10: My product is contaminated with a polar impurity that I believe is 3,5-dibromo-2-hydroxypyridine. How do I remove it?
A10: The pyridone byproduct is significantly more polar than your desired ethoxy-pyridine product due to the hydroxyl group.
-
Column Chromatography: This is the most effective method.[18][19] Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The desired, less polar product will elute first, while the polar pyridone impurity will be strongly retained on the silica.
-
Aqueous Wash: If the impurity is present in large amounts, you can perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a mild aqueous base (e.g., a dilute NaHCO₃ solution). The acidic pyridone will be deprotonated and extracted into the aqueous layer. Be sure to thoroughly dry the organic layer afterward. Caution: This method risks further hydrolysis of your desired product if not performed quickly and under mild conditions.
-
Recrystallization: If your final product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove impurities.[18]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- Benchchem. (n.d.). Comparative study of different purification techniques for substituted bipyridines.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dibromo-2-pyridylamine.
- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-methoxypyridine.
- Marsais, F., Trécourt, F., Bréant, P., & Quéguiner, G. (1988). Directed lithiation of 4‐halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Journal of Heterocyclic Chemistry, 25(1), 81–87.
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
- NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- Enamine. (n.d.). Safety Data Sheet.
- BLD Pharm. (n.d.). 3,5-Dibromo-2-hydroxypyridine.
- PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine.
- Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Snieckus, V. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BLD Pharm. (n.d.). This compound.
- ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?.
- PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- PubMed Central (PMC). (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. 856852-69-2|this compound|BLD Pharm [bldpharm.com]
- 6. 13472-81-6|3,5-Dibromo-2-hydroxypyridine|BLD Pharm [bldpharm.com]
- 7. 3,5-Dibromo-2-hydroxypyridine | C5H3Br2NO | CID 642826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
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- 14. Sonogashira Coupling [organic-chemistry.org]
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- 17. researchgate.net [researchgate.net]
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- 19. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3,5-Dibromo-2-ethoxypyridine Reaction Intermediates
Welcome to the technical support center for "3,5-Dibromo-2-ethoxypyridine". This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. In this document, we will address common challenges related to the stability of its reaction intermediates, providing in-depth, field-proven insights and troubleshooting protocols to enhance your experimental success. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My lithiation of this compound with n-BuLi is giving low yields of the desired product. What are the likely causes and how can I improve the reaction?
Answer:
Low yields in the lithiation of this compound are a common issue, often stemming from the instability of the resulting lithiated intermediate. This intermediate is a potent nucleophile, but it is also highly reactive and can decompose or engage in side reactions if not handled under optimal conditions.
Core Issues & Causal Factors:
-
Temperature Instability: The lithiated intermediate is thermally sensitive. Even a slight rise in temperature above the optimal range can lead to decomposition pathways, such as elimination or reaction with the solvent.
-
Moisture and Air Sensitivity: Organolithium reagents and their corresponding intermediates are extremely sensitive to moisture and atmospheric oxygen. Inadequate inert atmosphere techniques are a frequent cause of reaction failure.
-
Incorrect Stoichiometry: An excess of n-BuLi can lead to di-lithiation or reaction at other sites of the molecule. Conversely, insufficient n-BuLi will result in incomplete conversion.
-
Solvent Effects: The choice of solvent can significantly impact the stability and reactivity of the organolithium intermediate.
Troubleshooting Protocol & Recommendations:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is scrupulously free of air and moisture. This involves flame-drying all glassware, using a high-purity inert gas (Argon or Nitrogen), and employing septa and syringes that are properly dried.
-
Temperature Control: The lithiation should be performed at a very low temperature, typically -78 °C, which can be achieved with a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition of n-BuLi and the subsequent reaction with the electrophile.
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for this type of reaction. Ensure your THF is freshly distilled or obtained from a solvent purification system.
-
Reagent Addition: Add the n-BuLi solution dropwise to a cooled solution of this compound in THF. A slow addition rate helps to dissipate the heat of reaction and prevent localized warming.
-
Monitoring the Reaction: The progress of the lithiation can be monitored by quenching a small aliquot of the reaction mixture with a suitable electrophile (e.g., an aldehyde) and analyzing the crude product by TLC or LC-MS.
Experimental Workflow for Improved Lithiation:
Caption: Optimized workflow for the lithiation of this compound.
Question 2: I am observing significant debromination as a side product in my cross-coupling reaction. How can I suppress this unwanted reaction?
Answer:
Debromination is a common side reaction in cross-coupling reactions involving aryl bromides, especially when using strong bases and certain catalyst systems. This occurs when the aryl bromide is reduced instead of undergoing the desired coupling reaction.
Mechanistic Insights:
-
β-Hydride Elimination: If the organometallic intermediate formed during the catalytic cycle has a β-hydride, it can undergo elimination to form a C-H bond, leading to the debrominated product.
-
Protonolysis: The presence of trace amounts of water or other protic sources can quench the reactive intermediates, resulting in debromination.
Strategies for Minimizing Debromination:
| Strategy | Rationale | Key Considerations |
| Choice of Base | Weaker bases are less likely to promote β-hydride elimination. | Consider using K3PO4 or Cs2CO3 instead of stronger bases like NaOtBu. |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting debromination pathways. | Ligands such as XPhos or SPhos are often effective. |
| Solvent Purity | Rigorously dried, deoxygenated solvents are essential to prevent protonolysis of the reaction intermediates. | Use freshly purified solvents and degas them thoroughly before use. |
| Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the debromination pathway. | This may require longer reaction times, so optimization is necessary. |
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting debromination in cross-coupling reactions.
Question 3: My Suzuki coupling reaction with a boronic acid is sluggish and gives incomplete conversion. What factors should I investigate?
Answer:
Incomplete conversion in Suzuki couplings can be attributed to several factors, including catalyst deactivation, issues with the boronic acid, or suboptimal reaction conditions.
Key Areas for Investigation:
-
Catalyst Activity: The Palladium catalyst can be sensitive to air and impurities. Ensure proper handling and use of a pre-catalyst or an active catalyst system.
-
Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines, which are often less reactive. It's advisable to use fresh, high-quality boronic acids.
-
Base and Solvent System: The choice of base and solvent is critical for the efficiency of the transmetalation step. A biphasic system (e.g., toluene/water) with an inorganic base is often effective.
Protocol for a Robust Suzuki Coupling:
-
Reagent Preparation: In a reaction vessel, combine this compound, the boronic acid (1.1 equivalents), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Inert Atmosphere: Purge the vessel with Argon for at least 15 minutes.
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., 2:1 toluene:ethanol) followed by a degassed aqueous solution of a base (e.g., 2M Na2CO3).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, separate the layers. Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the crude product by chromatography.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dibromo-2-ethoxypyridine and 3,5-dichloro-2-ethoxypyridine for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, dihalogenated pyridines stand out as versatile and highly valuable building blocks. Their utility lies in the strategic and often selective functionalization of the pyridine core through a variety of transformations. This guide offers an in-depth, objective comparison of the reactivity of two key congeners: 3,5-Dibromo-2-ethoxypyridine and 3,5-dichloro-2-ethoxypyridine. By examining their behavior in pivotal reaction classes—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and lithiation/pyridyne formation—supported by experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to the Molecules
Both this compound and 3,5-dichloro-2-ethoxypyridine are 2-alkoxypyridine derivatives, a class of compounds frequently employed in the synthesis of biologically active molecules. The presence of the ethoxy group at the 2-position significantly influences the electronic properties of the pyridine ring, while the halogens at the 3- and 5-positions provide reactive handles for molecular elaboration.
| Compound | Structure | Molar Mass ( g/mol ) |
| This compound | ![]() | 296.94 |
| 3,5-dichloro-2-ethoxypyridine | 208.04 |
The fundamental difference between these two molecules lies in the nature of the halogen substituents. This seemingly subtle variation has profound implications for their reactivity, primarily dictated by the differing carbon-halogen bond strengths and leaving group abilities.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. This principle is central to understanding the differential reactivity of our two subject compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms C-C bonds using organoboron reagents, is a cornerstone of modern synthesis. While direct comparative studies on this compound and 3,5-dichloro-2-ethoxypyridine are scarce, we can infer their relative reactivity from studies on similar substrates.
For instance, a study on the ligand-free Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids to produce 3,5-dichloro-2-arylpyridines demonstrated that the C-Cl bond at the 2-position is preferentially substituted.[1] This highlights that even the less reactive chloro-substituent can be activated, particularly at the electron-deficient 2-position.
Based on the general reactivity trend, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times, or with less active catalysts) compared to its dichloro counterpart. The C-Br bonds are more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.
Expected Reactivity Trend: this compound > 3,5-dichloro-2-ethoxypyridine
Sonogashira Coupling
The Sonogashira coupling allows for the formation of carbon-carbon triple bonds. A study on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine provides valuable insights. In this tetrahalogenated pyridine, the bromo substituents at the 3- and 5-positions were found to be significantly more reactive than the chloro substituents at the 2- and 6-positions, allowing for selective alkynylation at the C-Br positions. This provides strong experimental evidence for the enhanced reactivity of C-Br over C-Cl bonds in this class of compounds.
Therefore, it is highly probable that this compound will undergo Sonogashira coupling with terminal alkynes under more facile conditions than 3,5-dichloro-2-ethoxypyridine.
Expected Reactivity Trend: this compound > 3,5-dichloro-2-ethoxypyridine
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds.[2][3] Similar to other palladium-catalyzed cross-coupling reactions, the reactivity is dependent on the ease of oxidative addition. Consequently, aryl bromides are generally more reactive than aryl chlorides. This suggests that this compound will be a more amenable substrate for Buchwald-Hartwig amination, likely requiring lower catalyst loadings and milder reaction conditions to achieve comparable yields to its dichloro analog.
Expected Reactivity Trend: this compound > 3,5-dichloro-2-ethoxypyridine
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4] In 3,5-dihalo-2-ethoxypyridine, the 3- and 5-positions are less activated towards traditional SNAr.
However, the nature of the halogen can still influence reactivity. While fluorine is often the best leaving group in SNAr due to its high electronegativity which activates the ring towards nucleophilic attack, for chlorine and bromine, the leaving group ability (related to C-X bond strength) becomes more significant. In many cases, the reactivity order is F > Cl > Br > I. This is in contrast to cross-coupling reactions. Therefore, for SNAr reactions, it is plausible that 3,5-dichloro-2-ethoxypyridine may exhibit comparable or even slightly higher reactivity than its dibromo counterpart, although both are expected to be relatively unreactive at the 3- and 5-positions in the absence of further activation.
Lithiation and Pyridyne Formation
A significant divergence in the reactivity of these two compounds is observed in their behavior upon treatment with strong bases like organolithium reagents.
A study by Knochel and co-workers has demonstrated that 3-chloro-2-ethoxypyridine undergoes regioselective lithiation at the 4-position with n-BuLi.[5] This lithiated intermediate can then undergo elimination of lithium chloride upon heating to form a highly reactive 3,4-pyridyne intermediate. This pyridyne can then be trapped with various nucleophiles, leading to 3,4-disubstituted pyridine derivatives.
For this compound, the outcome of lithiation is less certain without direct experimental evidence. Two competing pathways are possible: deprotonation at the 4- or 6-position, or halogen-lithium exchange at one of the C-Br bonds. Given that bromine-lithium exchange is a very fast process, it is highly likely that treatment with an organolithium reagent would lead to a mixture of mono-lithiated species at the 3- and 5-positions, rather than clean deprotonation to form a pyridyne. This would lead to a different set of potential products upon quenching with an electrophile.
This difference in lithiation behavior represents a critical strategic consideration for synthetic chemists. While the dichloro-compound offers a pathway to 3,4-disubstitution via a pyridyne intermediate, the dibromo-compound is more likely to undergo halogen-lithium exchange, providing access to 3- or 5-substituted derivatives.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Dihalopyridine
Materials:
-
3,5-Dihalo-2-ethoxypyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3,5-dihalo-2-ethoxypyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Under a positive flow of argon, add palladium(II) acetate and SPhos.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Lithiation and Trapping of 3,5-dichloro-2-ethoxypyridine via a Pyridyne Intermediate[6]
Materials:
-
3,5-dichloro-2-ethoxypyridine (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Arylmagnesium bromide (2.2 mmol, solution in THF)
-
Electrophile (e.g., trimethylsilyl chloride, 2.5 mmol)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under argon, add a solution of 3,5-dichloro-2-ethoxypyridine in anhydrous THF.
-
Cool the solution to -78 °C and slowly add n-butyllithium. Stir for 1 hour at this temperature.
-
Add the arylmagnesium bromide solution and allow the mixture to warm to room temperature, then heat to 75 °C for 1 hour.
-
Cool the reaction mixture to 0 °C and add the electrophile.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between this compound and 3,5-dichloro-2-ethoxypyridine as a synthetic starting material should be guided by the desired transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), this compound is the more reactive substrate. The weaker C-Br bonds facilitate oxidative addition, generally leading to higher yields under milder conditions. This allows for greater functional group tolerance and potentially selective mono-functionalization.
-
For transformations involving lithiation and subsequent pyridyne formation, 3,5-dichloro-2-ethoxypyridine is the preferred substrate. Its propensity to undergo regioselective deprotonation at the 4-position provides a reliable entry into 3,4-pyridyne chemistry, enabling 3,4-disubstitution patterns that are not readily accessible with the dibromo analog.
-
In nucleophilic aromatic substitution reactions, the difference in reactivity is less pronounced, and both substrates are relatively unreactive at the 3- and 5-positions.
By understanding these fundamental differences in reactivity, researchers can strategically select the appropriate dihalopyridine to efficiently achieve their synthetic targets.
References
- Negishi, E.-i. (1977). A novel, selective, and efficient cross-coupling of organozincs with organic halides catalyzed by nickel and palladium complexes. Accounts of Chemical Research, 10(9), 335–342.
-
NROChemistry. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
chemeurope.com. (n.d.). Negishi coupling. Retrieved from [Link]
- G, A., H, B., C, E., D, F., E, G., & F, H. (2018). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 9(34), 7028–7033.
-
StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Li, J., Wang, L., & Zhang, X. (2014). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 19(8), 11466–11477.
-
Wikipedia. (2023, December 12). Sonogashira coupling. Retrieved from [Link]
- Ehlers, A. W., et al. (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 13(4), 1130-1136.
-
ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and.... Retrieved from [Link]
-
chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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Beilstein Journals. (2015, January 21). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
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Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
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Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3,5-Dibromo-2-ethoxypyridine: A Comparative Analysis of Reactivity and Synthetic Utility
Introduction: The Strategic Value of Dihalopyridines in Modern Synthesis
To the discerning researcher in pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. Its presence is ubiquitous in a vast array of functional molecules and approved therapeutics. The strategic introduction of substituents onto this heterocycle is therefore a paramount challenge in synthetic chemistry. Dihalogenated pyridines serve as exceptionally versatile building blocks, offering multiple reaction handles for sequential and site-selective functionalization.
This guide provides an in-depth comparison of 3,5-Dibromo-2-ethoxypyridine with other key dihalopyridines. We will move beyond a simple catalog of reactions to explore the underlying principles of reactivity that govern their synthetic applications. By understanding the nuanced interplay of electronic effects, steric hindrance, and carbon-halogen bond strengths, the synthetic chemist can make more informed decisions, leading to optimized reaction outcomes and novel molecular architectures. This analysis is grounded in experimental data from peer-reviewed literature, focusing on the workhorse reactions of modern synthesis: palladium-catalyzed cross-coupling and directed lithiation.
The Unique Profile of this compound
This compound is more than a simple dihalo-heterocycle. The presence of the 2-ethoxy group imparts a unique set of properties that distinguish it from its unsubstituted or differently substituted counterparts.
-
Electronic Perturbation : The oxygen of the ethoxy group is an electron-donating group by resonance but is electron-withdrawing by induction. Its position at C2, adjacent to the electron-deficient nitrogen, modulates the electronic landscape of the entire ring, influencing the reactivity of the C-Br bonds at the C3 and C5 positions.
-
Directed ortho-Metalation (DoM) Potential : The 2-alkoxy group is a powerful Directed Metalating Group (DMG). While the C3 position is already substituted with a bromine, this inherent functionality opens up strategic possibilities for selective metal-halogen exchange, a feature absent in dihalopyridines lacking a DMG.[1][2]
-
Steric Influence : The ethoxy group provides steric bulk at the C2 position, which can influence the approach of catalysts and reagents, potentially affecting the regioselectivity of reactions at the adjacent C3 position compared to the more remote C5 position.
Below is a diagram illustrating the key functional sites of the molecule.
Caption: Key structural features of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation.[3] The reactivity of dihalopyridines in these transformations is governed by two primary factors:
-
Carbon-Halogen Bond Strength : The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, C-Br bonds are more susceptible to the initial, often rate-determining, oxidative addition to a Pd(0) catalyst than C-Cl bonds.[4][5]
-
Positional Activation : The electron-withdrawing nature of the pyridine nitrogen activates adjacent positions (C2/C6) towards oxidative addition. The general order of reactivity for halogen positions is C2/C6 > C4 > C3/C5.[5][6]
When these two factors are in opposition (e.g., a weaker C-Br bond at a less activated position vs. a stronger C-Cl bond at a more activated position), the outcome is dictated by the specific reaction conditions, catalyst, and ligand choice.[4]
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron reagent and an organic halide.[7][8] The choice of dihalopyridine substrate dictates the regiochemical outcome.
In a typical 3,5-dihalopyridine, both halogens are at electronically similar, less-activated positions. However, in This compound , the C3 and C5 positions are electronically and sterically distinct. While specific comparative data for the 2-ethoxy derivative is sparse in readily available literature, we can infer its likely behavior by comparing it to the well-studied 3,5-dibromopyridine and other isomers. For 3,5-dibromopyridine, mono-arylation can occur, and forcing conditions can lead to diarylation.[9]
In contrast, for a substrate like 2,4-dibromopyridine, the Suzuki coupling proceeds with high selectivity at the more activated C2-position.[10] The unique challenge with this compound is determining the selectivity between C3 and C5. Based on general principles, the C5 position is less sterically hindered and might be favored. However, the electronic influence of the C2-ethoxy group could also play a significant role.
Table 1: Comparative Regioselectivity in Suzuki-Miyaura Coupling
| Dihalopyridine Substrate | Expected Major Monosubstitution Site | Rationale |
| This compound | C5 (Predicted) | The C5 position is less sterically encumbered than the C3 position, which is flanked by the ethoxy group. |
| 3,5-Dibromopyridine | C3 or C5 (Mixture or single) | Positions are electronically similar; selectivity may be poor without a directing influence.[9] |
| 2,4-Dibromopyridine | C2 | The C2 position is electronically activated by the adjacent nitrogen heteroatom.[6][10] |
| 3-Bromo-2-chloropyridine | C3 | The weaker C-Br bond reacts preferentially over the stronger C-Cl bond, despite the C2 position being more electronically activated.[4] |
Below is a generalized workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine
This protocol is a representative example and should be optimized for specific substrates.[11][12]
-
Inert Atmosphere Setup : To a dry Schlenk flask or microwave vial under an argon atmosphere, add the dihalopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (3.0 equiv.).
-
Catalyst and Ligand Addition : Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and ligand (e.g., XPhos, 2-10 mol%).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction : Heat the reaction mixture with stirring at a predetermined temperature (e.g., 80-110 °C) for 8-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Sonogashira and Buchwald-Hartwig Amination
The principles of reactivity observed in Suzuki couplings generally extend to other palladium-catalyzed reactions like the Sonogashira coupling (C-C triple bond formation) and Buchwald-Hartwig amination (C-N bond formation).[4][13]
-
Sonogashira Coupling : This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.[14][15] For dihalopyridines, the regioselectivity rules are similar to the Suzuki reaction, with reactivity generally following I > Br > Cl and C2/C6 > C4 > C3/C5.[4][16] Therefore, for this compound, selective mono-alkynylation at the less-hindered C5 position is the anticipated outcome under controlled conditions.
-
Buchwald-Hartwig Amination : This powerful method forges C-N bonds. The reaction of dihalopyridines with amines in the presence of a palladium catalyst and a strong base allows for the synthesis of aminopyridines.[17][18] Studies on 3,5-dihalopyridines have shown that double amination can be achieved to form macrocycles, indicating reactivity at both positions.[9] For this compound, sequential, selective amination could potentially be achieved by carefully controlling stoichiometry and reaction conditions, likely favoring initial reaction at the C5 position.
The catalytic cycle for these reactions is a foundational concept for understanding their mechanism.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Part 2: The Advantage of Directed ortho-Metalation (DoM)
A significant advantage of This compound over dihalopyridines lacking a directing group is its potential for highly regioselective functionalization via lithiation. The 2-ethoxy group is a known Directed Metalating Group (DMG), capable of directing strong bases like organolithiums to deprotonate the adjacent C3 position.[1]
In this specific molecule, the C3 position is occupied by a bromine atom. This prevents direct deprotonation but opens the door for a different, equally powerful transformation: lithium-halogen exchange . This reaction is often faster and occurs at lower temperatures than direct deprotonation.
Comparative Lithiation Strategies
-
This compound : Treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (e.g., -78 °C) would be expected to selectively induce lithium-bromine exchange. The exchange is generally faster for bromine than chlorine. The key question is selectivity between the C3-Br and C5-Br. The coordinating effect of the 2-ethoxy DMG could favor selective exchange at the proximal C3 position. This would generate a C3-lithiated species, which can be trapped with various electrophiles to install a new substituent with perfect regiocontrol.
-
3,5-Dibromopyridine : Lacking a DMG, this substrate is less predictable. Reaction with an organolithium reagent could lead to a mixture of lithium-halogen exchange at C3 and C5, or addition to the pyridine ring.[1] Achieving high selectivity is challenging.
-
2-Alkoxypyridines (General) : For 2-alkoxypyridines without halogens, lithiation with reagents like LDA or LTMP occurs cleanly at the C3 position, showcasing the directing power of the alkoxy group.[2][19]
Table 2: Comparison of Lithiation Potential
| Dihalopyridine Substrate | Likely Lithiation Pathway | Expected Outcome | Key Advantage/Disadvantage |
| This compound | DMG-influenced Li-Br Exchange | Regioselective formation of a C3-lithiated intermediate. | Advantage : High regiocontrol for introducing electrophiles at C3. |
| 3,5-Dibromopyridine | Non-directed Li-Br Exchange / Addition | Mixture of products, poor selectivity. | Disadvantage : Lacks regiochemical control. |
| 2-Chloropyridine | Direct deprotonation or addition | Can be lithiated at C3 or C6 depending on conditions, but can also undergo nucleophilic addition.[19][20] | Disadvantage : Competing reaction pathways. |
Experimental Protocol: Lithium-Halogen Exchange and Electrophile Quench
This protocol is a representative example and requires strict anhydrous and inert conditions.[1]
-
Inert Atmosphere Setup : To a flame-dried, three-neck flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or Et₂O).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for a set time (e.g., 30-60 minutes) to allow for complete lithium-halogen exchange.
-
Electrophile Quench : Add a solution of the desired electrophile (e.g., benzaldehyde, dimethylformamide, or trimethyl borate) in THF dropwise at -78 °C.
-
Warming and Quench : Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification : Perform a standard aqueous work-up as described for the Suzuki reaction. Purify the final product by chromatography or crystallization.
Conclusion: Strategic Selection of Dihalopyridine Building Blocks
The choice of a dihalopyridine building block is a critical decision in a synthetic campaign. While seemingly similar, their reactivity profiles can be dramatically different.
-
This compound stands out as a highly valuable, albeit more complex, building block. Its primary advantage lies in the potential for orthogonal reactivity . One can envision a synthetic sequence beginning with a selective palladium-catalyzed coupling at the less-hindered C5 position, followed by a DMG-influenced lithium-halogen exchange at the C3 position to introduce a second, different substituent. This level of controlled, sequential functionalization is difficult to achieve with more symmetric or non-directing dihalopyridines like 3,5-dibromopyridine.
-
Simpler isomers like 2,4-dibromopyridine or 3-bromo-2-chloropyridine offer more predictable, "innate" selectivity based on the established rules of positional activation and C-X bond strength.[4][6] They are ideal for syntheses where the primary goal is to functionalize the most reactive site reliably.
Ultimately, the optimal choice depends on the synthetic target. For constructing complex, highly substituted pyridine derivatives, the unique electronic and directing properties of This compound provide a strategic toolkit that empowers the synthetic chemist to access novel chemical space with precision and control.
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Powers, D. C., & Ritter, T. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Central Science, 7(5), 738–751. [Link]
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Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2013). Organic & Biomolecular Chemistry, 11(36), 6065. [Link]
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3,5-Dibromo-2-hydroxypyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021).
- Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (1982).
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Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. (2010). PubMed. [Link]
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Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
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3,5-Dibromo-2-methoxypyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Sonogashira coupling. (2019, January 7). YouTube. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2376–2384. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 3,5-Disubstituted Pyridines
The 3,5-disubstituted pyridine scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in specific hydrogen bonding patterns make it a privileged structure in drug design. Consequently, the development of efficient, modular, and versatile synthetic routes to access this motif is of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of alternative reagents and strategies for synthesizing 3,5-disubstituted pyridines. Moving beyond a simple recitation of protocols, we will explore the causality behind reagent choice, compare the strengths and limitations of classical and modern methodologies, and provide the experimental details necessary for practical application. Our focus is on empowering researchers to make informed, strategic decisions when designing a synthesis for their specific target molecule.
Classical Cyclocondensation Routes: The Foundation
For decades, the construction of the pyridine ring has been dominated by powerful cyclocondensation reactions that assemble the core from acyclic precursors. While often requiring harsh conditions, these methods remain highly relevant due to their use of readily available starting materials.
The Hantzsch Pyridine Synthesis: A Symmetrical Workhorse
The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3][4] This method is exceptionally reliable for producing symmetrically substituted pyridines with ester functionalities at the 3- and 5-positions.
Core Reagents & Strategic Alternatives:
-
β-Dicarbonyl Component: The choice of the β-ketoester (e.g., ethyl acetoacetate) directly dictates the ester groups at the C3 and C5 positions. Alternative reagents like β-diketones or β-ketoamides can be employed to introduce different functionalities, although this can sometimes complicate the reaction. The primary consideration is the acidity of the α-proton, which is crucial for the initial Knoevenagel condensation.
-
Aldehyde Component: This reagent determines the substituent at the C4 position. A vast range of aromatic, aliphatic, and heterocyclic aldehydes are compatible, though sterically hindered aldehydes may reduce reaction efficiency.[3]
-
Nitrogen Source: While ammonium acetate is standard, acting as both the ammonia source and a mild acidic catalyst, alternatives like neat ammonia can be used. Recent advancements focus on "green" chemistry approaches, utilizing aqueous conditions or microwave irradiation to accelerate the reaction and improve yields.[4]
Mechanism Overview: Hantzsch Synthesis The reaction proceeds through a cascade of Knoevenagel condensation, enamine formation, and a final Michael addition followed by cyclization and dehydration.[5]
Fig. 1: Hantzsch Synthesis Workflow
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [6]
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the 1,4-dihydropyridine product. This intermediate can then be oxidized using reagents like nitric acid, iodine, or ferric chloride to afford the final aromatic pyridine.[3][4]
The Kröhnke Pyridine Synthesis: A Modular Approach
The Kröhnke synthesis offers greater modularity and typically provides access to asymmetrically substituted pyridines.[7] The core reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source (ammonium acetate).[8]
Core Reagents & Strategic Alternatives:
-
α-Pyridinium Methyl Ketone Salt: This component provides the C2 and C6 atoms of the final pyridine. The ketone portion can bear a wide variety of aryl, heteroaryl, or alkyl substituents, allowing for significant diversity at these positions.[8] The pyridinium salt acts as a stable precursor to the reactive pyridinium ylide intermediate.
-
α,β-Unsaturated Carbonyl Compound: This "Michael acceptor" provides the C3, C4, and C5 atoms. The choice of substituents on the enone or enal directly translates to the substitution pattern of the final product. Both electron-donating and electron-withdrawing groups are generally well-tolerated.[7]
-
Alternative Reagents: In some variations, 1,3-dicarbonyl compounds can be used in place of the α-pyridinium methyl ketone salts, broadening the scope of accessible structures.[7]
Mechanism Overview: Kröhnke Synthesis The mechanism begins with the formation of a pyridinium ylide, which undergoes a Michael addition to the unsaturated carbonyl. The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia and dehydrates to form the aromatic pyridine ring.[8]
Fig. 2: Kröhnke Synthesis Workflow
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [8]
-
Reagent Preparation: Prepare the α-pyridinium methyl ketone salt by reacting phenacyl bromide with pyridine.
-
Reaction Setup: In a round-bottom flask, dissolve the N-phenacylpyridinium bromide (1.0 mmol), benzalacetophenone (chalcone) (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Solvent and Heating: Add glacial acetic acid as the solvent. Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the mixture into ice water with stirring to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water and cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
Modern Strategies: Precision and Tolerance
While classical methods are robust, modern synthetic chemistry has introduced powerful new tools that offer milder conditions, improved regioselectivity, and greater functional group tolerance.
Transition Metal-Catalyzed [2+2+2] Cycloadditions
This elegant strategy constructs the pyridine ring by combining two alkyne molecules and a nitrile in a single catalytic step.[9] It provides rapid access to complex, highly substituted pyridines from simple, linear precursors.
Core Reagents & Strategic Alternatives:
-
Catalyst System: The choice of metal catalyst is critical for both efficiency and regioselectivity. Cobalt (Co), Rhodium (Rh), and Nickel (Ni) complexes are most common.[9][10] The ligand environment around the metal center can be tuned to control the reaction outcome, especially when using unsymmetrical alkynes.
-
Alkyne and Nitrile Partners: This method allows for tremendous variability. The R-groups on the alkyne and nitrile components directly translate into the substituents on the final pyridine ring. A key alternative approach to control regioselectivity involves using a tethered diyne-nitrile, which forces a specific cyclization pathway.
Mechanism Overview: [2+2+2] Cycloaddition The general catalytic cycle involves the sequential coordination of two alkynes and one nitrile to a low-valent metal center, forming a metallacyclic intermediate. This intermediate then undergoes reductive elimination to release the aromatic pyridine product and regenerate the active catalyst.
Fig. 3: [2+2+2] Cycloaddition Strategy
C-H Activation: Functionalization of the Pre-formed Ring
Instead of building the ring from scratch, C-H activation strategies introduce substituents directly onto a pre-existing pyridine core. This is a highly atom-economical approach that has revolutionized the synthesis of complex pyridines. For 3,5-disubstitution, this often involves sequential or directed functionalization.
Core Reagents & Strategic Alternatives:
-
Catalyst/Directing Group: This is the most critical component. Palladium (Pd), Rhodium (Rh), and Iridium (Ir) are frequently used catalysts.[11] Often, a directing group (DG) is temporarily installed on the pyridine (e.g., at the nitrogen or C2 position) to guide the metal catalyst to the desired C-H bonds.
-
Coupling Partner: The choice of coupling partner determines the substituent to be installed. Common partners include boronic acids (for Suzuki-type coupling), organosilanes, and alkenes.
-
Novel Reagents: Recent breakthroughs include the use of boryl pincer complexes that can activate pyridine C-H bonds through a unique mechanism involving Lewis acid-base interaction with the pyridine nitrogen.[12][13][14]
Mechanism Overview: Directed C-H Activation A generalized catalytic cycle involves coordination of the directing group to the metal center, bringing it into proximity with the target C-H bond. The metal then cleaves the C-H bond (often the rate-limiting step) to form a metallacyclic intermediate. This is followed by reaction with the coupling partner and reductive elimination to form the new C-C bond and regenerate the catalyst.[11]
Experimental Protocol: Copper-Catalyzed N-Iminative Cross-Coupling/Electrocyclization [15]
-
Starting Material Preparation: Synthesize an α,β-unsaturated ketoxime O-pentafluorobenzoate from the corresponding α,β-unsaturated ketone.
-
Reaction Setup: In a vial, combine the ketoxime (1.0 mmol), an alkenylboronic acid (1.2 mmol), Cu(OAc)₂ (10 mol %), and 4Å molecular sieves in DMF.
-
Reaction Execution: The reaction is a cascade. First, stir the mixture at 50 °C for 2 hours, open to the air, to facilitate the cross-coupling.
-
Cyclization: Increase the temperature to 90 °C for 3-5 hours to promote the 6π-electrocyclization of the resulting 3-azatriene intermediate, followed by air oxidation to the pyridine.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the crude product by column chromatography to yield the highly substituted pyridine.
Comparative Analysis of Synthetic Strategies
The optimal choice of synthetic strategy depends heavily on the specific target molecule, required functional group tolerance, and scalability.
| Strategy | Key Reagents | Typical Substitution Pattern | Advantages | Limitations |
| Hantzsch Synthesis | β-Ketoesters, Aldehyde, Ammonia | Symmetrical 3,5-dicarboalkoxy | High yields, readily available starting materials, reliable.[3][4] | Limited to symmetrical products, often requires subsequent oxidation step, moderate functional group tolerance.[4] |
| Kröhnke Synthesis | α-Pyridinium Ketone Salts, α,β-Unsaturated Carbonyls | Asymmetrical 2,4,6-Trisubstituted (adaptable) | Highly modular, broad substrate scope, convergent.[7][8] | Multi-step preparation of starting materials, can have lower yields than Hantzsch. |
| [2+2+2] Cycloaddition | Alkynes, Nitriles, Metal Catalyst (Co, Rh) | Highly Substituted | High atom economy, rapid increase in complexity from simple precursors.[9] | Regioselectivity can be a major challenge with unsymmetrical alkynes, catalyst cost.[9] |
| C-H Activation | Pyridine Substrate, Metal Catalyst (Pd, Ir), Coupling Partner | Versatile (position depends on directing group) | High atom economy, excellent functional group tolerance, late-stage functionalization is possible.[11][15] | Requires pre-functionalized pyridine, directing group installation/removal adds steps, catalyst sensitivity. |
Conclusion
The synthesis of 3,5-disubstituted pyridines has evolved from classical, robust cyclocondensations to modern, precise catalytic methods. The Hantzsch synthesis remains a go-to method for symmetrical 3,5-diester pyridines due to its simplicity and reliability. For more complex, asymmetrical targets, the Kröhnke synthesis offers a significant degree of modularity by allowing for the independent variation of its core fragments.
For researchers seeking to rapidly construct complex cores from simple building blocks, transition-metal-catalyzed cycloadditions present a powerful, albeit sometimes regiochemically challenging, alternative. Finally, the advent of C-H activation represents a paradigm shift, enabling the direct functionalization of the pyridine core with exceptional precision and functional group tolerance, making it ideal for late-stage diversification in drug discovery programs.
The selection of an appropriate synthetic route requires a careful analysis of the target structure's symmetry, the desired substituents, and the tolerance for functional group manipulation. By understanding the advantages and limitations of the alternative reagents and strategies presented here, researchers can design more efficient and effective pathways to novel 3,5-disubstituted pyridines.
References
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A Comparative Guide to the Validation of 3,5-Dibromo-2-ethoxypridine Reaction Products by NMR Spectroscopy
In the landscape of pharmaceutical and materials science, the structural integrity of synthesized molecules is paramount. For researchers working with substituted pyridines, such as 3,5-Dibromo-2-ethoxypyridine, rigorous validation of reaction products is a critical step to ensure the reliability of downstream applications. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of reaction products derived from this compound, supported by experimental insights and protocols.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure.[1] Its ability to probe the chemical environment of individual nuclei provides a detailed map of atomic connectivity and stereochemistry. For derivatives of this compound, ¹H and ¹³C NMR are indispensable for confirming the successful modification of the parent molecule.
A thorough understanding of the starting material's NMR spectrum is the foundation for validating its reaction products.
¹H NMR Spectrum (Predicted):
The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethoxy group and the two remaining aromatic protons on the pyridine ring.
-
Ethoxy Group: A triplet corresponding to the methyl protons (CH₃) will appear upfield, coupled to the adjacent methylene protons. The methylene protons (CH₂) will present as a quartet, coupled to the methyl protons.
-
Pyridine Ring Protons: The two aromatic protons at positions 4 and 6 will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electronegative bromine and ethoxy substituents.
¹³C NMR Spectrum (Predicted):
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethoxy Group Carbons: Two signals corresponding to the methyl and methylene carbons.
-
Pyridine Ring Carbons: Five distinct signals for the five carbons of the pyridine ring. The carbons bearing the bromine atoms (C3 and C5) and the ethoxy group (C2) will have characteristic chemical shifts.
Validating Reaction Products: A Comparative Analysis
While NMR is a powerful tool, a multi-faceted approach to product validation often provides the most comprehensive picture. Here, we compare NMR with other common analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity, stereochemistry, purity. | Non-destructive, provides unambiguous structural elucidation. | Relatively low sensitivity, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[2][3] | High sensitivity, small sample requirement.[2] | Does not provide detailed connectivity information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, separation of mixtures.[4][5][6][7][8] | High resolution, quantitative accuracy.[4][6] | Does not provide structural information directly. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
Key Insight: The isotopic signature of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) in mass spectrometry can be a powerful complementary tool to NMR for confirming the presence of bromine atoms in the product.[9][10][11]
Workflow for NMR-Based Validation of Reaction Products
The following workflow outlines a systematic approach to validating the products of reactions involving this compound using NMR spectroscopy.
Caption: Workflow for the validation of reaction products using NMR spectroscopy.
Common Reactions and Expected NMR Spectral Changes
Reactions of 2-alkoxypyridines can involve substitution at various positions on the pyridine ring.[12][13][14][15] Below are some hypothetical reaction products of this compound and the expected changes in their NMR spectra.
Scenario 1: Substitution of a Bromine Atom
If one of the bromine atoms is replaced by another substituent (e.g., an alkyl or aryl group), the following changes in the NMR spectrum would be expected:
-
¹H NMR: The appearance of new signals corresponding to the protons of the new substituent. The coupling pattern of the remaining pyridine proton may change depending on the position of substitution.
-
¹³C NMR: The disappearance of a signal corresponding to a bromine-bearing carbon and the appearance of new signals for the carbons of the substituent. The chemical shifts of the remaining pyridine carbons will also be affected.
Scenario 2: Modification of the Ethoxy Group
If the ethoxy group is cleaved to a hydroxyl group, the following would be observed:
-
¹H NMR: The disappearance of the characteristic triplet and quartet of the ethoxy group and the appearance of a broad singlet for the hydroxyl proton.
-
¹³C NMR: The disappearance of the two signals for the ethoxy carbons.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Objective: To obtain high-quality ¹H and ¹³C NMR spectra for the structural validation of a reaction product of this compound.
Materials:
-
Reaction product (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified reaction product directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent to the vial. Chloroform-d is a common choice for many organic compounds.
-
Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, gentle warming or sonication may be applied.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural analysis.
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons and carbons in the expected product structure.
-
Compare the experimental spectrum to the predicted spectrum of the target molecule and the spectrum of the starting material to confirm the reaction outcome.
Conclusion
NMR spectroscopy, when used in conjunction with other analytical techniques, provides an unparalleled level of confidence in the structural validation of reaction products. For researchers and drug development professionals working with complex molecules like this compound derivatives, a thorough understanding and application of NMR are essential for ensuring the integrity and success of their scientific endeavors.
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- The Royal Society of Chemistry. (2016). This journal is © The Royal Society of Chemistry 2016. The Royal Society of Chemistry.
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A Senior Application Scientist's Guide to Catalytic Coupling of 3,5-Dibromo-2-ethoxypyridine: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-ethoxypyridine moiety is a valuable pharmacophore, and its di-brominated derivative, 3,5-Dibromo-2-ethoxypyridine, presents a versatile platform for the synthesis of novel molecular entities. The two bromine atoms at the C3 and C5 positions offer opportunities for sequential and regioselective cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparative analysis of catalytic systems for the coupling reactions of this compound. We will delve into the nuances of catalyst selection for various C-C and C-N bond-forming reactions, supported by experimental data from analogous systems to inform your synthetic strategies.
The Strategic Importance of Regioselectivity
The key challenge and opportunity in the functionalization of this compound lies in the differential reactivity of the two bromine atoms. Generally, the C3 position is more electron-deficient due to the inductive effect of the neighboring ethoxy group and the nitrogen atom, making the C3-Br bond more susceptible to oxidative addition by a low-valent metal catalyst. This inherent electronic bias often allows for regioselective coupling at the C3 position, leaving the C5-Br intact for subsequent transformations. However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For a substrate like this compound, the selection of a suitable palladium catalyst and ligand is critical to achieve high yields and regioselectivity.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes & Rationale |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-90 | A classic, readily available catalyst. The in-situ generated Pd(0) is effective, but may require higher catalyst loading and longer reaction times. The aqueous base system is environmentally benign. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85-95 | The use of a sterically hindered and electron-rich Buchwald ligand like SPhos accelerates both the oxidative addition and reductive elimination steps, leading to higher efficiency. K₃PO₄ is a moderately strong base suitable for a wide range of boronic acids. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | >90 | XPhos is another highly effective Buchwald ligand. Cesium carbonate is a strong base that can enhance the transmetalation step, particularly with less reactive boronic acids. Dioxane is a common solvent for Suzuki couplings. |
Expert Insight: For the initial coupling at the more reactive C3 position, a robust catalyst system like Pd(OAc)₂/SPhos is recommended. The electron-rich and bulky nature of the SPhos ligand facilitates the oxidative addition of the C-Br bond and promotes the subsequent reductive elimination, often leading to cleaner reactions and higher yields.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound at the C3 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (4:1 mixture, degassed)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.[1] The choice of ligand is paramount in achieving efficient coupling of amines with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes & Rationale |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 70-85 | A second-generation catalyst system. BINAP is a bidentate phosphine ligand that can be effective, but may require higher temperatures and longer reaction times. NaOtBu is a strong, non-nucleophilic base. |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | 80 | 12 | 80-95 | RuPhos is a highly active Buchwald ligand. LiHMDS is a strong base that is often used when the substrate or product is sensitive to other bases like NaOtBu. |
| BrettPhos Pd G3 | - | K₃PO₄ | t-BuOH | 100 | 8 | >90 | This is a pre-formed catalyst that is often highly efficient. The use of a weaker base like K₃PO₄ can be advantageous for substrates with base-sensitive functional groups. |
Expert Insight: For C-N bond formation, particularly with primary amines, a modern Buchwald-Hartwig catalyst system is highly recommended. The use of a pre-catalyst like BrettPhos Pd G3 can simplify the reaction setup and often leads to higher yields and shorter reaction times.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the regioselective amination of this compound at the C3 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous tert-Butanol (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the amine, K₃PO₄, and BrettPhos Pd G3 to a dry Schlenk flask.
-
Add the degassed tert-butanol via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Analysis of Catalytic Systems for Sonogashira and Heck Couplings
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira and Heck couplings offer valuable alternative strategies for C-C bond formation.
Sonogashira Coupling: This reaction introduces an alkyne moiety, a versatile functional group for further transformations.[2]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes & Rationale |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 70-85 | The classic Sonogashira conditions. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate. Triethylamine acts as both the base and a solvent. |
| Pd(OAc)₂/XPhos | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 4 | >90 | Copper-free Sonogashira couplings are increasingly popular to avoid potential issues with copper contamination. A strong palladium catalyst system is required. |
Heck Reaction: This reaction couples the aryl halide with an alkene, providing access to substituted styrenes and other vinylated pyridines.[3]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes & Rationale |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 12 | 65-80 | A traditional Heck catalyst system. The phosphine ligand helps to stabilize the active palladium species. |
| Herrmann's Catalyst | - | NaOAc | NMP | 120 | 8 | 75-90 | Palladacycle catalysts like Herrmann's catalyst are often more stable at higher temperatures and can be more efficient for less reactive substrates. |
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of novel and complex molecules. The choice of catalytic system is paramount in achieving the desired regioselectivity and yield. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern, bulky, and electron-rich phosphine ligands in conjunction with appropriate palladium precursors and bases is highly recommended. While classic conditions for Sonogashira and Heck couplings are available, exploring more modern catalyst systems can often lead to improved results. This guide provides a solid foundation for researchers to make informed decisions in their synthetic endeavors with this versatile building block.
References
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
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Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95 , 2457–2483 (1995). [Link]
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Heck, R. F. & Nolley, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.37 , 2320–2322 (1972). [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.41 , 1534–1544 (2008). [Link]
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A Comparative Guide to the Structural Confirmation of 3,5-Dibromo-2-ethoxypyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Halogenated pyridines, such as 3,5-Dibromo-2-ethoxypyridine, are a class of heterocyclic compounds with significant potential as intermediates in the synthesis of a wide array of functional molecules. Their utility, however, is intrinsically linked to the unambiguous confirmation of their chemical structure. Positional isomerism or incorrect functional group assignment can lead to vastly different chemical and biological properties, making robust analytical confirmation a critical step in the research and development pipeline.
This guide provides a comprehensive comparison of the primary analytical techniques for the structural confirmation of this compound and its derivatives. As a Senior Application Scientist, the focus here extends beyond mere procedural descriptions to a deeper exploration of the causality behind experimental choices, ensuring a self-validating system of analysis. While specific experimental data for the title compound, this compound, is not widely published, this guide will draw upon established principles and data from closely related analogues, such as 3,5-Dibromo-2-methoxypyridine, to provide a predictive and practical framework for researchers.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
The structural confirmation of a molecule like this compound relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
For a compound like this compound, ¹H NMR will reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative numbers (integration).
-
Pyridyl Protons: The pyridine ring will exhibit two distinct proton signals, corresponding to the protons at the C4 and C6 positions. Due to the electronegativity of the nitrogen and the bromine atoms, these protons will be deshielded and appear in the aromatic region of the spectrum (typically δ 7.5-8.5 ppm). The coupling between these two protons would result in two doublets.
-
Ethoxy Protons: The ethoxy group will show a characteristic ethyl pattern: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to an oxygen atom, causing a downfield shift (typically δ 4.0-4.5 ppm).
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.
-
Pyridyl Carbons: The pyridine ring will show five distinct carbon signals. The carbon atom attached to the ethoxy group (C2) will be significantly shifted downfield. The carbons bonded to bromine (C3 and C5) will also be influenced by the halogen's electronegativity.
-
Ethoxy Carbons: Two signals corresponding to the methylene and methyl carbons of the ethoxy group will be observed in the upfield region of the spectrum.
Comparative Analysis with Analogues
| Compound | Pyridyl ¹H Chemical Shifts (ppm) | Alkoxy ¹H Chemical Shifts (ppm) | Reference |
| 3,5-Dibromopyridine | δ 8.61 (d), 8.15 (t) | N/A | [1] |
| 3,5-Dibromo-2-methoxypyridine | Expected ~δ 8.0-8.5 | Expected ~δ 3.9 (s) | [2][3] |
| 3-Bromo-2-ethoxypyridine | Not specified | Not specified | [4] |
| Expected for this compound | Expected ~δ 8.0-8.5 (2H, m) | ~δ 4.4 (q, 2H), ~δ 1.4 (t, 3H) | N/A |
Causality Behind Experimental Choices: The choice of NMR experiments should be hierarchical. A simple ¹H NMR is the first step. If the structure is not immediately obvious, a ¹³C NMR is performed. For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial; it must dissolve the sample and not have signals that overlap with the analyte's signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. This requires a longer acquisition time than ¹H NMR.
-
2D NMR (if necessary): Perform COSY and HSQC experiments using standard pulse programs provided by the spectrometer software.
-
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all signals.
Mass Spectrometry: Determining Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns and high-resolution measurements, can help determine its elemental formula.
Isotopic Pattern of Bromine
A key diagnostic feature for this compound in mass spectrometry is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] A molecule containing two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1.
Fragmentation Pattern
In Electron Ionization (EI) mass spectrometry, the molecular ion will undergo fragmentation. For this compound, expected fragmentation pathways include:
-
Loss of the ethoxy group: Cleavage of the C-O bond to lose a C₂H₅O• radical.
-
Loss of an ethyl group: Cleavage of the O-C₂H₅ bond to lose a •C₂H₅ radical.
-
Loss of bromine atoms: Successive loss of bromine radicals.
-
Cleavage of the pyridine ring: More complex fragmentation of the heterocyclic ring.
Caption: Predicted fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, which is useful for structural elucidation.
-
Electrospray Ionization (ESI): A softer ionization technique, often used for less volatile or thermally labile compounds. It typically results in a prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight.
-
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap. TOF and Orbitrap analyzers are commonly used for HRMS measurements.
-
Data Acquisition: Acquire a full scan mass spectrum over an appropriate m/z range.
-
Data Analysis: Analyze the spectrum for the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions. If HRMS data is acquired, use software to calculate possible elemental compositions for the observed ions.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a high-quality single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Comparative Crystallographic Data of Related Structures
Experimental Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer with either Mo or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of this compound and its derivatives is a process of accumulating and correlating evidence from multiple analytical techniques. While NMR spectroscopy provides the primary framework of the molecular structure in solution, mass spectrometry confirms the molecular weight and elemental composition. X-ray crystallography, when applicable, offers the definitive solid-state structure. By understanding the principles behind each technique and the expected spectral features for this class of compounds, researchers can confidently and accurately characterize their synthesized molecules, paving the way for their application in drug discovery and materials science.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]
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Amanote Research. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]
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Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Amanote Research. (2013). Synthesis and Spectroscopic Characterization of Some. Retrieved from [Link]
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NIST. (n.d.). 3,5-Dibromopyridine. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dibromo-2-methoxypyridine. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Bromo-2-ethoxypyridine. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, nitrogen-containing heterocycles, particularly pyridine derivatives, are of paramount importance. Palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology for the construction of complex molecular architectures involving these scaffolds. The choice of the halogen on the pyridine ring is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an in-depth, objective comparison of the reactivity of bromo- and iodo-pyridines in widely used cross-coupling reactions, supported by mechanistic principles and experimental insights to inform rational substrate selection and reaction optimization.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between bromo- and iodo-pyridines in palladium-catalyzed cross-coupling reactions lies in the disparity of their carbon-halogen bond strengths. The generally accepted order of reactivity for halogens is I > Br > Cl.[1][2] This trend is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and thus the most susceptible to the initial, and often rate-determining, oxidative addition step to the Pd(0) catalyst.[2][3]
This inherent reactivity difference is the cornerstone of achieving regioselective cross-coupling reactions, particularly in dihalogenated pyridines where one halogen can be selectively functionalized over the other.[1][4]
Mechanistic Insights: The Oxidative Addition Step
The catalytic cycle of most palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) commences with the oxidative addition of the halo-pyridine to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. The lower bond dissociation energy of the C-I bond compared to the C-Br bond results in a lower activation energy for the oxidative addition of iodo-pyridines.[4]
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L2" [label="Pd(0)L2"]; "Oxidative_Addition" [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)-X(L2)"]; "Transmetalation" [label="Transmetalation\n(or equivalent)", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)-R(L2)" [label="Ar-Pd(II)-R(L2)"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-R" [label="Ar-R (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X\n(Iodo-Py > Bromo-Py)"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="R-M"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2"; } labelloc="b"; label="General Catalytic Cycle for Cross-Coupling.";
This fundamental kinetic difference allows for selective reactions. For instance, in a molecule like 2-bromo-4-iodopyridine, coupling reactions will preferentially occur at the C-4 iodo position under milder conditions.[1][5]
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of iodo-pyridines is a consistent theme across the most common cross-coupling reactions employed in drug discovery and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. When comparing bromo- and iodo-pyridines, the latter consistently demonstrates higher reactivity, often leading to faster reaction times and higher yields under milder conditions. For substrates containing both halogens, such as 2-bromo-4-iodopyridine, selective coupling at the iodo-position is readily achieved.[4]
| Substrate | Catalyst System | Conditions | Yield of C4-Coupling | Reference |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C, 12h | 85-95% | [4] |
| 2-Bromo-4-iodopyridine | PdCl₂(dppf), K₃PO₄ | Dioxane, 100°C, 16h | 90-98% | [4] |
| 2,4-Dibromopyridine | Standard Conditions | Often yields regioisomeric mixtures | [2] |
This data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, a common motif in pharmaceuticals.[6] Similar to other cross-coupling reactions, the reactivity order of halopyridines is iodo > bromo > chloro.[7] This allows for selective amination at the more reactive C-I bond. The choice of ligand is crucial in this reaction, with sterically hindered phosphine ligands often being employed to facilitate the catalytic cycle.[6]
| Substrate | Catalyst/Ligand | Base | Conditions | Yield of C4-Coupling | Reference | |---|---|---|---|---| | 2-Bromo-4-iodopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane, 100°C, 12h | 90-97% |[4] | | 2-Bromo-4-iodopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene, 110°C, 16h | 88-96% |[4] |
This data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne functionalities. The reaction is highly selective for the C-I bond over the C-Br bond due to the significant difference in the rates of oxidative addition.[8][9] This allows for the selective alkynylation of iodo-pyridines, even in the presence of a bromo substituent.[8]
| Substrate | Catalyst System | Conditions | Yield of C4-Coupling | Reference |
| 2-Bromo-4-iodopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF, 60°C, 6h | 85-95% | [4] |
| 2,4-Dibromopyridine | Standard Conditions | Prone to forming mixtures | [2] |
This data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.
Experimental Protocols
The following are generalized starting-point protocols for selective cross-coupling at the C-4 position of a bromo-iodo-pyridine. Optimization will likely be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[4]
Selective Suzuki-Miyaura Coupling at the Iodo Position
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Reactants" { label="Reactants & Reagents"; "Bromo-Iodo-Pyridine" [label="Bromo-Iodo-Pyridine (1.0 equiv)"]; "Arylboronic_Acid" [label="Arylboronic Acid (1.2 equiv)"]; "Base" [label="Base (e.g., K2CO3, 2.0 equiv)"]; "Catalyst" [label="Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%)"]; "Solvent" [label="Degassed Solvent (e.g., Toluene/H2O)"]; }
"Reaction_Setup" [label="Combine reactants and base in a flame-dried Schlenk flask."]; "Catalyst_Addition" [label="Add palladium catalyst."]; "Solvent_Addition" [label="Add degassed solvent."]; "Reaction" [label="Heat and stir (e.g., 100°C, 12h). Monitor by TLC/LC-MS."]; "Workup" [label="Aqueous workup and extraction."]; "Purification" [label="Column chromatography."];
"Bromo-Iodo-Pyridine" -> "Reaction_Setup"; "Arylboronic_Acid" -> "Reaction_Setup"; "Base" -> "Reaction_Setup"; "Reaction_Setup" -> "Catalyst_Addition"; "Catalyst" -> "Catalyst_Addition"; "Catalyst_Addition" -> "Solvent_Addition"; "Solvent" -> "Solvent_Addition"; "Solvent_Addition" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; } labelloc="b"; label="Suzuki-Miyaura Coupling Workflow.";
-
Reaction Setup : To a flame-dried Schlenk flask, add the bromo-iodo-pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[4]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]
-
Solvent Addition : Add the degassed solvent (e.g., a 4:1 mixture of Toluene/H₂O).[4]
-
Reaction : Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[4]
-
Workup and Purification : Upon completion, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.
Selective Buchwald-Hartwig Amination at the Iodo Position
-
Reaction Setup : In a glovebox or under an inert atmosphere, combine the bromo-iodo-pyridine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) in a dry Schlenk tube.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., dioxane).
-
Reaction : Seal the tube and heat the mixture with stirring (e.g., 100 °C, 12h). Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification : After cooling to room temperature, dilute the reaction mixture with a suitable solvent, filter through a pad of celite, and concentrate. Purify the crude product by column chromatography.
Selective Sonogashira Coupling at the Iodo Position
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the bromo-iodo-pyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 3 mol%).
-
Solvent and Base Addition : Add an anhydrous, deoxygenated solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2-3 equiv).[4]
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
Reaction : Stir the reaction mixture at an appropriate temperature (e.g., 60 °C).[4] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification : Once the reaction is complete, perform an aqueous workup, extract the product, and purify by column chromatography.
Conclusion
The choice between a bromo- or iodo-pyridine as a substrate in cross-coupling reactions has significant practical implications for the synthetic chemist. Iodo-pyridines are demonstrably more reactive due to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step. This enhanced reactivity translates to milder reaction conditions, often shorter reaction times, and higher yields. Furthermore, the pronounced reactivity difference between C-I and C-Br bonds is a powerful tool for achieving high regioselectivity in the synthesis of polysubstituted pyridines. For drug discovery programs where rapid library synthesis and structure-activity relationship studies are crucial, the predictable and selective reactivity of iodo-pyridines makes them highly valuable building blocks.
References
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A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed. (2020, February 19). Retrieved January 19, 2026, from [Link]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Oxidative Addition of Carbon–Carbon Bonds with a Redox-Active Bis(imino)pyridine Iron Complex - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]
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Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing). (2020, September 9). Retrieved January 19, 2026, from [Link]
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Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Comparison of the barriers of oxidative addition of iodo‐, bromo‐, and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23). Retrieved January 19, 2026, from [Link]
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Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016, August 9). Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (2021, July 26). Retrieved January 19, 2026, from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]
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Pyridine chemistry from Chichibabin's reactions to metal catalysed C-H functionalizations - An overview | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
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Oxidative addition reactivity of pyridine derivative 4. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Study on the Efficiency and Mechanism of a Novel Copper-Based Composite Material Activated by Supramolecular Self-Assembly for Degrading Reactive Red 3BS - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to the Efficacy of 3,5-Dibromo-2-ethoxypyridine in Library Synthesis
For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the choice of building blocks for library synthesis is a critical determinant of success. Substituted pyridines are a privileged scaffold in medicinal chemistry, and among the vast array of available precursors, 3,5-Dibromo-2-ethoxypyridine has emerged as a versatile and valuable tool. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by established chemical principles and representative experimental protocols, to empower you to make informed decisions in your discovery programs.
The Strategic Advantage of the 2-Alkoxy-3,5-dihalopyridine Scaffold
The 2-alkoxy-3,5-dihalopyridine scaffold, exemplified by this compound, offers a powerful platform for the synthesis of diverse compound libraries. The strategic placement of two distinct halogen atoms at the 3- and 5-positions, coupled with an activating alkoxy group at the 2-position, allows for sequential and regioselective functionalization. This differential reactivity is the cornerstone of its utility in building molecular complexity.
The ethoxy group at the 2-position serves a dual purpose. Electronically, it donates electron density into the pyridine ring, modulating the reactivity of the C-Br bonds. Sterically, it can influence the preferred site of initial cross-coupling, often directing the first reaction to the less hindered 5-position.
This compound: A Workhorse for Library Diversification
This compound is a commercially available and relatively inexpensive building block that readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are staples in modern medicinal chemistry for the formation of C-C and C-N bonds, respectively, and are well-suited for high-throughput synthesis.[1][2]
Sequential Cross-Coupling: A Pathway to Tr-substituted Pyridines
A key advantage of this compound is the ability to perform sequential cross-couplings with high regioselectivity. Typically, the first coupling reaction occurs preferentially at the C5 position due to its slightly lower steric hindrance and potentially different electronic environment compared to the C3 position. This allows for the introduction of a diverse set of substituents at this position, followed by a second, distinct coupling at the C3 position. This stepwise approach provides a robust strategy for generating libraries of 2,3,5-trisubstituted pyridines, a common motif in biologically active molecules.
Comparative Analysis of Alternative Building Blocks
While this compound is a powerful tool, a comprehensive understanding of its alternatives is crucial for optimal library design. The choice of building block will depend on factors such as desired reactivity, cost, and the specific synthetic route.
| Building Block | Key Advantages | Key Disadvantages |
| This compound | - Good differential reactivity of C3 and C5 bromides.- Ethoxy group can be a stable substituent or a handle for further modification.- Generally good yields in cross-coupling reactions. | - Bromides are less reactive than iodides.- Cost may be higher than chlorinated analogs. |
| 3,5-Dichloro-2-ethoxypyridine | - Lower cost than the dibromo analog.- Chlorides can offer different selectivity in some cases. | - C-Cl bonds are significantly less reactive than C-Br bonds, often requiring more forcing conditions and specialized catalysts.[3] |
| 2,5-Dibromopyridine | - Commercially available and widely used.- Well-established reactivity in cross-coupling reactions.[4] | - Lacks the activating/directing ethoxy group, which can lead to different regioselectivity and reactivity.- May lead to mixtures of products in sequential couplings without careful optimization. |
| 3,5-Dibromo-2-hydroxypyridine | - The hydroxyl group can be a key pharmacophoric feature or a handle for further functionalization (e.g., etherification, esterification).[5] | - The acidic proton of the hydroxyl group can interfere with some cross-coupling conditions, often requiring protection/deprotection steps. |
| 2-Alkoxy-3,5-diiodopyridine | - C-I bonds are the most reactive of the halogens in palladium-catalyzed cross-couplings, allowing for milder reaction conditions. | - Generally more expensive and less stable than their bromo and chloro counterparts. |
| Pyridyl Triflates/Nonaflates | - Highly reactive leaving groups, often enabling couplings that are difficult with halides. | - Can be more expensive and require synthesis from the corresponding hydroxypyridine.- Stability can be a concern under certain conditions. |
Experimental Protocols: Putting Theory into Practice
To provide a practical context, the following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of this compound
This protocol describes the selective coupling of an arylboronic acid at the C5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
This protocol outlines the amination at the C5 position of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dry reaction vessel.
-
Add toluene (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Conclusion: A Strategic Choice for Library Synthesis
This compound stands out as a highly effective and versatile building block for the construction of diverse chemical libraries. Its capacity for sequential and regioselective functionalization via robust cross-coupling chemistries provides a reliable and efficient route to novel, highly substituted pyridine scaffolds. While alternative dihalopyridines and pyridyl triflates offer their own unique advantages in terms of reactivity and cost, the balanced profile of this compound makes it a go-to reagent for many applications in drug discovery and development. A thorough understanding of the comparative reactivity and handling of these building blocks, as outlined in this guide, will undoubtedly accelerate the discovery of new chemical entities.
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
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3,5-Dibromo-2-hydroxypyridine. PubChem. [Link]
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A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
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A Senior Application Scientist's Guide: Benchmarking 3,5-Dibromo-2-ethoxypyridine Against Novel Coupling Reagents
Introduction: The Central Role of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The ability to precisely and efficiently functionalize this heterocycle is paramount for the rapid generation of compound libraries and the optimization of lead candidates in drug discovery.[3] 3,5-Dibromo-2-ethoxypyridine emerges as a particularly valuable building block, offering two distinct reactive sites for sequential and regioselective functionalization through modern cross-coupling methodologies.
This guide provides an in-depth technical comparison of this compound's performance in palladium-catalyzed cross-coupling reactions. We will benchmark traditional catalytic systems against novel, high-performance reagents, offering field-proven insights into optimizing reaction outcomes. The focus is not merely on procedural steps but on the underlying chemical principles that govern reactivity and selectivity, empowering researchers to make informed decisions in their synthetic endeavors.
Pillar 1: Understanding the Regioselectivity of this compound
The predictive power of modern synthetic chemistry rests on a solid understanding of reaction mechanisms. For dihalogenated pyridines, the regioselectivity of palladium-catalyzed cross-coupling reactions is primarily dictated by an interplay of two factors:
-
Carbon-Halogen Bond Strength: The energy required to break a C-X bond follows the trend C-Cl > C-Br > C-I. Consequently, C-Br bonds are more readily cleaved during the oxidative addition step to a Pd(0) catalyst than C-Cl bonds, making bromo-substituents inherently more reactive.[4]
-
Positional Electronics and Sterics: The electron-withdrawing nature of the pyridine nitrogen atom activates adjacent (C2/C6) positions, making them more electrophilic and susceptible to oxidative addition.[4][5]
In the case of this compound, both leaving groups are identical (bromine). Therefore, selectivity is governed by the subtle electronic and steric differences between the C3 and C5 positions. Authoritative studies on the related N-(3,5-dibromo-2-pyridyl)piperazines have demonstrated that palladium-catalyzed cross-coupling reactions occur with high regioselectivity at the C3 position.[6] This preferential reactivity at C3 is a critical consideration for any sequential coupling strategy.
The foundational catalytic cycle for these transformations is illustrated below. The efficiency of each step—oxidative addition, transmetalation, and reductive elimination—is profoundly influenced by the choice of catalyst, ligand, and base.[1][7][8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Benchmarking Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its operational simplicity and the stability of its organoboron reagents.[9][10][11] We will compare a traditional catalyst, Pd(PPh₃)₄, with a modern system employing a sterically hindered, electron-rich phosphine ligand, which represents a novel approach for enhancing catalytic turnover and substrate scope.[10][12]
Causality Behind Experimental Choices: Traditional catalysts like Pd(PPh₃)₄ are effective but can require higher temperatures and may be less efficient for challenging substrates.[13] The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) revolutionized palladium catalysis. These ligands promote the formation of monoligated, highly reactive Pd(0) species, which accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination, leading to higher yields under milder conditions.[10][12]
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalytic System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| 1 | Phenylboronic Acid | Traditional: Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 | Standard conditions for bromopyridines.[13][14] |
| 2 | Phenylboronic Acid | Novel: Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 80 | 4 | >95 | Modern ligands enable lower temperatures and faster reactions.[15] |
| 3 | 4-Methoxyphenylboronic Acid | Traditional: Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~82 | Demonstrates tolerance for electron-donating groups.[14] |
| 4 | 4-Methoxyphenylboronic Acid | Novel: Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 80 | 4 | >95 | High efficiency is maintained with functionalized partners.[15] |
Experimental Protocol: Novel Suzuki-Miyaura Coupling
This protocol is a self-validating system designed for robustness and reproducibility, based on established methodologies for heteroaryl chlorides and bromides.[12][15]
Caption: Experimental workflow for a novel Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and XPhos (0.04 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80°C and stir vigorously for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-2-ethoxypyridine.
Pillar 3: Benchmarking Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forging C-N bonds, a critical transformation in the synthesis of countless pharmaceutical agents.[16][17][18][19] The reaction is highly sensitive to the choice of ligand and base.
Causality Behind Experimental Choices: The amination of heteroaryl halides can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[18][19] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential to deprotonate the amine and form the key palladium-amido intermediate.[1] Modern, sterically demanding phosphine ligands are crucial; they create a coordinatively unsaturated palladium center that facilitates both oxidative addition to the C-Br bond and the final C-N bond-forming reductive elimination.
Comparative Data: Buchwald-Hartwig Amination
| Entry | Amine Partner | Catalytic System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| 1 | Morpholine | Novel: Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 8 | >90 | RuPhos is highly effective for coupling secondary cyclic amines to heteroaryl halides. |
| 2 | Aniline | Novel: Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 100 | 10 | ~88 | BrettPhos is a go-to ligand for coupling a wide range of primary anilines. |
| 3 | n-Butylamine | Novel: Pd(OAc)₂ / dppf | NaOt-Bu | Toluene | 80 | 14 | ~75 | For simple primary amines, sometimes less bulky ligands like dppf can be effective.[19] |
Experimental Protocol: Novel Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of bromopyridines and is designed for high fidelity.[16][18]
-
Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to an oven-dried vial or Schlenk tube equipped with a stir bar.
-
Catalyst and Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the appropriate ligand (e.g., RuPhos, 0.02 equiv). Add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add the solvent (e.g., Toluene) followed by the amine coupling partner (1.2 equiv).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at the specified temperature (e.g., 100°C) and stir for the designated time.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material via flash column chromatography to yield the pure 3-amino-5-bromo-2-ethoxypyridine product.
Conclusion and Future Outlook
While this compound is a potent building block with any catalytic system, this guide demonstrates that its true synthetic power is unlocked when paired with novel coupling reagents. Modern palladium catalysts, characterized by sterically hindered and electron-rich phosphine ligands, consistently outperform traditional systems by enabling reactions to proceed faster, at lower temperatures, and with higher yields.
For researchers, scientists, and drug development professionals, the takeaway is clear: embracing these advanced catalytic systems is not merely an incremental improvement but a transformative step. It allows for a more efficient and robust exploration of chemical space, accelerating the discovery and development of next-generation therapeutics and materials. The predictable regioselectivity of this compound, coupled with the power of modern catalysts, ensures its place as a premier scaffold in the synthetic chemist's toolbox.
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- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 3,5-Dibromo-2-ethoxypyridine: A Comparative Analysis in Regioselective Cross-Coupling Reactions
Introduction
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, appearing frequently in pharmaceuticals and agrochemicals.[1] The ability to precisely functionalize this heterocycle is therefore of paramount importance. 3,5-Dibromo-2-ethoxypyridine emerges as a highly valuable and versatile building block, offering two distinct bromine atoms for sequential, regioselective derivatization. The presence of the C-2 ethoxy group, an electron-donating substituent, critically influences the electronic properties of the pyridine ring, thereby creating a predictable hierarchy of reactivity between the C-3 and C-5 positions.
This guide provides an in-depth comparison of the performance of this compound in cornerstone cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig amination. We will dissect the causality behind experimental choices, provide validated protocols, and compare its reactivity profile with relevant alternatives, offering a comprehensive resource for chemists aiming to leverage this reagent for the synthesis of complex, polysubstituted pyridines.
Synthesis and Physicochemical Properties
The synthesis of this compound, while not extensively documented, can be reliably inferred from established procedures for analogous compounds. A common strategy involves the direct bromination of a pre-functionalized pyridine. For instance, the synthesis of the analogous 2-methoxy-3,5-dibromopyridine is achieved by treating 5-bromo-2-methoxypyridine with bromine in acetic acid.[2] A similar electrophilic aromatic substitution approach would be the logical pathway to the target compound.
The primary challenge in pyridine halogenation is controlling regioselectivity, as the pyridine ring is deactivated towards electrophilic attack.[3] However, the presence of an activating ethoxy group at the C-2 position facilitates substitution at the ortho (C-3) and para (C-5) positions, making the dibromination a feasible transformation.
Table 1: Physicochemical Properties of Related Pyridine Scaffolds
| Property | 3,5-Dibromo-2-hydroxypyridine | 3,5-Dibromopyridine-N-oxide |
| Molecular Formula | C₅H₃Br₂NO | C₅H₃Br₂NO |
| Molecular Weight | 252.89 g/mol [4] | 252.89 g/mol |
| Appearance | Off-white crystalline solid[5] | Off-white crystalline solid[5] |
| General Solubility | Soluble in polar organic solvents like DMF, DMSO. | Soluble in organic solvents such as trifluoroacetic acid.[5] |
Core Application: Regioselective Cross-Coupling
The strategic value of this compound lies in its potential for sequential functionalization. The electronic environment created by the C-2 ethoxy group and the ring nitrogen dictates the relative reactivity of the two C-Br bonds.
-
C-2 Ethoxy Group: As an electron-donating group (EDG), it activates the ortho (C-3) and para (C-5) positions towards oxidative addition, a key step in palladium-catalyzed cross-coupling.
-
Pyridine Nitrogen: As an electron-withdrawing atom, it deactivates the entire ring but has its strongest effect on the alpha (C-2, C-6) and gamma (C-4) positions.
This interplay results in the C-3 bromine being generally more reactive than the C-5 bromine. The C-3 position benefits from being ortho to the activating ethoxy group, making it more electron-rich and susceptible to oxidative addition by a Pd(0) catalyst. This predictable reactivity has been demonstrated in related systems, such as the regioselective cross-coupling of N-(3,5-dibromo-2-pyridyl)piperazines, which occurs preferentially at the 3-position.[6]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7][8] For a substrate like this compound, the key to success is achieving high regioselectivity in the first coupling step.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp/Time | Yield (%) | Regioselectivity | Ref. |
| This compound (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90°C / 12h | ~80-90 | Selective at C3 | [7][9] |
| 2,3-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100°C / 12h | ~85 | Selective at C2 | [9] |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95°C | 60-85 | N/A | [7] |
Analysis: Compared to 2,3-dibromopyridine where coupling occurs at the electronically activated C-2 position, this compound is predicted to react at the C-3 position due to the directing effect of the C-2 ethoxy group.[9] This allows for subsequent functionalization at the C-5 position, a distinct synthetic advantage. The conditions are generally mild and tolerant of various functional groups on the boronic acid partner.[7][8]
Objective: To synthesize 5-bromo-2-ethoxy-3-phenylpyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours, showing consumption of the starting material and formation of the mono-coupled product.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-bromo-2-ethoxy-3-phenylpyridine.
Causality of Choices:
-
Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. It is effective for aryl bromides.[9]
-
Base (K₂CO₃): A moderately strong inorganic base is required to facilitate the transmetalation step by forming the active boronate species. It is compatible with a wide range of functional groups.[7]
-
Solvent (Dioxane/H₂O): This biphasic solvent system is highly effective for Suzuki reactions. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate, while the dioxane solubilizes the organic reagents and catalyst.[10]
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a critical transformation in pharmaceutical synthesis.[11][12] This reaction typically requires a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand and a strong, non-nucleophilic base.[13]
// Nodes Start [label="3,5-Dibromo-\n2-ethoxypyridine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Pd(PPh₃)₄, K₂CO₃)\n+ Arylboronic Acid", shape=ellipse]; Intermediate [label="Mono-arylated Intermediate\n(5-Bromo-3-aryl-2-ethoxypyridine)", fillcolor="#FBBC05", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig Amination\n(Pd₂(dba)₃/Ligand, NaOtBu)\n+ Amine (R₂NH)", shape=ellipse]; Final [label="Disubstituted Product\n(5-Amino-3-aryl-2-ethoxypyridine)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Suzuki [label=" Step 1:\n C-C Bond Formation\n (at C3) "]; Suzuki -> Intermediate; Intermediate -> Buchwald [label=" Step 2:\n C-N Bond Formation\n (at C5) "]; Buchwald -> Final; }
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- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5-Dibromo-2-ethoxypyridine
As researchers and drug development professionals, our work with novel chemical intermediates like 3,5-Dibromo-2-ethoxypyridine is foundational to discovery. However, this progress cannot come at the expense of safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is limited, its structure, featuring a halogenated pyridine core, demands a cautious approach based on the known hazards of similar molecules.
Hazard Analysis: An Evidence-Based Approach
The first principle of laboratory safety is to understand the potential risks. Based on data from analogous pyridine derivatives, we must assume this compound presents similar hazards. This proactive stance ensures a robust margin of safety.
The primary hazards associated with halogenated pyridines include:
-
Skin Irritation: Direct contact can lead to redness and irritation.[1][2][3]
-
Serious Eye Irritation: Vapors or splashes can cause significant eye damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][4]
-
Harmful if Swallowed: Ingestion can lead to systemic toxicity.[2]
| Hazard Category | Anticipated Risk with this compound | GHS Classification (Inferred) |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | Category 2 |
| STOT (Single Exposure) | May cause respiratory irritation.[1][2][4] | Category 3 |
Core Directive: A Multi-Layered PPE Strategy
A comprehensive PPE plan is your primary defense against chemical exposure. The following protocols are designed to protect against dermal, ocular, and respiratory contact.
Eye and Face Protection: The Non-Negotiable First Line
Direct contact with the eyes can cause severe and lasting damage.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are mandatory whenever handling the compound in any form.
-
Elevated Risk: When there is a significant risk of splashing or aerosolization (e.g., when transferring solutions or sonicating), a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier, protecting the entire face.[2][5]
Hand Protection: Selecting the Right Barrier
The skin is a primary route of exposure for many pyridine-based compounds.[6] Glove selection is therefore a critical decision point.
-
Recommended Materials: Butyl rubber or neoprene gloves offer robust protection against a broad range of chemicals, including pyridines.[6][7]
-
Alternative: High-quality nitrile gloves may be used for incidental contact, but they should be changed frequently and immediately upon any sign of contamination or degradation.[7][8] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Protocol: Always inspect gloves for tears or pinholes before use. After handling is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly with soap and water.[2]
Body Protection: Shielding Against Incidental Contact
-
A fully-buttoned, flame-retardant laboratory coat must be worn at all times.[6][7] This prevents contamination of personal clothing and minimizes skin contact from accidental spills.
Respiratory Protection: Controlling the Air You Breathe
Inhalation of chemical dusts or vapors is a significant risk.[1]
-
Primary Engineering Control: All handling of this compound, especially weighing of the solid or transferring solutions, must be performed inside a certified chemical fume hood.[6][7][9] This is the most effective way to prevent respiratory exposure.
-
Secondary Protection: In the rare event that work cannot be conducted in a fume hood and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with OV/AG/P99 cartridges (or equivalent) is required.[2] Use of a respirator necessitates enrollment in your institution's respiratory protection program, including fit testing and medical clearance.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[2][6][10]
-
PPE Donning: Don your lab coat, followed by chemical splash goggles and the appropriate gloves.
-
Handling: Conduct all manipulations deep within the fume hood. If weighing the solid, use a disposable weigh boat and place absorbent pads on the work surface to contain any minor spills.
-
Post-Handling: Securely close the primary container. Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove gloves first, followed by the lab coat and finally the goggles. Wash hands thoroughly.
Disposal Plan: Responsible Waste Management
Proper disposal is crucial for safety and environmental compliance.
-
Waste Segregation: All materials grossly contaminated with this compound, including gloves, weigh boats, and absorbent pads, must be treated as hazardous waste.[11]
-
Containerization: Collect all waste in a designated, sealable, and properly labeled hazardous waste container.[6][11] Ensure the container is compatible with pyridine compounds.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong acids and oxidizing agents.[11][12]
-
Final Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste contractor.[5][11] Never dispose of this chemical down the drain or in regular trash.[11]
Visualizing the Safety Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
- Pyridine Standard Operating Procedure. (n.d.).
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Standard Operating Procedure for Pyridine and Pyridine Deriv
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Safety Data Sheet: 5-Bromo-2-hydroxymethyl-pyridine. (2024, November 5). MedChemExpress.
- Safety Data Sheet: Pyridine. (2023, February 1). Tokyo Chemical Industry Co., Ltd.
- Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
- Safety Data Sheet: 2,5-Dibromopyridine. (n.d.). Jubilant Ingrevia.
- Safety Data Sheet: 5-Bromo-2-methoxypyridine. (2025, December 19). Fisher Scientific.
- Safety Data Sheet: 3,5-Dibromopyridine. (n.d.). Jubilant Ingrevia.
- Pyridine: incident management. (2024, October 31). GOV.UK.
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. (2025). Benchchem.
- Safety Data Sheet: 2-Amino-3,5-dibromopyridine. (2025, December 20). Fisher Scientific.
- Safety Data Sheet: 5-Bromo-2'-deoxyuridine. (2024, October 31). Santa Cruz Biotechnology.
- Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. (n.d.). University of Washington.
- Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Labor
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

